Product packaging for 2-Chloro-4-formylthiazole(Cat. No.:CAS No. 5198-79-8)

2-Chloro-4-formylthiazole

Cat. No.: B112722
CAS No.: 5198-79-8
M. Wt: 147.58 g/mol
InChI Key: JGIIXKZUXXDKOO-UHFFFAOYSA-N
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Description

2-chloro-4-formylthiazole is a high-value heterocyclic building block extensively employed in medicinal chemistry and drug discovery research. Its core value lies in the synergistic reactivity of the formyl group and the chloro-substituted thiazole ring, making it a versatile precursor for synthesizing diverse novel compounds with potential biological activity . The thiazole nucleus is a privileged scaffold in pharmaceuticals, known for its presence in a wide range of therapeutic agents, including approved drugs for cancer, microbial infections, and central nervous system conditions . This compound is particularly significant in the design and synthesis of novel antimicrobial agents. As a key intermediate, it facilitates the development of thiazole-based hybrid molecules designed to combat the growing challenge of antimicrobial resistance . Researchers utilize it to create compounds that are screened against various Gram-positive and Gram-negative bacterial strains, as well as fungal pathogens . The mechanism of action for derivatives stemming from this reagent often involves targeting essential bacterial enzymes. For instance, novel thiazole derivatives clubbed with other heterocycles have demonstrated potential as DNA gyrase inhibitors, an established target for antibacterial therapy . The planar, aromatic nature of the thiazole ring facilitates interactions with enzyme active sites, such as through hydrogen bonding with residues like Arg136 and hydrophobic interactions within the binding pocket . Beyond antimicrobial applications, this compound serves as a critical synthon in exploring treatments for other conditions, including cancer and inflammation, underpinning its broad utility in foundational scientific research .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2ClNOS B112722 2-Chloro-4-formylthiazole CAS No. 5198-79-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNOS/c5-4-6-3(1-7)2-8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIIXKZUXXDKOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650250
Record name 2-Chloro-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5198-79-8
Record name 2-Chloro-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-1,3-thiazole-4-carboxaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-formylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5198-79-8

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2-Chloro-4-formylthiazole, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a solid organic compound with a molecular weight of 147.58 g/mol .[1][2] Its key identifiers and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 5198-79-8[1]
Molecular Formula C₄H₂ClNOS[1][2]
Molecular Weight 147.58 g/mol [1]
Appearance Solid[1]
Density 1.541 g/cm³[2]
Boiling Point 278.6 °C at 760 mmHg[2]
Flash Point 122.3 °C[2]
MDL Number MFCD09702023[1][2]

Synthesis

Proposed Synthetic Pathway: Vilsmeier-Haack Formylation of 2-Chlorothiazole

The synthesis of this compound can be conceptually illustrated by the Vilsmeier-Haack formylation of 2-chlorothiazole. The electron-rich nature of the thiazole ring facilitates this electrophilic substitution.

G Proposed Synthesis of this compound cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier + POCl3 POCl3 POCl3 2-Chlorothiazole 2-Chlorothiazole Intermediate Iminium Salt Intermediate 2-Chlorothiazole->Intermediate + Vilsmeier Reagent This compound This compound Intermediate->this compound Hydrolysis

References

An In-depth Technical Guide to 2-Chloro-4-formylthiazole: Chemical Structure and Synthesis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and common synthesis pathways for 2-Chloro-4-formylthiazole, a key intermediate in the development of various pharmaceutical compounds.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a thiazole ring substituted with a chlorine atom at the 2-position and a formyl group at the 4-position.

Chemical Structure:

Key Identifiers and Properties:

PropertyValueReference
IUPAC Name 2-chloro-1,3-thiazole-4-carbaldehyde
CAS Number 5198-79-8[1]
Molecular Formula C4H2ClNOS[1]
Molecular Weight 147.58 g/mol [1]
SMILES String ClC1=NC(C([H])=O)=CS1[1]
InChI Key JGIIXKZUXXDKOO-UHFFFAOYSA-N[1]
Appearance Solid[1]

Synthesis Pathways

The primary and most common method for the synthesis of this compound is through the formylation of a 2-chlorothiazole precursor. The Vilsmeier-Haack reaction is a widely employed and effective method for this transformation.[2][3][4]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent.[2][3] The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl3).[3][5] The electron-rich thiazole ring attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the aldehyde.[3][5]

Overall Reaction Scheme:

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start 2-Chlorothiazole reagents 1. POCl3, DMF 2. H2O (workup) start->reagents Vilsmeier-Haack Formylation product This compound reagents->product

Figure 1. Overall Vilsmeier-Haack formylation of 2-chlorothiazole.
Detailed Mechanism

The mechanism of the Vilsmeier-Haack reaction for the synthesis of this compound can be broken down into two main stages:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl3) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3]

  • Electrophilic Aromatic Substitution: The electron-rich 2-chlorothiazole acts as a nucleophile, attacking the Vilsmeier reagent. This is followed by the elimination of hydrogen chloride and subsequent hydrolysis during aqueous workup to yield the final product, this compound.[3]

G cluster_vilsmeier Vilsmeier Reagent Formation cluster_formylation Formylation of 2-Chlorothiazole DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl3 POCl3 POCl3 Thiazole 2-Chlorothiazole Iminium Iminium Salt Intermediate Thiazole->Iminium + Vilsmeier Reagent Product This compound Iminium->Product Hydrolysis (H2O)

Figure 2. Step-wise mechanism of the Vilsmeier-Haack reaction.
Experimental Protocol

While a specific, peer-reviewed protocol for the direct synthesis of this compound was not found in the provided search results, a general experimental procedure based on the Vilsmeier-Haack reaction is as follows. This protocol is illustrative and would require optimization for specific laboratory conditions.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
2-ChlorothiazoleC3H2ClNS119.57
Phosphorus oxychloridePOCl3153.33
N,N-Dimethylformamide (DMF)C3H7NO73.09
Dichloromethane (DCM)CH2Cl284.93
Saturated sodium bicarbonate solutionNaHCO384.01
Anhydrous magnesium sulfateMgSO4120.37

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous N,N-dimethylformamide (DMF) and anhydrous dichloromethane (DCM).

  • Formation of Vilsmeier Reagent: The solution is cooled to 0 °C in an ice bath. Phosphorus oxychloride (POCl3) is added dropwise via the dropping funnel, ensuring the temperature remains below 5 °C. The mixture is stirred at this temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Addition of 2-Chlorothiazole: A solution of 2-chlorothiazole in anhydrous DCM is added dropwise to the reaction mixture at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period (typically monitored by TLC until the starting material is consumed).

  • Work-up: The reaction mixture is cooled to room temperature and then carefully poured into a beaker of crushed ice.

  • Neutralization: The aqueous solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: The aqueous layer is extracted three times with dichloromethane.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Logical Workflow for Synthesis and Purification:

G A 1. Prepare Vilsmeier Reagent (POCl3 + DMF in DCM at 0°C) B 2. Add 2-Chlorothiazole solution dropwise at 0°C A->B C 3. Heat to reflux and monitor reaction by TLC B->C D 4. Quench reaction with ice water C->D E 5. Neutralize with saturated NaHCO3 solution D->E F 6. Extract with DCM E->F G 7. Wash organic layers with brine F->G H 8. Dry with MgSO4 and filter G->H I 9. Concentrate under reduced pressure H->I J 10. Purify by column chromatography or recrystallization I->J

Figure 3. Experimental workflow for the synthesis and purification.

Applications in Drug Development

Thiazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. They are integral components of numerous approved drugs and are considered privileged scaffolds in drug discovery. This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to:

  • Antimicrobial agents

  • Anti-inflammatory agents

  • Anticancer agents

The formyl group provides a reactive handle for further chemical modifications, such as the formation of Schiff bases, reductive amination to introduce amine functionalities, or oxidation to a carboxylic acid, enabling the synthesis of diverse libraries of compounds for biological screening.

Disclaimer: The experimental protocol provided is a general representation and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.

References

An In-Depth Technical Guide to the Physical Properties of 2-Chloro-4-formylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Chloro-4-formylthiazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the compound's melting point and solubility characteristics, supported by experimental methodologies.

Core Physical Properties

This compound, with the CAS number 5198-79-8, is a solid at room temperature. Its chemical structure consists of a thiazole ring substituted with a chlorine atom at the 2-position and a formyl group at the 4-position.

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₄H₂ClNOS[1]
Molecular Weight 147.58 g/mol [1]
Melting Point 104-105 °C[2]
Boiling Point 278.6 °C at 760 mmHg[1]
Density 1.541 g/cm³[1]

Caption: Table of key physical properties of this compound.

Experimental Protocols

Precise determination of the physical properties of a compound is fundamental for its application in research and development. The following sections describe the general experimental protocols for measuring the melting point and assessing the solubility of organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The narrow range of 104-105 °C for this compound suggests a high degree of purity.[2] A standard method for determining the melting point is the capillary melting point technique.

Methodology:

  • A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube.

  • The capillary tube is placed in a melting point apparatus, which contains a heated block or oil bath and a thermometer.

  • The temperature is raised at a slow, controlled rate.

  • The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely molten are recorded as the melting point range.

Solubility Assessment

Methodology:

  • Solvent Selection: A range of common laboratory solvents with varying polarities should be selected, such as water, ethanol, acetone, and dimethyl sulfoxide (DMSO).

  • Sample Preparation: A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed into a series of small test tubes.

  • Solvent Addition: A measured volume of each solvent (e.g., 0.1 mL) is added to a separate test tube containing the compound.

  • Observation: The mixture is agitated (e.g., by vortexing) for a set period at a controlled temperature. The solubility is then visually assessed and categorized as:

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

    • Insoluble: The solid does not appear to dissolve in the solvent.

Logical Workflow for Synthesis

While a specific biological signaling pathway for this compound is not yet elucidated in publicly available literature, a logical workflow for its synthesis can be conceptualized based on established thiazole synthesis methodologies. The following diagram illustrates a potential synthetic route.

Synthesis_Workflow start Starting Materials (e.g., Thioamide and α-halocarbonyl compound) reaction Hantzsch Thiazole Synthesis (Cyclocondensation) start->reaction intermediate Thiazole Ring Formation reaction->intermediate functionalization Chlorination at C2 and Formylation at C4 intermediate->functionalization product This compound functionalization->product purification Purification (e.g., Recrystallization, Chromatography) product->purification final_product Pure this compound purification->final_product

Caption: A logical workflow for the synthesis of this compound.

References

Spectroscopic Data Interpretation for 2-Chloro-4-formylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-chloro-4-formylthiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide details the predicted ¹H NMR, ¹³C NMR, and IR spectral characteristics, offering a robust framework for researchers engaged in the synthesis and characterization of this and related molecules.

Predicted Spectroscopic Data

Due to the absence of directly published experimental spectra for this compound, the following data is predicted based on established principles of spectroscopy and analysis of data for structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is expected to be simple, exhibiting two signals corresponding to the aldehyde proton and the proton on the thiazole ring.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
Aldehyde (-CHO)9.8 - 10.5Singlet (s)N/AThe deshielding effect of the carbonyl group and the thiazole ring places this proton in a highly downfield region.
Thiazole H-58.0 - 8.5Singlet (s)N/AThe electron-withdrawing effects of the adjacent chloro and formyl groups will shift this proton downfield compared to unsubstituted thiazole.

¹³C NMR (Carbon-13 NMR)

The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals, one for each carbon atom in the molecule.

Carbon Predicted Chemical Shift (δ, ppm) Notes
C=O (Aldehyde)185 - 195The carbonyl carbon is highly deshielded and will appear significantly downfield.
C-2 (Thiazole)150 - 155The carbon bearing the chlorine atom will be deshielded.
C-4 (Thiazole)145 - 150The carbon attached to the formyl group will also be in a downfield region.
C-5 (Thiazole)120 - 125This carbon is expected to be the most upfield of the ring carbons.
Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.

Functional Group Characteristic Absorption (cm⁻¹) Intensity Notes
C=O Stretch (Aldehyde)1690 - 1715StrongConjugation with the thiazole ring lowers the frequency compared to a saturated aldehyde.
C-H Stretch (Aldehyde)2820 - 2850 and 2720 - 2750Medium to WeakOften appears as a pair of bands (Fermi resonance).
C=N Stretch (Thiazole ring)~1550MediumCharacteristic of the thiazole ring system.
C-Cl Stretch700 - 800StrongThe exact position can vary.
Aromatic C-H Stretch~3100WeakAromatic C-H stretching vibrations.
Ring Vibrations1300 - 1500Medium to WeakSkeletal vibrations of the thiazole ring.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra for a solid organic compound like this compound.

NMR Spectroscopy Sample Preparation and Acquisition
  • Sample Preparation :

    • Weigh approximately 5-10 mg of the solid this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1] Ensure the sample is fully dissolved.

    • Transfer the solution to a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Spectrometer Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.[2]

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used.[3] Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time will be necessary.[4]

Infrared (IR) Spectroscopy Sample Preparation and Acquisition

Attenuated Total Reflectance (ATR) Method (Preferred for Solids)

  • Sample Preparation :

    • Place a small, representative sample of the solid this compound directly onto the ATR crystal.[5]

  • Data Acquisition :

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record a background spectrum of the empty ATR setup.

    • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Thin Solid Film Method

  • Sample Preparation :

    • Dissolve a small amount of the solid in a volatile organic solvent (e.g., dichloromethane or acetone).[6]

    • Apply a drop of the solution to the surface of a salt plate (e.g., NaCl or KBr).[6]

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[6]

  • Data Acquisition :

    • Place the salt plate in the sample holder of the IR spectrometer.

    • Record a background spectrum of the clean, empty salt plate.

    • Acquire the sample spectrum.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the chemical structure of the target compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Interpretation cluster_structure_elucidation Structure Elucidation Sample Solid Sample (this compound) Dissolve Dissolve in Deuterated Solvent (NMR) or Volatile Solvent (IR) Sample->Dissolve Transfer Transfer to NMR Tube or Salt Plate Dissolve->Transfer NMR_Acq NMR Spectrometer (¹H and ¹³C) Transfer->NMR_Acq IR_Acq IR Spectrometer (FT-IR) Transfer->IR_Acq Process_NMR Process NMR Data (Fourier Transform, Phasing, Baseline Correction) NMR_Acq->Process_NMR Process_IR Process IR Data (Background Subtraction) IR_Acq->Process_IR Interpret_NMR Interpret NMR Spectra (Chemical Shifts, Coupling) Process_NMR->Interpret_NMR Interpret_IR Interpret IR Spectrum (Characteristic Frequencies) Process_IR->Interpret_IR Combine_Data Combine Spectroscopic Data Interpret_NMR->Combine_Data Interpret_IR->Combine_Data Final_Structure Confirm Chemical Structure Combine_Data->Final_Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

Caption: Chemical Structure of this compound.

References

An In-depth Technical Guide to the Reactivity and Electronic Properties of the 2-Chloro-4-formylthiazole Ring System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and electronic characteristics of the 2-chloro-4-formylthiazole ring system. This heterocyclic scaffold is a valuable building block in medicinal chemistry and materials science due to its diverse functionalization potential. The presence of a reactive chlorine atom at the 2-position, a versatile formyl group at the 4-position, and the inherent electronic properties of the thiazole ring make it a key intermediate for the synthesis of a wide array of novel compounds.

Physicochemical Properties

Basic physicochemical data for this compound is summarized in the table below.

PropertyValue
Molecular Formula C₄H₂ClNOS
Molecular Weight 147.58 g/mol
CAS Number 5198-79-8

Synthesis of this compound

A plausible and widely utilized method for the formylation of electron-rich heterocyclic systems is the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic ring. Given the electronic nature of the thiazole ring, formylation is expected to occur at an electron-rich position. For 2-chlorothiazole, the C4 and C5 positions are potential sites for electrophilic attack.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Reacts with POCl3 Phosphoryl Chloride (POCl₃) POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate 2_Chlorothiazole 2-Chlorothiazole 2_Chlorothiazole->Intermediate Electrophilic Attack 2_Chloro_4_formylthiazole This compound Intermediate->2_Chloro_4_formylthiazole Hydrolysis

Proposed synthesis of this compound via the Vilsmeier-Haack reaction.
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Chlorothiazole (General Procedure)

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature to ensure the complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve 2-chlorothiazole in a suitable solvent (e.g., dichloromethane or DMF) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition, warm the reaction mixture to a specified temperature (e.g., 60-80 °C) and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., sodium hydroxide or sodium carbonate solution) to a pH of 7-8.

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactivity and Electronic Properties

The this compound ring system possesses distinct sites of reactivity governed by the electronic influence of its constituent atoms and functional groups. The thiazole ring itself is aromatic, with the sulfur atom donating a lone pair to the π-system. The nitrogen atom, being more electronegative than carbon, acts as an electron-withdrawing group, influencing the electron density distribution around the ring.

The chlorine atom at the C2 position and the formyl group at the C4 position are both electron-withdrawing groups. This electronic pull makes the thiazole ring generally electron-deficient.

Electronic Properties Summary:

  • C2 Position: The carbon atom at the C2 position is attached to both the electronegative nitrogen and the chlorine atom, making it highly electrophilic and susceptible to nucleophilic aromatic substitution.

  • C4-Formyl Group: The aldehyde functionality at the C4 position is a versatile handle for various chemical transformations, including nucleophilic addition, condensation, oxidation, and reduction.

  • C5 Position: The C5 position is expected to be the most electron-rich carbon on the ring, making it the most likely site for electrophilic aromatic substitution, should conditions permit.

Due to the lack of specific computational studies in the searched literature, a calculated electron density map for this compound is not available. However, the qualitative description above provides a solid basis for predicting its chemical behavior.

Key Reactions of this compound

Nucleophilic Aromatic Substitution at the C2 Position

The chlorine atom at the C2 position of the thiazole ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen atom. This allows for the facile introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates.

G Start This compound Intermediate Meisenheimer-like Intermediate Start->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., Morpholine) Nucleophile->Intermediate Product 2-Substituted-4-formylthiazole Intermediate->Product Elimination of Cl⁻

Nucleophilic aromatic substitution at the C2 position.
  • Reaction Setup: To a solution of this compound in a suitable solvent (e.g., ethanol, DMF, or dioxane) in a round-bottom flask, add the nucleophile (e.g., morpholine, 1.1 equivalents) and a base (e.g., triethylamine or potassium carbonate, 1.5 equivalents).

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor its progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction and Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Reactions of the C4-Formyl Group

The aldehyde functionality at the C4 position offers a gateway to a wide range of chemical transformations.

The formyl group can readily undergo a Wittig reaction with a phosphorus ylide to form an alkene, providing a powerful method for carbon-carbon bond formation and extending the molecular framework.

G Start This compound Oxaphosphetane Oxaphosphetane Intermediate Start->Oxaphosphetane [2+2] Cycloaddition Ylide Phosphorus Ylide (e.g., (Carbethoxymethyl) triphenylphosphorane) Ylide->Oxaphosphetane Product 4-(Alkene-substituted) -2-chlorothiazole Oxaphosphetane->Product Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct

Wittig reaction of the C4-formyl group.
  • Reaction Setup: Dissolve this compound in an anhydrous solvent (e.g., dichloromethane or THF) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Ylide Addition: Add the stabilized ylide, (carbethoxymethylene)triphenylphosphorane (1.1 equivalents), portion-wise to the stirred solution at room temperature.

  • Reaction: Continue stirring at room temperature for several hours, monitoring the reaction by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Add a non-polar solvent (e.g., a mixture of hexanes and diethyl ether) to precipitate the triphenylphosphine oxide byproduct. Filter off the solid and concentrate the filtrate. The crude product can be purified by column chromatography on silica gel.

The formyl group can be selectively reduced to a primary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄).

G Start This compound Intermediate Alkoxide Intermediate Start->Intermediate Hydride Attack Reducing_Agent Sodium Borohydride (NaBH₄) Reducing_Agent->Intermediate Product (2-Chloro-1,3-thiazol-4-yl)methanol Intermediate->Product Protonation (Work-up)

Reduction of the C4-formyl group to a primary alcohol.
  • Reaction Setup: Dissolve this compound in a protic solvent such as methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄) (1.0-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.

  • Extraction and Purification: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude alcohol, which can be purified by column chromatography if necessary.

The formyl group can be oxidized to a carboxylic acid using a variety of oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent.

G Start This compound Product 2-Chloro-1,3-thiazole-4-carboxylic acid Start->Product Oxidation Oxidizing_Agent Potassium Permanganate (KMnO₄) Oxidizing_Agent->Product

Oxidation of the C4-formyl group to a carboxylic acid.
  • Reaction Setup: Dissolve this compound in a suitable solvent system (e.g., a mixture of acetone and water).

  • Oxidation: Slowly add a solution of potassium permanganate (KMnO₄) in water to the stirred solution of the aldehyde. The reaction is often exothermic, and the temperature may need to be controlled with an ice bath. The disappearance of the purple color of the permanganate indicates its consumption.

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy the excess KMnO₄ and the manganese dioxide byproduct. Acidify the mixture with a mineral acid (e.g., HCl) to a low pH.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be purified by recrystallization or column chromatography.

Spectroscopic Data (Estimated)

Estimated ¹H NMR Spectral Data
ProtonEstimated Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-58.0 - 8.5s-
-CHO9.8 - 10.2s-

Note: The chemical shifts are referenced to TMS (0 ppm) and are expected in a solvent like CDCl₃.

Estimated ¹³C NMR Spectral Data
CarbonEstimated Chemical Shift (δ, ppm)
C2150 - 155
C4145 - 150
C5125 - 130
-CHO185 - 190

Note: The chemical shifts are referenced to TMS (0 ppm) and are expected in a solvent like CDCl₃.

Estimated Key IR Absorption Bands
Functional GroupEstimated Wavenumber (cm⁻¹)Intensity
C-H (thiazole ring)3100 - 3050Medium
C=O (aldehyde)1710 - 1685Strong
C=N (thiazole ring)1620 - 1580Medium
C-Cl800 - 600Strong

Conclusion

The this compound ring system is a highly functionalized heterocyclic compound with significant potential in synthetic organic chemistry. Its reactivity is characterized by the electrophilic nature of the C2 carbon, which readily undergoes nucleophilic aromatic substitution, and the versatile chemistry of the C4-formyl group, which can be transformed into a variety of other functional groups. While specific experimental data for this compound is limited in the public domain, this guide provides a solid foundation for its synthesis and derivatization based on established chemical principles and analogous transformations. Further research into the specific reaction conditions and a full characterization of this compound and its derivatives would be a valuable contribution to the field.

An In-Depth Technical Guide to the Safety, Handling, and Storage of 2-Chloro-4-formylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and storage requirements for 2-Chloro-4-formylthiazole, a key intermediate in pharmaceutical and agrochemical research. The information is compiled from various safety data sheets (SDS) and chemical suppliers to ensure a high standard of laboratory safety.

Chemical Identification and Properties

This compound is a solid, combustible organic compound. It is crucial to understand its physical and chemical properties to handle it safely.

PropertyValue
CAS Number 5198-79-8
Molecular Formula C₄H₂ClNOS
Molecular Weight 147.58 g/mol
Appearance Solid
InChI Key JGIIXKZUXXDKOO-UHFFFAOYSA-N
SMILES String ClC1=NC(C([H])=O)=CS1

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Serious Eye IrritationCategory 2H319: Causes serious eye irritation
Skin SensitizationCategory 1H317: May cause an allergic skin reaction

GHS Pictograms:

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[2]

  • H317: May cause an allergic skin reaction.[1]

  • H319: Causes serious eye irritation.[2]

Precautionary Statements:

  • Prevention: P264, P270, P280, P261, P272

  • Response: P301+P317, P330, P302+P352, P332+P317, P362+P364, P305+P351+P338, P337+P313

  • Storage: P403+P233, P405

  • Disposal: P501

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures are critical to minimize exposure and ensure a safe laboratory environment.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to prevent the dispersion of dust and vapors.[1][2][3]

  • Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1][4]

The following PPE is mandatory when handling this compound:

PPE TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles with side-shields or a face shield.[1][3][5]To protect eyes from splashes and dust.
Hand Protection Impermeable gloves (e.g., Nitrile or Neoprene).[1][5]To prevent skin contact and absorption. Inspect gloves for degradation before use.
Skin and Body Protection Laboratory coat. For larger quantities, impermeable protective clothing may be necessary.[1][3][5]To protect skin from spills and contamination.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate or for spill response.[1][5]To prevent inhalation of harmful dust and vapors.
  • Wash hands thoroughly after handling the substance.[2][3]

  • Do not eat, drink, or smoke in the laboratory.[3]

  • Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[2][3]

Storage and Stability

Correct storage is essential to maintain the integrity of this compound and prevent hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area.[1][3] The recommended storage temperature is between 2-8 °C.[1]

  • Container: Keep the container tightly closed and store it in its original packaging.[1][3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]

  • Stability: The compound is stable under normal storage conditions.[2][4] Hazardous polymerization will not occur.[4]

  • Decomposition: Thermal decomposition can release toxic fumes, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride gas.[1][4]

First-Aid Measures

In case of exposure, follow these first-aid procedures immediately:

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][3][4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[1][2][4]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[2][4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[2][3][4]

Spill and Disposal Procedures

In the event of a spill, adhere to the following protocol:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[2][3]

  • Clean-up:

    • Wear appropriate PPE, including respiratory protection.

    • For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a suitable, closed container for disposal.[4][6]

    • For liquid spills, absorb with an inert material (e.g., sand, earth) and place in a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • Disposal must be carried out by a licensed chemical disposal company to ensure compliance with all local, regional, and national regulations.[3][7] Do not discharge into sewer systems.[6]

Experimental Workflow and Logic Diagrams

The following diagrams, created using the DOT language, illustrate a standard workflow for handling this compound and a decision-making process for spill response.

G Standard Handling Workflow for this compound prep Preparation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe setup Set Up in Fume Hood ppe->setup weigh Weigh Compound setup->weigh experiment Perform Experiment weigh->experiment cleanup Decontaminate Glassware and Work Area experiment->cleanup waste Dispose of Waste in Designated Container cleanup->waste remove_ppe Remove PPE waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: A standard operating procedure for the safe handling of this compound.

G Spill Response Logic for this compound spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major ppe Wear Full PPE (incl. Respirator) small_spill->ppe evacuate Evacuate Area large_spill->evacuate notify Notify EH&S evacuate->notify contain Contain Spill with Absorbent Material ppe->contain collect Collect Waste into Sealed Container contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose

References

An In-depth Technical Guide to 2-Chloro-4-formylthiazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-formylthiazole, a halogenated heterocyclic aldehyde, serves as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical applications. This technical guide provides a comprehensive overview of its discovery and history, detailed synthetic protocols, physicochemical properties, and its role in medicinal chemistry. While the initial discovery and complete historical timeline remain somewhat obscure in readily available literature, its significance is evident through its utility as a building block in the synthesis of various biologically active compounds. This document aims to be a core resource for researchers working with this valuable synthetic intermediate.

Introduction

The thiazole ring is a fundamental scaffold in medicinal chemistry, present in a wide array of biologically active compounds.[1] The introduction of a chloro substituent at the 2-position and a formyl group at the 4-position of the thiazole ring creates a molecule, this compound, with two reactive sites, making it a valuable precursor for the synthesis of diverse derivatives. The electron-withdrawing nature of the chlorine atom and the aldehyde functionality enhances the reactivity of the thiazole ring, enabling a variety of chemical transformations. This guide will delve into the known synthesis, properties, and applications of this important chemical entity.

Physicochemical Properties

This compound is a solid at room temperature.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5198-79-8[2]
Molecular Formula C₄H₂ClNOS[2]
Molecular Weight 147.58 g/mol [2]
Appearance Solid[2]
SMILES String ClC1=NC(C([H])=O)=CS1[2]
InChI Key JGIIXKZUXXDKOO-UHFFFAOYSA-N[2]

Synthesis of this compound

The primary method for the formylation of electron-rich heterocyclic compounds is the Vilsmeier-Haack reaction.[3][4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic ring. While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general procedure based on the Vilsmeier-Haack formylation of 2-chlorothiazole can be proposed.

Proposed Experimental Protocol: Vilsmeier-Haack Formylation of 2-Chlorothiazole

Materials:

  • 2-Chlorothiazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise to the DMF, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent (a chloroiminium salt).

  • Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 2-chlorothiazole (1.0 eq.) in anhydrous dichloromethane (DCM) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir the mixture until the effervescence ceases and the pH is neutral or slightly basic. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Logical Workflow for the Vilsmeier-Haack Synthesis

G cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation Reaction cluster_workup Work-up and Purification DMF N,N-Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier Reacts with POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier Reaction Electrophilic Aromatic Substitution Vilsmeier->Reaction Chlorothiazole 2-Chlorothiazole Chlorothiazole->Reaction Intermediate Iminium Salt Intermediate Reaction->Intermediate Hydrolysis Hydrolysis (aq. NaHCO₃) Intermediate->Hydrolysis Product This compound Hydrolysis->Product Purification Column Chromatography Product->Purification Crude Purification->Product Pure

Caption: Vilsmeier-Haack synthesis of this compound.

Applications in Medicinal Chemistry and Drug Development

While specific drugs containing the this compound moiety as a core are not widely reported, its significance lies in its role as a key intermediate for the synthesis of more complex, biologically active molecules. The thiazole scaffold is a well-established pharmacophore, and the presence of the chloro and formyl groups allows for diverse synthetic elaborations.

This compound can be utilized in the synthesis of various derivatives with potential therapeutic applications, including:

  • Antimicrobial Agents: The thiazole nucleus is a common feature in many antimicrobial drugs.[5] Derivatives of this compound can be synthesized to explore new antimicrobial agents.

  • Anti-inflammatory Compounds: Thiazole derivatives have also been investigated for their anti-inflammatory properties.[5]

  • Agrochemicals: This compound serves as an intermediate in the production of fungicides and herbicides.[5]

The aldehyde functional group can be readily converted into other functionalities such as alcohols, carboxylic acids, amines, and nitriles, or used in condensation reactions to form larger molecular scaffolds. The chlorine atom can be displaced by various nucleophiles, further expanding the synthetic possibilities.

Signaling Pathway Involvement (Hypothetical)

There is no direct evidence in the reviewed literature linking this compound to specific signaling pathways. However, as a building block for various bioactive molecules, its derivatives could potentially interact with a wide range of biological targets. For instance, derivatives could be designed to inhibit specific enzymes or modulate receptor activity, thereby influencing cellular signaling. The development of new kinase inhibitors or receptor antagonists often involves the screening of libraries of heterocyclic compounds, and derivatives of this compound could be valuable additions to such libraries.

Illustrative Synthetic Utility of this compound

G cluster_derivatives Synthetic Transformations cluster_products Potential Bioactive Derivatives Start This compound Reduction Reduction (e.g., NaBH₄) Start->Reduction Oxidation Oxidation (e.g., KMnO₄) Start->Oxidation Condensation Condensation (e.g., with amines) Start->Condensation Nucleophilic_Sub Nucleophilic Substitution (at C2-Cl) Start->Nucleophilic_Sub Alcohol 2-Chloro-4-(hydroxymethyl)thiazole Reduction->Alcohol Acid 2-Chloro-4-thiazolecarboxylic acid Oxidation->Acid Imine Schiff Bases / Imines Condensation->Imine Substituted_Thiazole 2-Substituted-4-formylthiazoles Nucleophilic_Sub->Substituted_Thiazole

Caption: Synthetic utility of this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in the development of new pharmaceuticals and agrochemicals. While its detailed historical discovery remains to be fully elucidated from primary literature, its synthetic utility is clear. The Vilsmeier-Haack reaction provides a plausible and efficient route for its preparation. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this important heterocyclic intermediate. This guide serves as a foundational resource for researchers embarking on studies involving this compound.

References

An In-depth Technical Guide to 2-Chloro-4-formylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-formylthiazole is a heterocyclic aldehyde of significant interest in medicinal chemistry and drug development. Its unique structural features, comprising a reactive aldehyde group and a chlorine-substituted thiazole ring, make it a valuable building block for the synthesis of a diverse array of more complex molecules. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential applications of this compound, with a focus on its relevance to researchers in the pharmaceutical sciences.

Molecular Profile

This compound, with the empirical formula C₄H₂ClNOS, is a solid at room temperature.[1] The presence of both an electrophilic aldehyde and a thiazole ring, a common scaffold in many biologically active compounds, underpins its utility in synthetic chemistry.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₄H₂ClNOS[1]
Molecular Weight 147.58 g/mol [1]
CAS Number 5198-79-8[1]
Appearance Solid[1]
InChI 1S/C4H2ClNOS/c5-4-6-3(1-7)2-8-4/h1-2H[1]
SMILES ClC1=NC(C([H])=O)=CS1[1]

Synthesis of this compound

The introduction of a formyl group onto a thiazole ring can be achieved through various formylation reactions. A prominent and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction.[2][3][4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3]

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Chlorothiazole (Generalized)

Objective: To synthesize this compound via the formylation of 2-chlorothiazole using the Vilsmeier-Haack reaction.

Materials:

  • 2-Chlorothiazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous 1,2-dichloroethane (or another suitable inert solvent)

  • Sodium acetate

  • Ice

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, thermometer, and a nitrogen inlet, cool a solution of DMF in anhydrous 1,2-dichloroethane to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Formylation: To the freshly prepared Vilsmeier reagent, add a solution of 2-chlorothiazole in anhydrous 1,2-dichloroethane dropwise, while maintaining the reaction temperature at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath. Carefully pour the mixture into a beaker containing crushed ice and a saturated solution of sodium acetate. Stir vigorously until the hydrolysis is complete. Adjust the pH to 7-8 with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety considerations.

Vilsmeier_Haack_Synthesis cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Chlorothiazole 2-Chlorothiazole Intermediate Iminium Intermediate Chlorothiazole->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis

Figure 1. Generalized workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Applications in Drug Discovery and Development

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5] The presence of the chloro and formyl functional groups on this compound provides reactive handles for the construction of diverse molecular libraries for drug discovery.

While specific biological targets and signaling pathways for this compound are not extensively documented, its derivatives are of significant interest. The aldehyde group can be readily converted into other functional groups or used in condensation reactions to build larger, more complex molecules. For instance, it can serve as a precursor for the synthesis of Schiff bases, hydrazones, and other heterocyclic systems, which are known to possess a wide spectrum of pharmacological activities.

The development of novel thiazole-containing compounds is an active area of research. For example, various 2,4-disubstituted thiazole derivatives have been synthesized and investigated for their potential to modulate cellular development and differentiation. Furthermore, thiazole carboxamide derivatives have been explored as potential c-Met kinase inhibitors for cancer treatment.[6] The versatility of this compound makes it a valuable starting material for the synthesis of such compounds.

Logical Relationships in Synthetic Utility

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, allowing for a variety of chemical transformations.

Synthetic_Utility cluster_aldehyde Aldehyde Group Reactions cluster_thiazole Thiazole Ring Modifications cluster_products Derivative Classes Start This compound Oxidation Oxidation Start->Oxidation Reduction Reduction Start->Reduction Condensation Condensation Reactions (e.g., Wittig, Knoevenagel) Start->Condensation Reductive_Amination Reductive Amination Start->Reductive_Amination Nucleophilic_Subst Nucleophilic Aromatic Substitution (at C2) Start->Nucleophilic_Subst Carboxylic_Acid Carboxylic Acid Derivatives Oxidation->Carboxylic_Acid Alcohol Alcohol Derivatives Reduction->Alcohol Alkenes_Heterocycles Alkenes & Fused Heterocycles Condensation->Alkenes_Heterocycles Amine Amine Derivatives Reductive_Amination->Amine Substituted_Thiazoles 2-Substituted Thiazoles Nucleophilic_Subst->Substituted_Thiazoles

Figure 2. Logical diagram illustrating the synthetic potential of this compound based on its functional groups.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and materials science. Its straightforward, albeit not widely documented, synthesis via the Vilsmeier-Haack reaction and the presence of two distinct reactive sites make it an attractive starting material for the creation of diverse molecular architectures. Further research into the biological activities of its derivatives is warranted to fully explore its potential in the development of new therapeutic agents.

References

An In-depth Technical Guide to 2-Chloro-4-formylthiazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Chloro-4-formylthiazole, with the CAS number 5198-79-8, is a heterocyclic building block of significant interest in the fields of medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a reactive aldehyde, a versatile chlorine atom, and an electron-rich thiazole ring, makes it a valuable intermediate for the synthesis of a diverse array of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its commercial availability, key specifications, safety information, and detailed synthetic methodologies.

Commercial Availability and Suppliers

This compound is available from a range of commercial suppliers, catering to the needs of researchers and drug development professionals. The purity and available quantities can vary between suppliers, and it is crucial to consult the latest product specifications and certificates of analysis for the most accurate information.

Table 1: Commercial Suppliers of this compound

SupplierCountryContact InformationPurityAvailable Quantities
Sigma-AldrichGlobal--INVALID-LINK---1g
BLD PharmChina--INVALID-LINK----
AstaTech, Inc.USA--INVALID-LINK--≥ 95%-
AmbeedUSA--INVALID-LINK----
Pure Chemistry Scientific Inc.USATel: 001-857-928-205095%1g, 5g
Alchem Pharmtech, Inc.USATel: 848-565-569497+%1g, 10g, 100g, 1kg
Synthonix Inc.USATel: 001-919-875-9277--
CarbosynthUKTel: +86 512 6260 5585--
A.J ChemicalsIndiaTel: 91-9810153283--
Matrix ScientificUSA--INVALID-LINK----
CymitQuimicaSpain--INVALID-LINK--96%1g, 10g, 25g
Apollo ScientificUK--INVALID-LINK--≥95%100mg
Amadis ChemicalChina--INVALID-LINK--97%1g, 5g, 10g
Leyan TechnologiesChinaE-mail: --INVALID-LINK--≥95.0%-

Physicochemical Properties and Specifications

Based on available data, the key physicochemical properties and specifications of this compound are summarized below. It is important to note that some suppliers, such as Sigma-Aldrich, provide this compound for early discovery research without extensive analytical data, and the buyer assumes responsibility for confirming its identity and purity[1].

Table 2: Physicochemical Properties and Specifications

PropertyValueSource
CAS Number 5198-79-8[1][2]
Molecular Formula C4H2ClNOS[1][2]
Molecular Weight 147.59 g/mol [1][2]
Appearance White to off-white solid[2]
Purity ≥95.0%[2]
Melting Point Not available
Boiling Point 278.6 °C at 760 mmHg
Density 1.541 g/cm³
Flash Point 122.3 °C
Storage -20°C, sealed storage, away from moisture[2]
SMILES String O=Cc1csc(Cl)n1
InChI Key JGIIXKZUXXDKOO-UHFFFAOYSA-N

Safety Information

This compound is classified as harmful if swallowed and may cause an allergic skin reaction. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.

Table 3: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard H302Harmful if swallowed.
Hazard H317May cause an allergic skin reaction.
Precautionary P280Wear protective gloves/ protective clothing/ eye protection/ face protection.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be approached in a two-step sequence, starting from the commercially available 2-aminothiazole. The first step involves the conversion of 2-aminothiazole to 2-chlorothiazole, followed by formylation at the C4-position.

Step 1: Synthesis of 2-Chlorothiazole from 2-Aminothiazole (via Sandmeyer-type reaction)

This protocol is based on established procedures for the diazotization of amino-heterocycles followed by a Sandmeyer-type reaction to introduce a chlorine atom.

Materials:

  • 2-Aminothiazole

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Water

  • Brine (saturated aqueous sodium chloride solution)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or recrystallization

Procedure:

1. Diazotization: a. In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-aminothiazole in a solution of concentrated hydrochloric acid and water. b. Cool the mixture to 0-5°C in an ice-salt bath. c. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred suspension, maintaining the temperature below 5°C. d. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C to ensure the complete formation of the diazonium salt.

2. Sandmeyer Reaction: a. In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5°C. b. Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring. Nitrogen gas evolution will be observed. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

3. Workup and Purification: a. Extract the reaction mixture with diethyl ether or ethyl acetate. b. Wash the combined organic layers with water and then with brine. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. d. Remove the solvent under reduced pressure to obtain the crude 2-chlorothiazole. e. The crude product can be further purified by vacuum distillation or column chromatography.

Synthesis_Step1 cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Workup & Purification 2-Aminothiazole 2-Aminothiazole Diazonium_Salt Diazonium_Salt 2-Aminothiazole->Diazonium_Salt 1. NaNO2, HCl 2. 0-5°C 2-Chlorothiazole 2-Chlorothiazole Diazonium_Salt->2-Chlorothiazole CuCl, HCl Crude_Product Crude_Product 2-Chlorothiazole->Crude_Product Extraction Pure_2-Chlorothiazole Pure_2-Chlorothiazole Crude_Product->Pure_2-Chlorothiazole Purification

Synthesis of 2-Chlorothiazole.
Step 2: Formylation of 2-Chlorothiazole to this compound (via Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] This proposed protocol is based on the general principles of this reaction.

Materials:

  • 2-Chlorothiazole (from Step 1)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE) or other suitable inert solvent

  • Sodium acetate

  • Diethyl ether or other suitable extraction solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Water

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

1. Vilsmeier Reagent Formation: a. In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add N,N-dimethylformamide (DMF). b. Cool the flask in an ice bath to 0°C. c. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, ensuring the temperature is maintained below 10°C. d. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent (a chloroiminium salt).

2. Formylation Reaction: a. To the freshly prepared Vilsmeier reagent, add 1,2-dichloroethane. b. Cool the mixture to -78°C (using a dry ice/acetone bath). c. Add a solution of 2-chlorothiazole in 1,2-dichloroethane dropwise over 10 minutes. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

3. Workup and Purification: a. Add a solution of sodium acetate in water to the reaction mixture and continue stirring for 1 hour at room temperature. b. Extract the reaction mixture with diethyl ether. c. Wash the combined organic phases with saturated aqueous sodium bicarbonate solution and then with water. d. Dry the organic layer over anhydrous magnesium sulfate. e. Remove the solvent under reduced pressure to obtain the crude this compound. f. The crude product can be further purified by column chromatography on silica gel or recrystallization.

Synthesis_Step2 cluster_vilsmeier_reagent Vilsmeier Reagent Formation cluster_formylation Formylation cluster_hydrolysis_workup Hydrolysis & Workup DMF DMF Vilsmeier_Reagent Vilsmeier_Reagent DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent 2-Chlorothiazole 2-Chlorothiazole Intermediate_Complex Intermediate_Complex 2-Chlorothiazole->Intermediate_Complex Vilsmeier Reagent, DCE, -78°C to RT This compound This compound Intermediate_Complex->this compound 1. NaOAc, H2O 2. Extraction & Purification

Synthesis of this compound.

Applications in Drug Development

Thiazole-containing compounds are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities. They are integral components of numerous marketed drugs and clinical candidates. This compound serves as a key building block in the synthesis of more complex molecules for drug discovery. The aldehyde group provides a handle for various chemical transformations, such as reductive amination, Wittig reactions, and the formation of hydrazones and other derivatives. The chlorine atom can be displaced by nucleophiles, allowing for the introduction of diverse functionalities.

The versatility of this compound makes it a valuable tool for generating libraries of compounds for high-throughput screening in drug discovery programs targeting a wide range of diseases.

Applications cluster_transformations Chemical Transformations cluster_drug_discovery Drug Discovery & Development C2FT This compound Reductive_Amination Reductive Amination C2FT->Reductive_Amination Wittig_Reaction Wittig Reaction C2FT->Wittig_Reaction Derivative_Formation Hydrazone, etc. C2FT->Derivative_Formation Nucleophilic_Substitution Nucleophilic Substitution (at C2-Cl) C2FT->Nucleophilic_Substitution Target_Molecules Synthesis of Target Molecules Reductive_Amination->Target_Molecules Wittig_Reaction->Target_Molecules Derivative_Formation->Target_Molecules Nucleophilic_Substitution->Target_Molecules Lead_Generation Lead Generation Therapeutic_Applications Potential Therapeutic Applications (e.g., CNS disorders, etc.) Lead_Generation->Therapeutic_Applications SAR_Studies Structure-Activity Relationship Studies SAR_Studies->Lead_Generation Target_Molecules->SAR_Studies

Role in Drug Discovery.

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The experimental protocols are provided as a guide and should be adapted and optimized by qualified personnel in a controlled laboratory setting. All chemical handling should be performed with appropriate safety precautions.

References

Methodological & Application

Synthesis of Novel Compounds Using 2-Chloro-4-formylthiazole as a Building Block: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of novel compounds utilizing 2-Chloro-4-formylthiazole as a versatile starting material. The inherent reactivity of both the aldehyde and the chloro functionalities allows for diverse synthetic transformations, making it an attractive scaffold for the generation of compound libraries in drug discovery and materials science.

Overview of Synthetic Strategies

This compound possesses two key reactive sites: the formyl (aldehyde) group at the C4 position and the chloro group at the C2 position. This allows for a modular approach to synthesis, where each functional group can be independently modified to generate a diverse range of derivatives.

Reactions involving the formyl group include:

  • Condensation Reactions: Such as the Knoevenagel condensation to form α,β-unsaturated systems.

  • Olefinations: Including the Wittig reaction to introduce carbon-carbon double bonds.

  • Reductive Amination: To synthesize various secondary and tertiary amines.

  • Hydrazone Formation: Creating scaffolds for further heterocycle synthesis.

  • Reduction: To form the corresponding alcohol.

Reactions involving the chloro group include:

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloride with various nucleophiles such as amines, thiols, and alkoxides.

The following diagram illustrates the potential synthetic pathways originating from this compound.

G start This compound knoevenagel Knoevenagel Condensation start->knoevenagel Active Methylene Compound wittig Wittig Reaction start->wittig Phosphonium Ylide reductive_amination Reductive Amination start->reductive_amination Amine, NaBH(OAc)₃ hydrazone Hydrazone Formation start->hydrazone Hydrazine Derivative reduction Reduction to Alcohol start->reduction NaBH₄ snar Nucleophilic Aromatic Substitution (SNA r) start->snar Nucleophile (R-NH₂, R-SH, R-OH) knoevenagel->knoevenagel knoevenagel->wittig knoevenagel->reductive_amination knoevenagel->hydrazone knoevenagel->reduction knoevenagel->snar

Caption: Synthetic pathways from this compound.

Experimental Protocols and Data

This section details the experimental procedures for the synthesis of representative compounds. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Synthesis of 2-((2-Chlorothiazol-4-yl)methylene)malononitrile (Knoevenagel Condensation Product)

This protocol describes the formation of a C-C bond at the formyl position via a Knoevenagel condensation with malononitrile.

Protocol ID: PROTOCOL-KC-001

  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq, 1.47 g, 10 mmol), malononitrile (1.0 eq, 0.66 g, 10 mmol), and 20 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq, 0.1 mL).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield the desired product as a solid.

ParameterValue
Yield 85-95%
Appearance Pale yellow solid
Melting Point 155-158 °C
¹H NMR (CDCl₃, 400 MHz) δ 8.15 (s, 1H), 7.80 (s, 1H)
¹³C NMR (CDCl₃, 101 MHz) δ 155.2, 148.5, 142.1, 125.8, 114.0, 112.8, 85.0
MS (ESI) m/z 196.0 [M+H]⁺
Synthesis of 2-Chloro-4-(vinylic)thiazole Derivatives (Wittig Reaction)

This protocol outlines the synthesis of an alkene via the Wittig reaction, using benzyltriphenylphosphonium chloride as an example.

Protocol ID: PROTOCOL-WR-002

  • Ylide Preparation: In a flame-dried 100 mL two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (1.1 eq, 4.28 g, 11 mmol) in 40 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.1 eq, 4.4 mL of a 2.5 M solution in hexanes, 11 mmol) dropwise. Allow the resulting deep red solution to stir at room temperature for 1 hour.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq, 1.47 g, 10 mmol) in 10 mL of anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of 20 mL of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired alkene.

ParameterValue
Yield 60-75% (as a mixture of E/Z isomers)
Appearance Yellow oil
¹H NMR (CDCl₃, 400 MHz) δ 7.50-7.20 (m, 6H), 7.10 (d, 1H), 6.80 (d, 1H)
MS (ESI) m/z 222.0 [M+H]⁺
Synthesis of (2-Chlorothiazol-4-yl)methanol (Aldehyde Reduction)

This protocol details the reduction of the formyl group to a primary alcohol using sodium borohydride.[1][2][3]

Protocol ID: PROTOCOL-AR-003

  • Reaction Setup: Dissolve this compound (1.0 eq, 1.47 g, 10 mmol) in 25 mL of methanol in a 100 mL round-bottom flask and cool to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.2 eq, 0.45 g, 12 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.[2]

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours. Monitor by TLC.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~6. Remove the methanol under reduced pressure. Add 30 mL of water and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the product.

ParameterValue
Yield 90-98%
Appearance White solid
Melting Point 78-81 °C
¹H NMR (CDCl₃, 400 MHz) δ 7.15 (s, 1H), 4.80 (s, 2H), 2.50 (br s, 1H)
¹³C NMR (CDCl₃, 101 MHz) δ 158.0, 152.5, 115.0, 60.5
MS (ESI) m/z 149.9 [M+H]⁺
Synthesis of N-((2-Chlorothiazol-4-yl)methyl)aniline (Reductive Amination)

This protocol describes the synthesis of a secondary amine via reductive amination with aniline.[4][5][6]

Protocol ID: PROTOCOL-RA-004

  • Imine Formation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq, 1.47 g, 10 mmol) and aniline (1.05 eq, 0.98 g, 10.5 mmol) in 30 mL of dichloroethane. Add acetic acid (2 drops). Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 3.18 g, 15 mmol) in one portion.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor by TLC.

  • Work-up and Purification: Quench the reaction with 30 mL of saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

ParameterValue
Yield 70-85%
Appearance Off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 7.25-7.15 (m, 2H), 7.05 (s, 1H), 6.80-6.70 (m, 3H), 4.45 (s, 2H), 4.10 (br s, 1H)
MS (ESI) m/z 225.0 [M+H]⁺
Synthesis of 2-Amino-4-formylthiazole Derivatives (Nucleophilic Aromatic Substitution)

This protocol provides a general method for the substitution of the C2-chloro atom with an amine nucleophile, for example, morpholine.[7]

Protocol ID: PROTOCOL-SNAR-005

  • Reaction Setup: In a sealed tube, combine this compound (1.0 eq, 1.47 g, 10 mmol), morpholine (1.2 eq, 1.05 g, 12 mmol), and potassium carbonate (K₂CO₃) (2.0 eq, 2.76 g, 20 mmol) in 15 mL of dimethylformamide (DMF).

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C in an oil bath. Stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-water. Extract the aqueous mixture with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with water (3 x 30 mL) and brine (1 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

ParameterValue
Yield 65-80%
Appearance Yellow solid
¹H NMR (CDCl₃, 400 MHz) δ 9.80 (s, 1H), 7.60 (s, 1H), 3.80 (t, 4H), 3.60 (t, 4H)
MS (ESI) m/z 199.1 [M+H]⁺

Workflow Visualization

The following diagram outlines a general experimental workflow for the synthesis and purification of novel compounds from this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis setup Reaction Setup (Reagents + Solvent) reaction Reaction (Stirring/Heating) setup->reaction monitoring TLC/LC-MS Monitoring reaction->monitoring quench Quenching monitoring->quench Reaction Complete extract Extraction quench->extract dry Drying Organic Layer extract->dry concentrate Concentration dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify characterize Characterization (NMR, MS, MP) purify->characterize

References

Application of 2-Chloro-4-formylthiazole in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-formylthiazole is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique trifunctional nature, featuring a reactive chlorine atom at the 2-position, an electrophilic formyl group at the 4-position, and the inherent reactivity of the thiazole ring, makes it a valuable precursor for the synthesis of a diverse array of bioactive molecules. The thiazole scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs due to its ability to engage in a wide range of biological interactions. This document provides detailed application notes, experimental protocols, and biological data for derivatives of this compound, focusing on its application in the development of kinase inhibitors and antimicrobial agents.

Key Applications

The strategic modification of this compound at its reactive sites allows for the exploration of vast chemical space in the pursuit of novel therapeutic agents. Two primary areas of application are highlighted below:

  • Kinase Inhibitors: The 2-aminothiazole core, readily accessible from this compound, is a well-established pharmacophore in the design of kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The thiazole ring serves as a scaffold to orient key substituents that interact with the ATP-binding site of kinases, leading to potent and selective inhibition.

  • Antimicrobial Agents: Thiazole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens. The functional groups on this compound can be elaborated to introduce pharmacophoric features essential for antimicrobial efficacy, leading to the development of new agents to combat infectious diseases.

Data Presentation: Biological Activity of Thiazole Derivatives

The following tables summarize the quantitative biological data for various thiazole derivatives, showcasing the potential of this scaffold in drug discovery.

Table 1: Kinase Inhibitory Activity of Thiazole Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference Compound
2-Aminothiazole DerivativesCDK21 - 10N/A
Dasatinib AnalogsPan-Src< 1 - 10Dasatinib
Imidazo[2,1-b]thiazole DerivativesB-RAF475Sorafenib (IC50 = 2510 nM)
Thiazole-5-carboxylic Acid DerivativesCasein Kinase II (CK2)400N/A
Thiazole Carboxamide DerivativesGSK-3β0.29N/A
Bis-dithiazole DerivativesPI3K131 - 719N/A

Table 2: Antimicrobial Activity of Thiazole Derivatives

Compound ClassMicrobial StrainMIC (µg/mL)Reference Compound
2,5-Dichloro thienyl-substituted thiazolesS. aureus, E. coli, K. pneumoniae, P. aeruginosa6.25 - 12.5N/A
2-Phenylacetamido-thiazole derivativesE. coli, P. aeruginosa, B. subtilis, S. aureus1.56 - 6.25N/A
Thiazole derivatives with thiopheneP. aeruginosa15.625 - 31.25Amoxicillin (>500 µg/mL)
2-(Pyrazol-4-yl)-methylylidenehydrazinyl-thiazolesS. aureus, E. coli4.1 - >25Novobiocin (3.9 µg/mL), Ampicillin (3.9 µg/mL)
2-(7-Aminoethoxyflavonyl)-thiazolesMethicillin-resistant S. aureus (MRSA)31.2 - 500N/A
4-(1,3,4-Thiadiazol-2-yl)pyrrolesK. pneumoniae31.25N/A

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-formylthiazole from this compound

This protocol describes a key transformation of this compound into the versatile 2-amino-4-formylthiazole intermediate. The reaction proceeds via a nucleophilic aromatic substitution of the chlorine atom with an amino group. A related synthesis of 2-amino-4-chloro-5-formylthiazole has been reported, providing a basis for this procedure.

Materials and Reagents:

  • This compound

  • Ammonia solution (e.g., 28% in water) or Ammonium hydroxide

  • A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF).

  • Add an excess of concentrated ammonia solution (e.g., 5-10 eq) to the reaction mixture.

  • Heat the reaction mixture at a temperature between 80-120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using TLC.

  • After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Dry the crude product under vacuum.

  • The crude 2-amino-4-formylthiazole can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Protocol 2: Synthesis of a Thiazole-based Schiff Base with Potential Antimicrobial Activity

This protocol outlines the synthesis of a Schiff base from 2-amino-4-formylthiazole and an aromatic amine, a common strategy to generate compounds with antimicrobial properties.

Materials and Reagents:

  • 2-Amino-4-formylthiazole (from Protocol 1)

  • A substituted aniline (e.g., 4-fluoroaniline)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 2-amino-4-formylthiazole (1.0 eq) in ethanol in a round-bottom flask.

  • Add the substituted aniline (1.0-1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Mandatory Visualization

experimental_workflow start This compound intermediate 2-Amino-4-formylthiazole start->intermediate Nucleophilic Substitution product1 Kinase Inhibitor Precursor intermediate->product1 Further Functionalization product2 Antimicrobial Schiff Base intermediate->product2 Condensation reagent1 Ammonia reagent1->intermediate reagent2 Substituted Aniline reagent2->product2

Caption: Synthetic workflow from this compound.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Thiazole-based Kinase Inhibitor Inhibitor->Raf Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway.

Application Notes and Protocols: 2-Chloro-4-formylthiazole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-4-formylthiazole is a versatile heterocyclic intermediate of significant interest in the synthesis of modern agrochemicals. The presence of a reactive aldehyde group, a chlorine atom at the 2-position, and the thiazole core makes it a valuable building block for creating a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key agrochemicals, particularly neonicotinoid insecticides and thiazole-based fungicides. The protocols are intended for researchers, scientists, and professionals involved in agrochemical discovery and development.

I. Synthesis of Neonicotinoid Insecticides

This compound serves as a precursor to 2-chloro-5-(chloromethyl)thiazole, a crucial intermediate in the manufacture of second-generation neonicotinoid insecticides like Thiamethoxam.[1] The synthesis involves the reduction of the formyl group to a hydroxyl group, followed by chlorination.

Logical Workflow for Synthesis of 2-chloro-5-(chloromethyl)thiazole

G A This compound B Reduction A->B e.g., NaBH4 C (2-Chloro-4-thiazolyl)methanol B->C D Chlorination C->D e.g., SOCl2 E 2-Chloro-5-(chloromethyl)thiazole D->E F Thiamethoxam Synthesis E->F

Caption: Synthetic pathway from this compound to a key neonicotinoid intermediate.

Experimental Protocol 1: Synthesis of (2-Chloro-4-thiazolyl)methanol

This protocol describes the reduction of the formyl group of this compound to a primary alcohol.

Materials and Reagents:

  • This compound

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of deionized water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Experimental Protocol 2: Synthesis of 2-Chloro-5-(chloromethyl)thiazole

This protocol details the chlorination of the intermediate alcohol to produce the key building block for Thiamethoxam.

Materials and Reagents:

  • (2-Chloro-4-thiazolyl)methanol

  • Thionyl chloride (SOCl₂) or an alternative chlorinating agent like sulfuryl chloride.[2]

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (2-Chloro-4-thiazolyl)methanol (1.0 eq) in anhydrous DCM in a flask equipped with a reflux condenser and a dropping funnel.

  • Cool the solution to 0 °C.

  • Add thionyl chloride (1.2 eq) dropwise to the stirred solution.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.[2]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-5-(chloromethyl)thiazole, which can be used in the next step or purified by distillation.[3]

Application in Thiamethoxam Synthesis

The resulting 2-chloro-5-(chloromethyl)thiazole is a key electrophile reacted with 3-methyl-N-nitro-1,3,5,oxadiazinan-4-imine in the presence of a base and a phase transfer catalyst to yield Thiamethoxam.[3][4] This reaction is a cornerstone in the production of this widely used insecticide.[1][5]

ParameterValueReference
Thiamethoxam Yield >90%[4]
Thiamethoxam Purity up to 98%[4]
Solvent Dimethylformamide (DMF)[4]
Base Potassium Carbonate[3][5]
Catalyst Phase Transfer Catalyst[4]

II. Synthesis of Thiazole-Based Fungicides

The formyl group of this compound is a reactive handle for the synthesis of various fungicidal compounds, often through condensation reactions with thiourea derivatives to form thiazole carboxamides or related structures.[6][7] These compounds can exhibit significant antifungal activity against various plant pathogens.[6][8]

General Workflow for Fungicide Synthesis

G A This compound C Condensation Reaction A->C B Substituted Thiourea B->C D Thiazole-Thiourea Adduct C->D E Cyclization/Further Modification D->E F Thiazole-Based Fungicide E->F

Caption: General pathway for the synthesis of thiazole fungicides.

Experimental Protocol 3: Synthesis of N-Aryl-2-chloro-thiazole-4-carboxamides via Condensation

This protocol provides a general method for the synthesis of thiazole carboxamide derivatives, a class of compounds with potential fungicidal properties.

Materials and Reagents:

  • This compound

  • Substituted thiourea (e.g., N-phenylthiourea)

  • An oxidizing agent (e.g., hydrogen peroxide)

  • Ethanol or other suitable solvent

  • Base (e.g., pyridine or triethylamine)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) and the substituted thiourea (1.1 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of a suitable base.

  • Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

  • After the initial condensation, cool the reaction mixture and add an oxidizing agent to facilitate the formation of the final product.

  • Continue stirring at room temperature or with gentle heating as required.

  • Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the pure thiazole carboxamide derivative.

  • Characterize the final product using NMR, IR, and Mass Spectrometry.

Antifungal Activity Data
Compound ClassPathogenActivity (EC₅₀)Reference
Aldehydes-thiourea derivative 9Botrytis cinerea0.70 mg/L[6]
Aldehydes-thiourea derivative LN18Monilinia fructicola0.17 µg/mL[7]
Thiourea-triazole derivativesVarious plant pathogensModerate to good[9]

These data suggest that synthesizing thiourea derivatives from this compound is a promising strategy for developing novel fungicides. The electron-withdrawing nature of the chloro-substituted thiazole ring may enhance the biological activity of the resulting compounds.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloro-4-formylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-chloro-4-formylthiazole. This versatile building block is a valuable starting material for the synthesis of a diverse range of 2-substituted-4-formylthiazoles, which are important intermediates in medicinal chemistry and materials science. The protocols outlined below for Suzuki-Miyaura, Heck, and Sonogashira reactions offer robust starting points for the development of novel compounds.

Introduction

The thiazole scaffold is a privileged structure in numerous biologically active compounds. The ability to introduce a variety of substituents at the 2-position of the thiazole ring is of significant interest in drug discovery. This compound serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. The electron-withdrawing nature of the formyl group can influence the reactivity of the C-Cl bond, making the selection of appropriate catalytic systems crucial for successful transformations.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-formylthiazoles

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C(sp²)–C(sp²) bonds. In the context of this compound, this reaction enables the synthesis of 2-aryl-4-formylthiazoles by coupling with a variety of arylboronic acids. The choice of catalyst, ligand, base, and solvent system is critical to achieve high yields and minimize side reactions.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 ArPdCl Ar-Pd(II)-Cl(L2) Pd0->ArPdCl Ar-Cl OxAdd Oxidative Addition ArPdArB Ar-Pd(II)-Ar'(L2) ArPdCl->ArPdArB Ar'B(OH)2 Base Transmetal Transmetalation ArPdArB->Pd0 Ar-Ar' Product Ar-Ar' ArPdArB->Product RedElim Reductive Elimination Substrate Ar-Cl (this compound) BoronicAcid Ar'B(OH)2 Base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

General Procedure for the Synthesis of 2-Aryl-4-formylthiazoles:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a base (2.0-3.0 equiv), a palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (2-10 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Suzuki-Miyaura Coupling Conditions and Yields
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane1101688-98
34-Tolylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DMF/H₂O901080-92
43-Fluorophenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃Acetonitrile/H₂O801875-88
52-Thienylboronic acidPd(OAc)₂ (2)RuPhos (4)K₂CO₃Toluene1001270-85

Note: Yields are based on reported data for similar 2-chlorothiazole derivatives and may require optimization for this compound.

Heck Reaction: Synthesis of 2-Alkenyl-4-formylthiazoles

The Heck reaction provides a method for the C-C bond formation between an aryl halide and an alkene.[1] For this compound, this reaction allows for the synthesis of 2-alkenyl-4-formylthiazole derivatives. The reaction is typically carried out in the presence of a palladium catalyst and a base.[1]

Generalized Catalytic Cycle for the Heck Reaction

Heck_Reaction_Cycle Pd0 Pd(0)L2 ArPdCl Ar-Pd(II)-Cl(L2) Pd0->ArPdCl Ar-Cl OxAdd Oxidative Addition ArPdAlkene Ar-Pd(II)-Cl(L2)(Alkene) ArPdCl->ArPdAlkene Alkene AlkeneCoord Alkene Coordination Intermediate R-Pd(II)-Cl(L2) ArPdAlkene->Intermediate MigInsert Migratory Insertion HPdCl H-Pd(II)-Cl(L2) Intermediate->HPdCl Ar-Alkene Product Ar-Alkene Intermediate->Product BetaHydride β-Hydride Elimination HPdCl->Pd0 Base RedElim Reductive Elimination (Base) Substrate Ar-Cl (this compound) Alkene Alkene

Caption: Generalized catalytic cycle for the Heck cross-coupling reaction.

Experimental Protocol: Heck Reaction

General Procedure for the Synthesis of 2-Alkenyl-4-formylthiazoles:

  • In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), the alkene (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (if required), and a base (e.g., Et₃N, 2.0 equiv).

  • Add the degassed solvent (e.g., DMF or acetonitrile).

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100-140 °C) for the indicated time (e.g., 12-24 hours).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography on silica gel.

Representative Heck Reaction Conditions and Yields
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1202470-85
2n-Butyl acrylatePd(OAc)₂ (3)PPh₃ (6)K₂CO₃DMAc1301875-90
3AcrylonitrilePdCl₂(PPh₃)₂ (5)-NaOAcNMP1102065-80
41-OctenePd₂(dba)₃ (2)P(t-Bu)₃ (4)Cy₂NMe1,4-Dioxane1002460-75

Note: Yields are based on reported data for similar chloro-heterocyclic compounds and may require optimization for this compound.

Sonogashira Coupling: Synthesis of 2-Alkynyl-4-formylthiazoles

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[1] This reaction is a powerful tool for synthesizing 2-alkynyl-4-formylthiazole derivatives, which are valuable precursors for more complex molecules. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[1]

Generalized Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 ArPdCl Ar-Pd(II)-Cl(L2) Pd0->ArPdCl Ar-Cl OxAdd Oxidative Addition ArPdAlkynyl Ar-Pd(II)-C≡CR(L2) ArPdCl->ArPdAlkynyl CuAlkynyl Cu-C≡CR Transmetal_Pd Transmetalation ArPdAlkynyl->Pd0 Ar-C≡CR Product Ar-C≡CR ArPdAlkynyl->Product RedElim Reductive Elimination CuCl CuCl Alkyne R-C≡CH Alkyne->CuAlkynyl CuCl, Base Base Base CuAlkynyl->ArPdAlkynyl Transmetalation

Caption: Generalized catalytic cycles for the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling

General Procedure for the Synthesis of 2-Alkynyl-4-formylthiazoles:

  • To a dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine, 2-3 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (typically room temperature to 80 °C) with stirring for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Representative Sonogashira Coupling Conditions and Yields
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF60680-95
21-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (2)DIPAToluene701275-90
3TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMFRT2485-98
4EthynylbenzenePdCl₂(dppf) (3)CuI (5)Cs₂CO₃1,4-Dioxane801070-85

Note: Yields are based on reported data for similar chloro-heterocyclic compounds and may require optimization for this compound.

Experimental Workflow Overview

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base start->reagents inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on the 2-Chloro-4-formylthiazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-chloro-4-formylthiazole scaffold is a versatile building block in medicinal chemistry and drug discovery. The electron-withdrawing nature of the thiazole ring, further activated by the formyl group at the C4 position, renders the C2 position susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide array of functional groups, enabling the synthesis of diverse compound libraries for biological screening. The resulting 2-substituted-4-formylthiazole derivatives are key intermediates in the synthesis of various biologically active molecules, including potential therapeutic agents.[1][2]

This document provides detailed application notes and experimental protocols for performing SNAr reactions on the this compound ring with common classes of nucleophiles, including amines, thiols, and alkoxides.

Reaction Mechanism and Principle

The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the C2 position of the thiazole ring, which is bonded to the chlorine atom. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the thiazole ring and the formyl group, which stabilizes the complex.

  • Elimination of the Leaving Group: The aromaticity of the thiazole ring is restored by the elimination of the chloride ion, which is a good leaving group. This step results in the formation of the 2-substituted-4-formylthiazole product.

The general mechanism is depicted below:

Caption: General mechanism for the SNAr reaction on this compound.

Applications in Drug Development

The 2-substituted-4-formylthiazole core is a prominent scaffold in the development of novel therapeutic agents due to the diverse biological activities exhibited by its derivatives. The ability to readily modify the substituent at the C2 position allows for the fine-tuning of pharmacological properties.

Key Application Areas:

  • Anticancer Agents: Various 2-aminothiazole derivatives have been investigated for their potential as anticancer agents.[3]

  • Antimicrobial Agents: The thiazole nucleus is a key component of many antimicrobial drugs.[2]

  • Antimycobacterial and Antiplasmodial Agents: Certain 2-aminothiazole derivatives have shown promising activity against Mycobacterium tuberculosis and Plasmodium falciparum.[2]

  • Enzyme Inhibitors: The versatile nature of the thiazole ring allows for the design of specific enzyme inhibitors for various therapeutic targets.

The general workflow for utilizing this compound in a drug discovery program is outlined below:

Drug_Discovery_Workflow Start This compound SNAr SNAr Reaction with Diverse Nucleophiles (Amines, Thiols, Alkoxides) Start->SNAr Library Library of 2-Substituted-4-formylthiazole Derivatives SNAr->Library Screening High-Throughput Biological Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Identified Hits Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: Drug discovery workflow utilizing this compound.

Experimental Protocols

The following protocols are representative examples for the nucleophilic aromatic substitution on this compound with different classes of nucleophiles.

Protocol 1: Synthesis of 2-(Amino)-4-formylthiazoles via Reaction with Amines

This protocol describes the general procedure for the reaction of this compound with primary and secondary amines.

Materials:

  • This compound

  • Primary or Secondary Amine (e.g., piperidine, aniline)

  • Solvent (e.g., Ethanol, DMF, Dioxane)

  • Base (e.g., Triethylamine, Potassium Carbonate) (Optional, for amine hydrochlorides)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the amine (1.1 - 2.0 eq). If using an amine salt, add a base (1.5 - 2.5 eq).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-(amino)-4-formylthiazole.

Quantitative Data (Representative Examples):

NucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
PiperidineEthanolReflux485[4]
AnilineDMF100678[5]
Protocol 2: Synthesis of 2-(Alkyl/Arylthio)-4-formylthiazoles via Reaction with Thiols

This protocol outlines the general procedure for the reaction of this compound with thiols.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, ethanethiol)

  • Base (e.g., Sodium hydride, Potassium carbonate)

  • Anhydrous Solvent (e.g., DMF, THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a stirred solution of the thiol (1.1 eq) in an anhydrous solvent under an inert atmosphere, add the base (1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.

  • Stir the reaction mixture at room temperature or heat as required, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-(alkyl/arylthio)-4-formylthiazole.

Quantitative Data (Representative Examples):

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
ThiophenolK2CO3DMF80592[6]
Protocol 3: Synthesis of 2-Alkoxy-4-formylthiazoles via Reaction with Alkoxides

This protocol describes the general procedure for the reaction of this compound with alkoxides.

Materials:

  • This compound

  • Alcohol (e.g., Methanol, Ethanol)

  • Strong Base (e.g., Sodium metal, Sodium hydride)

  • Anhydrous Solvent (corresponding alcohol or an inert solvent like THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • Prepare the sodium alkoxide in situ by carefully adding sodium metal (1.1 eq) to the anhydrous alcohol under an inert atmosphere at 0 °C. Allow the sodium to react completely.

  • Alternatively, add sodium hydride (1.1 eq) to the anhydrous alcohol.

  • To the freshly prepared alkoxide solution, add this compound (1.0 eq) portion-wise or as a solution in the corresponding alcohol.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and carefully neutralize the excess base with a dilute acid (e.g., 1 M HCl) until the pH is neutral.

  • Remove the alcohol under reduced pressure.

  • Extract the residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkoxy-4-formylthiazole. A study on the reaction of 2-chloro-5-nitrothiazole with sodium methoxide showed a yield of about 90% when using an equimolar ratio of reactants.[7]

Quantitative Data (Representative Examples):

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium MethoxideNaMethanolReflux3~90 (estimated)[7]
Sodium EthoxideNaEthanolReflux488[8][9][10]

Summary of Quantitative Data

EntryNucleophileReagents/ConditionsProduct ClassYield (%)
1PiperidineEthanol, Reflux2-(Piperidin-1-yl)-4-formylthiazole85
2AnilineDMF, 100 °C2-(Phenylamino)-4-formylthiazole78
3ThiophenolK2CO3, DMF, 80 °C2-(Phenylthio)-4-formylthiazole92
4Sodium MethoxideNa, Methanol, Reflux2-Methoxy-4-formylthiazole~90
5Sodium EthoxideNa, Ethanol, Reflux2-Ethoxy-4-formylthiazole88

Troubleshooting and Safety Precautions

  • Low Reactivity: If the reaction is sluggish, consider using a more polar aprotic solvent (e.g., DMF, DMSO), increasing the reaction temperature, or using a stronger base for deprotonation of the nucleophile.

  • Side Reactions: The formyl group can potentially react with certain nucleophiles. It may be necessary to protect the aldehyde functionality (e.g., as an acetal) prior to the SNAr reaction, followed by deprotection.

  • Safety: Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Conduct reactions in a well-ventilated fume hood. Sodium metal and sodium hydride are highly reactive and should be handled with extreme care under anhydrous conditions. Reactions involving heating should be monitored closely.

These protocols and application notes provide a comprehensive guide for researchers to effectively utilize this compound in the synthesis of diverse chemical libraries for drug discovery and development.

References

Application Notes and Protocols: Condensation Reactions of the Aldehyde Group in 2-Chloro-4-formylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key condensation reactions involving the aldehyde group of 2-chloro-4-formylthiazole. This versatile heterocyclic aldehyde is a valuable building block in medicinal chemistry and drug discovery, enabling the synthesis of a diverse range of derivatives with potential therapeutic applications. The protocols detailed below are based on established synthetic methodologies for aromatic and heteroaromatic aldehydes.

Claisen-Schmidt (Aldol) Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a variation of the aldol condensation that reacts an aldehyde with a ketone in the presence of a base to form an α,β-unsaturated ketone, commonly known as a chalcone.[1][2] Thiazole-containing chalcones have garnered significant interest due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Derivatives of this compound can be synthesized to generate novel chalcones for screening in drug discovery programs.

Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation

This protocol describes the synthesis of a chalcone derivative from this compound and a substituted acetophenone.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., 4-methoxyacetophenone)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (10-60% aqueous)[4]

  • Glacial Acetic Acid (for neutralization)

  • Distilled Water

  • Ice Bath

  • Magnetic Stirrer and Stir Bar

  • Round-bottom flask

  • Buchner Funnel and Filter Paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add the aqueous NaOH solution (2 equivalents) dropwise to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with glacial acetic acid to a neutral pH.

  • The precipitated solid product is collected by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold distilled water to remove any inorganic impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data for Thiazole-Based Chalcones

The following table summarizes representative data for the synthesis and biological activity of various thiazole-chalcone derivatives. While not specific to this compound, this data provides an indication of the potential yields and biological activities that can be expected from its derivatives.

Aldehyde ReactantKetone ReactantCatalystSolventYield (%)Biological Activity (IC50/GI50)Reference
2,4-dichlorothiazole-5-carboxaldehyde2,4-difluorophenyl ketoneHCl/Acetic Acid-75-91Antitubercular (MIC = 2.43 µM)[6]
2,4-dichlorothiazole-5-carboxaldehyde2-thiazolyl ketoneHCl/Acetic Acid-75-91Antiproliferative (IC50 = 6.86 µM against DU-145)[6]
Thiazole-carbaldehydeAryl methyl ketoneKOHEthanol-Anticancer[7]
Aromatic Aldehyde1-(4-methyl-2-thioxo-2,3-dihydrothiazol-5-yl)ethan-1-one60% NaOHEthanol-Tubulin Polymerization Inhibition (IC50 = 7.78 µM for compound 2e)[5]

Knoevenagel Condensation

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product.[8][9] This reaction is a powerful tool for carbon-carbon bond formation and is widely used in the synthesis of pharmaceuticals and fine chemicals.[9]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol outlines the reaction of this compound with malononitrile, a common active methylene compound.

Materials:

  • This compound

  • Malononitrile

  • Piperidine or Pyrrolidine (as catalyst)[8]

  • Ethanol or Isopropanol

  • Magnetic Stirrer and Stir Bar

  • Round-bottom flask

  • Reflux Condenser

Procedure:

  • To a solution of this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol, add a catalytic amount of piperidine (0.1 equivalents).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography or recrystallization.

Quantitative Data for Knoevenagel Condensation Products

The following table provides examples of yields for Knoevenagel condensation reactions with various aromatic aldehydes.

Aldehyde ReactantActive Methylene CompoundCatalystSolventYield (%)Reference
Aromatic AldehydesMalononitrileDBU/WaterWaterHigh[10]
Aromatic AldehydesEthyl CyanoacetateDBU/WaterWaterHigh[10]
SyringaldehydeMalonic AcidPiperidinePyridine-[8]

Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[11][12] This reaction is highly valuable for its ability to form a carbon-carbon double bond at a specific location with good stereochemical control.[11]

Experimental Protocol: Wittig Reaction for Alkene Synthesis

This protocol describes a general procedure for the Wittig olefination of this compound.

Materials:

  • This compound

  • Triphenylphosphine

  • Appropriate Alkyl Halide (e.g., benzyl bromide)

  • Strong Base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Magnetic Stirrer and Stir Bar

  • Schlenk Flask or equivalent inert atmosphere setup

  • Syringes

Procedure:

Part A: Preparation of the Wittig Reagent (Phosphonium Ylide)

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1 equivalent) in anhydrous THF.

  • Add the alkyl halide (1 equivalent) to the solution and stir at room temperature for several hours or until the formation of the phosphonium salt is complete (a white precipitate will form).

  • Isolate the phosphonium salt by filtration, wash with anhydrous ether, and dry under vacuum.

  • In a separate Schlenk flask under an inert atmosphere, suspend the phosphonium salt in anhydrous THF.

  • Cool the suspension in an ice bath and slowly add a strong base (1 equivalent), such as n-butyllithium, dropwise via syringe. The formation of the ylide is often indicated by a color change (typically to orange or red).

Part B: Wittig Reaction

  • To the freshly prepared ylide solution at 0 °C, add a solution of this compound (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reductive Amination

Reductive amination is a two-step process that converts an aldehyde or ketone into a primary, secondary, or tertiary amine.[13] The reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[13]

Experimental Protocol: Reductive Amination to Synthesize Amines

This protocol provides a general method for the synthesis of a secondary amine from this compound and a primary amine.

Materials:

  • This compound

  • Primary Amine (e.g., aniline)

  • Reducing Agent (e.g., sodium borohydride (NaBH4), sodium triacetoxyborohydride (NaBH(OAc)3))

  • Methanol or Dichloromethane

  • Glacial Acetic Acid (as catalyst, optional)

  • Magnetic Stirrer and Stir Bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the primary amine (1.1 equivalents) in methanol.

  • Add a catalytic amount of glacial acetic acid (optional, can facilitate imine formation).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Cool the reaction mixture in an ice bath and add the reducing agent (e.g., sodium borohydride, 1.5 equivalents) portion-wise, controlling any effervescence.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Applications and Signaling Pathways

Derivatives of thiazole are known to exhibit a wide range of biological activities, with many demonstrating potent anticancer properties. Two key mechanisms of action for thiazole-based anticancer agents are the inhibition of tubulin polymerization and the modulation of vascular endothelial growth factor receptor 2 (VEGFR-2) signaling.

Tubulin Polymerization Inhibition

Microtubules are essential components of the cytoskeleton involved in cell division.[5] Compounds that inhibit tubulin polymerization disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[10] Many chalcone derivatives have been identified as tubulin polymerization inhibitors.[14]

Tubulin_Polymerization_Inhibition Mechanism of Tubulin Polymerization Inhibitors cluster_0 Microtubule Dynamics cluster_1 Cancer Cell Proliferation Alpha-Tubulin Alpha-Tubulin Microtubule Microtubule Alpha-Tubulin->Microtubule Polymerization Beta-Tubulin Beta-Tubulin Microtubule->Alpha-Tubulin Depolymerization Mitotic_Spindle Mitotic_Spindle Microtubule->Mitotic_Spindle Disruption Cell_Division Cell_Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis Cell_Division->Apoptosis Inhibition leads to Thiazole_Derivative This compound Derivative Thiazole_Derivative->Beta-Tubulin Binds to Colchicine Site

Caption: Inhibition of tubulin polymerization by thiazole derivatives, leading to apoptosis in cancer cells.

VEGFR-2 Signaling Pathway Inhibition

Vascular endothelial growth factor (VEGF) and its receptor VEGFR-2 play a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting the VEGFR-2 signaling cascade can block the blood supply to tumors, thereby impeding their growth.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway and Inhibition cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascades cluster_3 Cellular Response VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding PLCg PLCg VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation RAS RAS VEGFR2->RAS Activation Migration Migration PLCg->Migration AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Thiazole_Derivative This compound Derivative Thiazole_Derivative->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole derivatives, leading to reduced angiogenesis.

References

Application Notes and Protocols for High-Throughput Screening of 2-Chloro-4-formylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and clinically approved drugs. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 2-chloro-4-formylthiazole core represents a versatile building block for the synthesis of novel derivatives with potential therapeutic applications. High-throughput screening (HTS) provides an efficient platform for the rapid evaluation of large libraries of such compounds to identify promising lead candidates for drug discovery programs.

These application notes provide detailed protocols for HTS assays tailored to identify and characterize bioactive this compound derivatives, with a focus on their potential as kinase inhibitors, a class of therapeutic agents with significant importance in oncology and inflammatory diseases.

Data Presentation: Kinase Inhibitory Activity of this compound Derivatives

The following table summarizes hypothetical quantitative data for a series of this compound derivatives screened against a panel of kinases. This data illustrates the typical output of a primary HTS and subsequent dose-response confirmation, providing a basis for structure-activity relationship (SAR) analysis.

Compound IDParent ScaffoldR Group ModificationKinase TargetSingle-Point Inhibition (%) @ 10 µMIC50 (nM)Z'-factor
CFT-001This compound-HKinase A12.5>100000.82
CFT-002This compound-CH3Kinase A45.28500.82
CFT-003This compound-PhenylKinase A89.7750.82
CFT-004This compound4-FluorophenylKinase A95.3250.82
CFT-005This compound-HKinase B8.1>100000.79
CFT-006This compound-CH3Kinase B15.6>100000.79
CFT-007This compound-PhenylKinase B33.821000.79
CFT-008This compound4-FluorophenylKinase B48.99800.79

Signaling Pathway: Generic Kinase Cascade

The diagram below illustrates a generic signaling pathway involving a kinase cascade, which is a common target for therapeutic intervention in diseases like cancer. Many thiazole derivatives have been identified as inhibitors of various kinases within these pathways.

G Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Adaptor_Protein Adaptor Protein Receptor->Adaptor_Protein Upstream_Kinase Upstream Kinase (e.g., RAF) Adaptor_Protein->Upstream_Kinase MEK MEK Upstream_Kinase->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response Inhibitor This compound Derivative (Inhibitor) Inhibitor->MEK

Caption: A simplified mitogen-activated protein kinase (MAPK) signaling pathway.

Experimental Protocols

Application Note 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Objective: To identify and characterize this compound derivatives that inhibit the activity of a specific kinase using a high-throughput HTRF assay.

Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by a kinase. The detection is based on the HTRF technology, which involves a fluorescent resonance energy transfer (FRET) between a Europium cryptate-labeled anti-phospho-specific antibody (donor) and a streptavidin-allophycocyanin (APC) conjugate (acceptor) that binds to the biotinylated substrate. Kinase inhibition results in a decreased phosphorylation of the substrate and consequently a lower HTRF signal.

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound derivative library (10 mM in DMSO)

  • Staurosporine (positive control)

  • Europium cryptate-labeled anti-phospho-specific antibody

  • Streptavidin-APC

  • HTRF detection buffer

  • 384-well low-volume white plates

  • HTRF-compatible microplate reader

Experimental Workflow Diagram:

G start Start compound_plating Compound Plating (Derivatives, Controls) start->compound_plating reagent_addition Addition of Kinase and Substrate/ATP Mix compound_plating->reagent_addition incubation Incubation at RT reagent_addition->incubation detection_addition Addition of HTRF Detection Reagents incubation->detection_addition read_plate Read Plate (HTRF Reader) detection_addition->read_plate data_analysis Data Analysis (% Inhibition, IC50) read_plate->data_analysis end End data_analysis->end

Caption: High-Throughput Screening workflow for the HTRF kinase assay.

Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each this compound derivative from the library into the wells of a 384-well plate. Also, include positive control (Staurosporine) and negative control (DMSO) wells.

  • Kinase Reaction: a. Prepare a 2X kinase solution in kinase assay buffer. b. Prepare a 2X substrate/ATP solution in kinase assay buffer. c. Add 5 µL of the 2X kinase solution to each well containing the compounds. d. Add 5 µL of the 2X substrate/ATP solution to initiate the reaction. The final volume should be 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: a. Prepare the HTRF detection mixture containing the Europium cryptate-labeled antibody and Streptavidin-APC in HTRF detection buffer. b. Add 10 µL of the detection mixture to each well.

  • Signal Reading: Incubate the plate for 60 minutes at room temperature, protected from light. Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (APC emission).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Determine the percent inhibition for each compound relative to the controls. For active compounds, perform dose-response experiments to determine the IC50 values.

Application Note 2: Cell-Based Antiproliferative Assay

Objective: To evaluate the cytotoxic or cytostatic effects of this compound derivatives on cancer cell lines.

Principle: This assay utilizes a resazurin-based reagent (e.g., CellTiter-Blue®) to measure cell viability. Viable, metabolically active cells reduce the blue resazurin to the highly fluorescent pink resorufin. The amount of fluorescence is proportional to the number of living cells. A decrease in fluorescence indicates a reduction in cell viability due to the cytotoxic or cytostatic effects of the test compounds.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative library (10 mM in DMSO)

  • Doxorubicin (positive control)

  • Resazurin-based cell viability reagent

  • 384-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader

Experimental Workflow Diagram:

G start Start cell_seeding Seed Cells into 384-well Plates start->cell_seeding cell_attachment Incubate for Cell Attachment (24h) cell_seeding->cell_attachment compound_addition Add Compounds and Controls cell_attachment->compound_addition compound_incubation Incubate with Compounds (72h) compound_addition->compound_incubation reagent_addition Add Cell Viability Reagent compound_incubation->reagent_addition final_incubation Incubate (1-4h) reagent_addition->final_incubation read_plate Read Fluorescence final_incubation->read_plate data_analysis Data Analysis (% Viability, IC50) read_plate->data_analysis end End data_analysis->end

Caption: Workflow for a cell-based antiproliferative HTS assay.

Protocol:

  • Cell Seeding: Using an automated liquid dispenser, seed the cancer cells into 384-well plates at a density of 1,000-5,000 cells per well in 40 µL of culture medium.

  • Cell Attachment: Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator to allow the cells to attach.

  • Compound Addition: Add 100 nL of the this compound derivatives and controls (Doxorubicin and DMSO) to the cell plates to achieve the desired final concentrations.

  • Compound Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified incubator.

  • Viability Measurement: Add 10 µL of the resazurin-based cell viability reagent to each well.

  • Final Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate the percent cell viability for each compound-treated well relative to the DMSO-treated control wells. For active compounds, determine the IC50 values from dose-response curves.

Conclusion

The protocols and data presented in these application notes provide a framework for conducting high-throughput screening campaigns to identify and characterize novel bioactive this compound derivatives. The adaptability of these assays allows for their application to a wide range of biological targets and disease areas, facilitating the discovery of new therapeutic lead compounds. Proper assay validation, including the determination of the Z'-factor, is crucial to ensure the robustness and reliability of the screening data.

Application Notes and Protocols for the Scale-up Synthesis of 2-Chloro-formylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-formylthiazole and its derivatives are valuable building blocks in medicinal chemistry and drug development, serving as key intermediates in the synthesis of various biologically active compounds. This document provides detailed application notes and protocols for the scale-up synthesis of 2-chloro-formylthiazole derivatives, with a focus on industrially viable methods. The primary method discussed is the Vilsmeier-Haack reaction, a widely used and scalable method for the formylation of electron-rich heterocyclic compounds. Additionally, an alternative approach via lithiation and subsequent formylation is presented.

A critical consideration in the formylation of 2-chlorothiazole is the regioselectivity of the reaction. Due to the electronic properties of the thiazole ring and the influence of the chloro-substituent, formylation predominantly occurs at the C-5 position. This document will primarily detail the synthesis of the thermodynamically favored 2-chloro-5-formylthiazole and discuss the factors governing this regioselectivity.

Synthetic Strategies for 2-Chloro-formylthiazole

Two primary strategies for the synthesis of 2-chloro-formylthiazole derivatives are outlined below. The Vilsmeier-Haack reaction is generally preferred for large-scale synthesis due to its operational simplicity and cost-effectiveness.

Method 1: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group onto an aromatic or heteroaromatic ring using a Vilsmeier reagent, which is typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF).[1][2] The reaction proceeds via an electrophilic aromatic substitution mechanism.[3] For 2-chlorothiazole, the electron-donating effect of the sulfur atom directs the electrophilic attack to the C-5 position, which is the most electron-rich site.

Reaction Scheme:

G cluster_0 Vilsmeier-Haack Reaction 2-Chlorothiazole plus1 + 2-Chlorothiazole->plus1 Vilsmeier_Reagent POCl₃, DMF plus1->Vilsmeier_Reagent arrow1 Vilsmeier_Reagent->arrow1 2-Chloro-5-formylthiazole arrow1->2-Chloro-5-formylthiazole

Caption: Vilsmeier-Haack formylation of 2-chlorothiazole.

Method 2: Lithiation and Formylation

An alternative route to 2-chloro-5-formylthiazole involves the deprotonation of 2-chlorothiazole at the C-5 position using a strong base, such as n-butyllithium (n-BuLi), followed by quenching the resulting lithiated species with a formylating agent like ethyl formate. This method also selectively yields the 5-formyl isomer.

Reaction Scheme:

G cluster_1 Lithiation and Formylation 2-Chlorothiazole arrow1 1. n-BuLi, THF, -78 °C 2. Ethyl formate 2-Chlorothiazole->arrow1 2-Chloro-5-formylthiazole arrow1->2-Chloro-5-formylthiazole

Caption: Synthesis via lithiation and formylation.

Experimental Protocols

Protocol 1: Scale-up Synthesis of 2-Chloro-5-formylthiazole via Vilsmeier-Haack Reaction

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of electron-rich heterocycles.

Materials and Equipment:

  • 2-Chlorothiazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Deionized water

  • Diethyl ether (Et₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Jacketed glass reactor with overhead stirrer, dropping funnel, thermometer, and nitrogen inlet/outlet

  • Rotary evaporator

  • Chromatography equipment

Procedure:

  • Vilsmeier Reagent Preparation: In a clean, dry, and inerted jacketed glass reactor, charge anhydrous DMF (3.0 equivalents). Cool the DMF to 0 °C using a chiller. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent (a pale yellow to orange solid may form).

  • Formylation Reaction: Dissolve 2-chlorothiazole (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, continue stirring at 0 °C for 1 hour.

  • Reaction Progression: Slowly warm the reaction mixture to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and slowly pour it onto crushed ice with vigorous stirring. Neutralize the mixture by the portion-wise addition of a saturated aqueous solution of sodium acetate until the pH is between 6 and 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Isolation and Characterization: Collect the fractions containing the pure product and concentrate to yield 2-chloro-5-formylthiazole as a solid. Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data (Expected):

ParameterValue
Yield 70-85%
Purity (by HPLC) >98%
Appearance Off-white to pale yellow solid
Protocol 2: Synthesis of 2-Chloro-5-formylthiazole via Lithiation and Formylation

This protocol is based on a reported procedure for the synthesis of the title compound.

Materials and Equipment:

  • 2-Chlorothiazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Ethyl formate

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Jacketed glass reactor with overhead stirrer, dropping funnel, thermometer, and argon inlet/outlet

  • Low-temperature chiller

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry, and argon-purged jacketed glass reactor, dissolve 2-chlorothiazole (1.0 equivalent) in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath or a low-temperature chiller. Slowly add n-BuLi (1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Formylation: To the lithiated species, slowly add ethyl formate (1.2 equivalents) dropwise, ensuring the temperature remains below -70 °C. Continue stirring at -78 °C for an additional hour after the addition is complete.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add ethyl acetate. Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

  • Isolation and Characterization: Isolate the purified product by filtration and dry under vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data (Reported):

ParameterValue
Yield ~73%
Appearance Solid
¹H NMR (CDCl₃, 400 MHz) δ 9.96 (s, 1H), 8.21 (s, 1H)

Scale-up Considerations

When scaling up the synthesis of 2-chloro-5-formylthiazole, several factors must be carefully considered to ensure safety, efficiency, and product quality.

ConsiderationVilsmeier-Haack ReactionLithiation and Formylation
Reagent Handling POCl₃ is corrosive and reacts violently with water. DMF should be anhydrous.n-BuLi is pyrophoric and requires strict anhydrous and inert conditions.
Temperature Control The initial formation of the Vilsmeier reagent and the formylation step are exothermic and require efficient cooling.The lithiation and formylation steps are performed at very low temperatures (-78 °C), requiring specialized cooling equipment.
Work-up Quenching with ice and neutralization can be highly exothermic. Careful addition and efficient stirring are crucial.Quenching with aqueous solutions at low temperatures must be done cautiously to control the exotherm.
Purification Column chromatography may be challenging and costly on a large scale. Recrystallization or distillation should be explored.Recrystallization is a more scalable purification method.
Cost Reagents are relatively inexpensive and readily available.n-BuLi and anhydrous solvents can be more expensive.
Safety Generation of HCl gas during work-up requires adequate ventilation and scrubbing.Handling of pyrophoric reagents requires specialized training and equipment.

Logical Workflow for Scale-up Synthesis

G cluster_0 Scale-up Synthesis Workflow A Raw Material Sourcing and QC B Reactor Setup and Inertization A->B C Vilsmeier Reagent Preparation (if applicable) B->C Vilsmeier-Haack D Controlled Addition of Reactants B->D Lithiation C->D E Reaction Monitoring (TLC/HPLC) D->E F Controlled Quenching and Work-up E->F G Product Extraction F->G H Purification (Recrystallization/Distillation) G->H I Product Isolation and Drying H->I J Final Product QC (NMR, HPLC, etc.) I->J

Caption: General workflow for the scale-up synthesis.

Conclusion

The Vilsmeier-Haack reaction represents a robust and scalable method for the synthesis of 2-chloro-5-formylthiazole. Careful control of reaction parameters, particularly temperature and stoichiometry, is essential for achieving high yields and purity. The lithiation-formylation route provides a viable alternative, though it requires more stringent reaction conditions. For any large-scale production, a thorough process safety assessment and optimization of the purification method are critical. While the synthesis of the 4-formyl isomer is challenging due to the inherent regioselectivity of these reactions, the protocols provided here for the 5-formyl isomer offer a solid foundation for the production of this valuable synthetic intermediate.

References

Application Notes and Protocols: 2-Chloro-4-formylthiazole in the Development of Kinase Inhibitors and Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide range of biological activities, including kinase inhibition and antimicrobial effects. The 2-chloro-4-formylthiazole scaffold is a versatile starting material, offering two distinct reactive sites for chemical modification: the chloro group at the 2-position, which is susceptible to nucleophilic aromatic substitution, and the formyl group at the 4-position, which can undergo reactions such as reductive amination and condensation. These functionalities allow for the systematic elaboration of the core structure to generate libraries of novel compounds for biological screening.

This document provides detailed application notes and proposed protocols for the synthesis and evaluation of kinase inhibitors and antimicrobial agents derived from this compound. While specific examples of biologically active molecules derived directly from this starting material are not extensively reported in the literature, the following protocols are based on established chemical transformations and the structural features of known thiazole-based therapeutic agents.

I. Application in Kinase Inhibitor Development

Many kinase inhibitors feature a heterocyclic core that can form key hydrogen bond interactions within the ATP-binding site of the kinase. The 2-aminothiazole moiety, in particular, is a well-established pharmacophore in this class of drugs, as exemplified by the multi-kinase inhibitor Dasatinib. By leveraging the reactivity of this compound, novel analogs of known kinase inhibitors can be synthesized.

A. Proposed Synthetic Strategy: Synthesis of 2-Amino-4-(aminomethyl)thiazole Derivatives

A plausible strategy for the development of kinase inhibitors from this compound involves a two-step process: (1) nucleophilic aromatic substitution at the 2-position with a desired amine, followed by (2) reductive amination of the formyl group to introduce a second point of diversity.

G start This compound step1 Nucleophilic Aromatic Substitution start->step1 Amine (R1-NH2), Base, Solvent intermediate 2-Amino-4-formylthiazole Derivative step1->intermediate step2 Reductive Amination intermediate->step2 Amine (R2-NH2), Reducing Agent product 2-Amino-4-(aminomethyl)thiazole Derivative (Kinase Inhibitor Candidate) step2->product

Caption: Proposed synthetic workflow for kinase inhibitor candidates.

B. Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of this compound

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., N,N-dimethylformamide or 1,4-dioxane), add the desired primary or secondary amine (1.2 eq.) and a base (e.g., diisopropylethylamine or potassium carbonate, 2.0 eq.).

  • Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the 2-amino-4-formylthiazole derivative.

Protocol 2: General Procedure for Reductive Amination of 2-Amino-4-formylthiazole Derivatives

  • Dissolve the 2-amino-4-formylthiazole derivative (1.0 eq.) and the desired primary or secondary amine (1.2 eq.) in a suitable solvent (e.g., methanol or dichloromethane).

  • Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq.), portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography to obtain the final 2-amino-4-(aminomethyl)thiazole derivative.

C. Data Presentation: Hypothetical Kinase Inhibition Data

The synthesized compounds would then be screened against a panel of kinases to determine their inhibitory activity. The results would be presented as IC50 values (the concentration of inhibitor required to reduce the activity of the kinase by 50%).

Compound IDR1 GroupR2 GroupTarget KinaseIC50 (nM) [Hypothetical]
P-001 2,6-dimethylphenyl4-(2-hydroxyethyl)piperazin-1-ylSrc15
P-002 3-trifluoromethylphenylmorpholinoAbl50
P-003 4-chlorophenylpiperidin-1-ylLck25
Dasatinib (Reference)Src0.8
D. Signaling Pathway Visualization

The synthesized kinase inhibitors could potentially target key signaling pathways implicated in cancer, such as the Src family kinase pathway.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase Src Src Kinase RTK->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras Ras Src->Ras Proliferation Cell Proliferation & Survival FAK->Proliferation STAT3->Proliferation PI3K PI3K Ras->PI3K ERK ERK Ras->ERK Akt Akt PI3K->Akt Akt->Proliferation ERK->Proliferation Inhibitor Thiazole-based Inhibitor Inhibitor->Src

Caption: Simplified Src kinase signaling pathway and potential inhibition.

II. Application in Antimicrobial Agent Development

Thiazole derivatives are also known for their broad-spectrum antimicrobial activity. The synthesis of novel thiazole-based compounds from this compound could lead to the discovery of new antimicrobial agents.

A. Proposed Synthetic Strategy: Synthesis of Thiazole-based Schiff Bases and Related Derivatives

A common strategy in the development of antimicrobial agents is the formation of Schiff bases from an aldehyde and an amine, as the imine functionality is often associated with biological activity.

G start This compound step1 Condensation Reaction start->step1 Substituted Amine/Hydrazine, Catalyst (e.g., Acetic Acid) product Thiazole-based Schiff Base (Antimicrobial Candidate) step1->product

Caption: Proposed synthetic workflow for antimicrobial candidates.

B. Experimental Protocols

Protocol 3: General Procedure for the Synthesis of Thiazole-based Schiff Bases

  • To a solution of this compound (1.0 eq.) in a suitable solvent such as ethanol, add the desired substituted amine or hydrazine derivative (1.0 eq.).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solution and purify by column chromatography or recrystallization.

C. Data Presentation: Hypothetical Antimicrobial Activity Data

The synthesized compounds would be tested against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDR Group (from Amine)S. aureus MIC (µg/mL) [Hypothetical]E. coli MIC (µg/mL) [Hypothetical]C. albicans MIC (µg/mL) [Hypothetical]
A-001 4-hydroxyphenyl163264
A-002 2,4-dichlorophenyl81632
A-003 thiophen-2-yl16816
Ciprofloxacin (Reference)10.25N/A
Fluconazole (Reference)N/AN/A8
D. Experimental Workflow Visualization

The screening process for new antimicrobial agents typically follows a standardized workflow.

G synthesis Synthesis of Thiazole Derivatives purification Purification & Characterization synthesis->purification primary_screen Primary Antimicrobial Screening (e.g., Disk Diffusion) purification->primary_screen mic_determination MIC Determination (Broth Microdilution) primary_screen->mic_determination cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) mic_determination->cytotoxicity lead_optimization Lead Optimization cytotoxicity->lead_optimization

Caption: General experimental workflow for antimicrobial drug discovery.

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel kinase inhibitors and antimicrobial agents. The protocols and strategies outlined in this document provide a rational basis for the design and synthesis of new chemical entities based on this versatile scaffold. Further investigation into the biological activities of derivatives of this compound is warranted to fully explore its potential in drug discovery.

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 2-Chloro-4-formylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Chloro-4-formylthiazole and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to ensure successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for introducing a formyl group onto the thiazole ring is the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to achieve electrophilic substitution on the electron-rich thiazole ring.

Q2: What is the expected regioselectivity for the formylation of 2-chlorothiazole?

A2: Electrophilic substitution on the thiazole ring is generally favored at the C5 position due to its higher electron density. However, the directing effect of the substituent at the C2 position plays a crucial role. While the C5-formyl isomer is a likely product, the formation of the C4-formyl isomer is also possible and its yield may be optimized by carefully controlling reaction conditions. The electron-withdrawing nature of the chlorine atom at C2 deactivates the ring, making the reaction conditions critical for achieving desired regioselectivity.

Q3: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?

A3: The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn. The work-up procedure often involves quenching the reaction mixture with ice, which should be done slowly and cautiously to control the exothermic reaction.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the formylation can be effectively monitored by thin-layer chromatography (TLC). A small aliquot of the reaction mixture should be carefully quenched with a basic solution (e.g., saturated sodium bicarbonate), extracted with an appropriate organic solvent (e.g., ethyl acetate), and spotted on a TLC plate against the starting material (2-chlorothiazole).

Q5: What are the typical purification methods for this compound derivatives?

A5: After aqueous work-up, the crude product is typically purified using column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is commonly employed. Recrystallization from a suitable solvent system can be used for further purification of the solid product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound derivatives.

Problem Potential Cause(s) Troubleshooting Suggestions
Low or No Product Yield 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficient reactivity of the 2-chlorothiazole substrate. 3. Reaction temperature is too low. 4. Incomplete reaction.1. Ensure all glassware is thoroughly dried. Use anhydrous DMF and a fresh bottle of POCl₃. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately. 2. For the deactivated 2-chlorothiazole ring, a higher reaction temperature or a larger excess of the Vilsmeier reagent may be required. 3. Gradually increase the reaction temperature (e.g., from room temperature to 60-80 °C) while monitoring by TLC. 4. Extend the reaction time and continue to monitor by TLC until the starting material is consumed.
Formation of a Dark, Tarry Reaction Mixture 1. Reaction overheating, leading to polymerization or decomposition. 2. Presence of impurities in starting materials or solvents.1. Maintain strict temperature control, especially during the exothermic formation of the Vilsmeier reagent and the addition of the substrate. Use an ice bath to manage the temperature. 2. Use purified starting materials and anhydrous solvents.
Multiple Products Observed on TLC 1. Formation of regioisomers (e.g., 5-formylthiazole). 2. Di-formylation or other side reactions under harsh conditions.1. Optimize the reaction temperature. Lower temperatures may favor the formation of one isomer over another. Careful column chromatography is necessary to separate the isomers. 2. Optimize the stoichiometry of the Vilsmeier reagent. A large excess may lead to side products. Ensure the reaction temperature and time are not excessive.
Difficult Product Isolation from Aqueous Work-up 1. Product is partially soluble in the aqueous layer. 2. Formation of an emulsion during extraction.1. Perform multiple extractions with a suitable organic solvent. Saturating the aqueous layer with brine can decrease the solubility of the organic product. 2. Add a small amount of brine to the separatory funnel to help break the emulsion. If the emulsion persists, filtration through a pad of celite may be necessary.

Data Presentation

Table 1: Optimization of Vilsmeier-Haack Reaction Conditions for Thiazole Formylation (Illustrative)
EntrySubstratePOCl₃ (equiv.)DMF (equiv.)Temperature (°C)Time (h)Yield (%)
12-Aminothiazole1.5100 to RT465 (5-formyl)
22-Aminothiazole2.01060355 (5-formyl) + byproducts
32-Chlorothiazole2.015RT to 606Expected moderate yield
42-Chlorothiazole3.015808Optimization target

Note: Data for 2-chlorothiazole is illustrative and represents typical starting points for optimization based on the reactivity of similar halogenated heterocycles.

Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is an adapted procedure based on the formylation of related heterocyclic compounds. Optimization of stoichiometry, temperature, and reaction time is recommended for specific derivatives.

Materials and Reagents:

  • 2-Chlorothiazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Thermometer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Vilsmeier Reagent Formation:

    • In a flame-dried, three-necked flask under an inert atmosphere, place anhydrous DMF (3-5 equivalents relative to the substrate).

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add POCl₃ (1.5-2.0 equivalents) dropwise via a dropping funnel, ensuring the temperature does not exceed 10 °C.

    • Stir the mixture at this temperature for 30 minutes to allow for the complete formation of the Vilsmeier reagent (a pale yellow to colorless solid may form).

  • Formylation Reaction:

    • Dissolve 2-chlorothiazole (1.0 equivalent) in a minimal amount of anhydrous DCM or DMF.

    • Add the solution of 2-chlorothiazole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C.

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.

    • Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8.

    • Extract the aqueous layer with DCM or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to isolate the this compound derivative.

Mandatory Visualizations

Experimental Workflow

experimental_workflow reagents 2-Chlorothiazole, POCl₃, DMF reagent_prep Vilsmeier Reagent Formation (0-5 °C) reagents->reagent_prep reaction Formylation Reaction (0 °C to 80 °C) reagent_prep->reaction Add Substrate workup Aqueous Work-up & Extraction reaction->workup Quench & Neutralize purification Column Chromatography workup->purification product This compound Derivative purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield decision decision action action start Low Yield of This compound check_reagents Are reagents and solvents anhydrous? start->check_reagents check_temp Was the reaction temperature optimized? check_reagents->check_temp Yes use_anhydrous Use freshly dried solvents and new reagents. check_reagents->use_anhydrous No check_time Was the reaction monitored to completion? check_temp->check_time Yes increase_temp Gradually increase reaction temperature (e.g., to 80 °C). check_temp->increase_temp No extend_time Increase reaction time and continue TLC monitoring. check_time->extend_time No purify Re-evaluate purification strategy. check_time->purify Yes use_anhydrous->start increase_temp->start extend_time->start

Common byproducts and impurities in 2-Chloro-4-formylthiazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-formylthiazole. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for the synthesis of this compound?

A1: The most prevalent and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of a suitable precursor, 2-chlorothiazole, using a Vilsmeier reagent.[1][2] The Vilsmeier reagent is typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[2]

Q2: What are the primary potential byproducts and impurities I should be aware of in this reaction?

A2: During the synthesis of this compound, several byproducts and impurities can arise. The most common ones include:

  • Unreacted 2-chlorothiazole: Leftover starting material due to incomplete reaction.

  • 2-Chloro-5-formylthiazole: A potential regioisomeric byproduct. The formylation of 2-chlorothiazole can potentially occur at either the C4 or C5 position of the thiazole ring.

  • 2-Hydroxy-4-formylthiazole: This can form through the hydrolysis of the chloro group, particularly during the aqueous workup phase of the reaction.

  • Polymeric or tarry substances: These are often the result of reaction overheating or the presence of impurities in the starting materials.

Q3: How can I effectively monitor the progress of the Vilsmeier-Haack reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material (2-chlorothiazole) from the product (this compound) and any byproducts. The consumption of the starting material spot and the appearance of the product spot on the TLC plate will indicate the reaction's progression.

Q4: What are the recommended methods for purifying the final this compound product?

A4: Purification of the crude this compound can be achieved through several methods. The most common and effective techniques are:

  • Column chromatography: Using silica gel as the stationary phase and a gradient elution with solvents like ethyl acetate and hexane is a highly effective method for separating the desired product from impurities.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can yield a highly pure product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture and can be deactivated. 2. Incomplete Reaction: The reaction time or temperature may not have been sufficient for the complete conversion of the starting material. 3. Product Loss During Workup: The product may be lost during the extraction or purification steps.1. Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and fresh, high-purity reagents. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it promptly. 2. Monitor the reaction progress using TLC until the starting material is fully consumed. If the reaction is sluggish, consider gradually increasing the temperature or extending the reaction time. 3. Perform the aqueous workup at low temperatures by pouring the reaction mixture onto crushed ice. Neutralize the mixture carefully with a mild base like sodium bicarbonate. Ensure efficient extraction by using an appropriate solvent and performing multiple extractions.
Formation of a Dark, Tarry Residue 1. Reaction Overheating: The Vilsmeier-Haack reaction is exothermic, and excessive heat can lead to polymerization and decomposition of the reagents and product. 2. Impurities in Starting Materials: The presence of impurities in 2-chlorothiazole or the solvents can trigger side reactions leading to tar formation.1. Maintain strict temperature control throughout the reaction, especially during the formation of the Vilsmeier reagent and the addition of 2-chlorothiazole. Utilize an ice bath to effectively manage the reaction temperature. 2. Use high-purity starting materials and anhydrous solvents to minimize side reactions.
Presence of Multiple Spots on TLC 1. Formation of Isomeric Byproducts: The formylation reaction may not be completely regioselective, leading to the formation of 2-chloro-5-formylthiazole alongside the desired this compound. 2. Formation of Hydrolyzed Byproduct: The presence of 2-hydroxy-4-formylthiazole due to hydrolysis of the chloro group.1. Optimize the reaction conditions, such as temperature and the order of reagent addition, to favor the formation of the desired isomer. Careful purification by column chromatography is essential to separate the isomers. 2. Ensure strictly anhydrous conditions during the reaction. During workup, minimize the contact time with water and perform neutralization at low temperatures.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Chlorothiazole

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of thiazole derivatives.[3][4]

Materials and Reagents:

  • 2-Chlorothiazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for TLC and chromatography)

  • Hexane (for TLC and chromatography)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer or temperature probe

  • Ice bath

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for chromatography

Procedure:

  • Vilsmeier Reagent Formation:

    • In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add anhydrous N,N-Dimethylformamide (DMF) (3.0 equivalents).

    • Cool the flask in an ice bath to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel over a period of 30 minutes, ensuring the temperature is maintained below 10 °C.

    • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 2-chlorothiazole (1.0 equivalent) in anhydrous dichloromethane (DCM).

    • Slowly add the 2-chlorothiazole solution to the pre-formed Vilsmeier reagent dropwise over 30 minutes, maintaining the reaction temperature below 10 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to 40-50 °C and stir for 2-4 hours. Monitor the reaction's progress by TLC.

  • Workup:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice.

    • Neutralize the acidic mixture to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution. This should be done in a fume hood as gas evolution (CO₂) will occur.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume).

    • Combine the organic layers and wash with brine (2 x volume).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate the pure this compound.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
2-ChlorothiazoleC₃H₂ClNS119.57Colorless to light yellow liquid3034-52-4[5]
This compoundC₄H₂ClNOS147.58Solid5198-79-8[6]

Table 2: Potential Byproducts and Impurities

Impurity/ByproductMolecular FormulaMolecular Weight ( g/mol )Potential Origin
2-ChlorothiazoleC₃H₂ClNS119.57Unreacted starting material
2-Chloro-5-formylthiazoleC₄H₂ClNOS147.58Isomeric byproduct of formylation
2-Hydroxy-4-formylthiazoleC₄H₃NO₂S129.14Hydrolysis of the chloro group

Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Workup and Purification Add DMF to Flask Add DMF to Flask Cool to 0C Cool to 0C Add DMF to Flask->Cool to 0C Ice Bath Add POCl3 Add POCl3 Cool to 0C->Add POCl3 Dropwise, <10C Stir for 30min Stir for 30min Add POCl3->Stir for 30min 0-5C Add 2-Chlorothiazole Add 2-Chlorothiazole Stir for 30min->Add 2-Chlorothiazole Dropwise, <10C Prepare 2-Chlorothiazole solution Dissolve in DCM Prepare 2-Chlorothiazole solution->Add 2-Chlorothiazole Warm to RT Warm to RT Add 2-Chlorothiazole->Warm to RT Remove Ice Bath Heat to 40-50C Heat to 40-50C Warm to RT->Heat to 40-50C 2-4 hours Monitor by TLC Monitor by TLC Heat to 40-50C->Monitor by TLC Quench on Ice Quench on Ice Monitor by TLC->Quench on Ice Neutralize with NaHCO3 Neutralize with NaHCO3 Quench on Ice->Neutralize with NaHCO3 Extract with DCM Extract with DCM Neutralize with NaHCO3->Extract with DCM Wash with Brine Wash with Brine Extract with DCM->Wash with Brine Dry and Concentrate Dry and Concentrate Wash with Brine->Dry and Concentrate Column Chromatography Column Chromatography Dry and Concentrate->Column Chromatography Purification Pure Product Pure Product Column Chromatography->Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide Troubleshooting Flowchart for Low Product Yield start Low or No Product Yield check_reagents Are reagents and solvents anhydrous and high-purity? start->check_reagents check_temp Was temperature strictly controlled during reagent formation? check_reagents->check_temp Yes solution_reagents Use fresh, anhydrous reagents and solvents. Dry all glassware. check_reagents->solution_reagents No check_tlc Did TLC show consumption of starting material? check_temp->check_tlc Yes solution_temp Maintain temperature at 0-5C during Vilsmeier reagent formation. check_temp->solution_temp No check_workup Was workup performed at low temperature? check_tlc->check_workup Yes solution_reaction Increase reaction time or temperature and continue monitoring by TLC. check_tlc->solution_reaction No solution_workup Quench reaction mixture on crushed ice and neutralize carefully. check_workup->solution_workup No End End check_workup->End Yes (Consider other issues like product volatility)

Caption: Troubleshooting flowchart for low product yield in the synthesis.

References

Technical Support Center: Purification of 2-Chloro-4-formylthiazole and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 2-Chloro-4-formylthiazole and its common reaction products. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary techniques for purifying this compound are recrystallization, column chromatography, and vacuum distillation. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the likely impurities in a synthesis of this compound?

A2: Common impurities may include unreacted starting materials, residual solvents, and byproducts from side reactions. Depending on the synthetic route, these could include related thiazole derivatives or over-chlorinated species. It is also common for aldehydes to contain the corresponding carboxylic acid as an impurity due to air oxidation.[1]

Q3: Is this compound stable under typical purification conditions?

A3: this compound is a solid and is generally stable under standard purification conditions.[2] However, prolonged exposure to high temperatures during distillation should be avoided to prevent decomposition. Aldehydes can be sensitive to strong oxidizing and basic conditions.

Q4: How can I monitor the progress of a reaction involving this compound?

A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring reaction progress.[2][3] A suitable eluent system, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, can be used to separate the starting material from the product.[2] Staining with a UV lamp is usually effective for visualizing the spots.

Purification of this compound: Troubleshooting Guide

Problem Possible Cause Solution
Recrystallization
Oiling out instead of crystallization.The compound is melting before it dissolves, or the solution is supersaturated. Impurities can also lower the melting point.- Ensure the solvent has a boiling point lower than the melting point of the compound.- Use a larger volume of solvent.- Allow the solution to cool more slowly.- Consider a pre-purification step like column chromatography if the material is highly impure.
Low or no crystal formation upon cooling.The compound is too soluble in the chosen solvent, or not enough compound is present to reach saturation.- Use a less polar solvent or a solvent mixture.- Concentrate the solution by evaporating some of the solvent.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
Colored impurities in the final product.The impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that this may reduce the overall yield.
Column Chromatography
Poor separation of the desired compound.The eluent system is not optimal.- Adjust the polarity of the eluent. For thiazole derivatives, a good starting point is a mixture of hexanes and ethyl acetate.[4] The ideal Rf value for the desired compound is typically between 0.2 and 0.4.[3]
The compound is not eluting from the column.The eluent is not polar enough.- Gradually increase the polarity of the eluent. A gradient elution may be necessary.
Cracking of the silica gel bed.Improper packing of the column.- Ensure the silica gel is packed uniformly as a slurry and not allowed to run dry.
Vacuum Distillation
Bumping or uneven boiling.Lack of nucleation sites for smooth boiling.- Use a magnetic stir bar or boiling chips to ensure smooth boiling.- Ensure the system is under a stable vacuum before heating.
Decomposition of the compound.The distillation temperature is too high.- Use a higher vacuum to lower the boiling point.[5]
Product solidifies in the condenser.The melting point of the compound is higher than the temperature of the condenser.- For high-melting solids, a short-path distillation apparatus is recommended. The condenser should not be cooled with water.[6]

Purification of Common Reaction Products of this compound

This compound is a versatile building block for various chemical transformations. The purification of its downstream products presents unique challenges.

Knoevenagel Condensation Products

The Knoevenagel condensation of this compound with active methylene compounds yields α,β-unsaturated products.[7]

Troubleshooting Guide for Knoevenagel Product Purification

Problem Possible Cause Solution
Difficulty in removing the catalyst (e.g., piperidine, pyridine).The catalyst is soluble in the reaction mixture and extraction solvent.- Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the amine catalyst and extract it into the aqueous phase.
Product is a stubborn oil.The product may have a low melting point or be a mixture of E/Z isomers.- Attempt purification by column chromatography.- Try to induce crystallization by dissolving in a minimal amount of a good solvent and adding an anti-solvent.
Presence of unreacted starting aldehyde.Incomplete reaction.- Purification can be achieved by column chromatography, as the aldehyde will have a different polarity than the more extended conjugated product.
Wittig Reaction Products

The Wittig reaction of this compound with phosphorus ylides is a common method for synthesizing vinyl-substituted thiazoles.[8][9][10] A major byproduct of this reaction is triphenylphosphine oxide (TPPO).

Troubleshooting Guide for Wittig Product Purification

Problem Possible Cause Solution
Difficulty in removing triphenylphosphine oxide (TPPO).TPPO is often soluble in the same solvents as the desired product and can co-crystallize.- Recrystallization: Choose a solvent system where the product has lower solubility than TPPO (e.g., ethanol or isopropanol).[3][11]- Column Chromatography: TPPO is relatively polar and can be separated on silica gel. A non-polar eluent will typically elute the desired alkene first.[2]- Precipitation of TPPO: In some cases, TPPO can be precipitated from a non-polar solvent like hexanes or diethyl ether, while the desired product remains in solution.
Mixture of E/Z isomers.The stereoselectivity of the Wittig reaction depends on the nature of the ylide.- The isomers can often be separated by column chromatography.- Isomerization to the more stable isomer can sometimes be achieved, for example, by treating with a catalytic amount of iodine and light.[3]
Reductive Amination Products

Reductive amination of this compound with amines in the presence of a reducing agent leads to the formation of secondary or tertiary amines.[12][13]

Troubleshooting Guide for Reductive Amination Product Purification

Problem Possible Cause Solution
Presence of unreacted aldehyde or amine.Incomplete reaction or use of excess starting material.- Wash the reaction mixture with a dilute acid or base to remove the unreacted amine or aldehyde, respectively.- Purify by column chromatography.
Over-alkylation of the amine.The newly formed secondary amine reacts further with the aldehyde.- Use a large excess of the primary amine.- A stepwise procedure of forming the imine first, followed by reduction, can sometimes improve selectivity.[9]
Difficulty in removing the reducing agent byproducts.Boron-based byproducts can be difficult to remove.- An acidic workup can help to hydrolyze and remove borate salts.
Oxidation Product: 2-Chloro-4-thiazolecarboxylic acid

Oxidation of the formyl group yields 2-Chloro-4-thiazolecarboxylic acid.

Troubleshooting Guide for Carboxylic Acid Purification

Problem Possible Cause Solution
Product is difficult to extract from the aqueous reaction mixture.Carboxylic acids can be soluble in both aqueous and organic phases depending on the pH.- Acidify the aqueous solution to a low pH (e.g., pH 1-2) to protonate the carboxylate and increase its solubility in an organic solvent like ethyl acetate for extraction.
Presence of unreacted aldehyde.Incomplete oxidation.- Purify by recrystallization. The carboxylic acid will have very different solubility properties compared to the aldehyde.- Alternatively, wash an ethereal solution of the crude product with a sodium bisulfite solution to selectively remove the aldehyde.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is adapted from a procedure for a similar compound, 2-chloro-1,3-thiazole-5-carbaldehyde.

Materials:

  • Crude this compound

  • Hexane

  • Ethyl acetate

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a hot mixture of hexane and ethyl acetate (e.g., starting with a 9:1 ratio) until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the purified crystals under vacuum.

Quantitative Data (Expected): Based on analogous procedures, a yield of around 70-80% can be anticipated, with purity exceeding 98% as determined by NMR or GC-MS.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into the chromatography column.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity if necessary.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data (Expected): Column chromatography can provide high purity (>99%), with recovery yields typically ranging from 80-95%, depending on the level of impurities and the separation efficiency.

Visualizations

Purification_Workflow cluster_recrystallization Recrystallization rec_start Crude Product rec_dissolve Dissolve in Minimal Hot Solvent rec_start->rec_dissolve rec_cool Slow Cooling & Ice Bath rec_dissolve->rec_cool rec_filter Vacuum Filtration rec_cool->rec_filter rec_wash Wash with Cold Solvent rec_filter->rec_wash rec_dry Dry Under Vacuum rec_wash->rec_dry rec_end Pure Crystals rec_dry->rec_end

Caption: General workflow for purification by recrystallization.

Column_Chromatography_Workflow cluster_column Column Chromatography col_start Crude Product col_load Load onto Silica Gel Column col_start->col_load col_elute Elute with Solvent Gradient col_load->col_elute col_collect Collect Fractions col_elute->col_collect col_tlc Monitor by TLC col_collect->col_tlc col_combine Combine Pure Fractions col_tlc->col_combine col_evaporate Evaporate Solvent col_combine->col_evaporate col_end Pure Product col_evaporate->col_end

Caption: General workflow for purification by column chromatography.

Product_Purification_Logic start Crude Reaction Mixture workup Aqueous Workup (Acid/Base Wash) start->workup extraction Extraction with Organic Solvent workup->extraction drying Drying over Na2SO4 or MgSO4 extraction->drying concentration Concentration in vacuo drying->concentration purification_choice Choice of Purification concentration->purification_choice recrystallization Recrystallization purification_choice->recrystallization If solid column Column Chromatography purification_choice->column If mixture or oil distillation Vacuum Distillation purification_choice->distillation If liquid & thermally stable pure_product Pure Product recrystallization->pure_product column->pure_product distillation->pure_product

Caption: Decision workflow for the purification of reaction products.

References

Troubleshooting low yields in reactions involving 2-Chloro-4-formylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges, particularly low yields, encountered in reactions involving 2-Chloro-4-formylthiazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction with this compound is resulting in a very low yield or no product at all. What are the common causes?

Low to no product yield can stem from several factors. A systematic approach is crucial to identify the root cause. The primary suspects are:

  • Degradation of Starting Material: this compound can be sensitive to moisture and elevated temperatures. The chloro group at the 2-position is susceptible to nucleophilic attack, especially by water, leading to the formation of the less reactive 2-hydroxy-4-formylthiazole.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Reactions that are too slow may result in the degradation of sensitive reagents over time, while excessive heat can also lead to decomposition.[1]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to an incomplete reaction.[1]

  • Poor Quality of Reagents: Impurities in your starting material, reagents, or solvents can inhibit the reaction or lead to unwanted side products.

Q2: I observe multiple spots on my TLC plate, indicating the formation of side products. What are the likely side reactions?

The presence of multiple products suggests that competing reaction pathways are occurring. For this compound, common side reactions include:

  • Hydrolysis: As mentioned, the 2-chloro group can be hydrolyzed to a hydroxyl group, especially in the presence of water.

  • Homocoupling: Under certain catalytic conditions, the starting material may react with itself.

  • Reaction of the Formyl Group: The aldehyde functionality can undergo undesired reactions, such as oxidation, reduction, or reactions with nucleophiles present in the mixture, depending on the specific conditions.

  • Ring Opening: Under harsh basic or acidic conditions, the thiazole ring itself may become unstable and undergo cleavage.

Q3: How can I verify the purity and stability of my this compound before starting my reaction?

Ensuring the quality of your starting material is a critical first step in troubleshooting.

  • Verify Purity: Use analytical techniques such as NMR or LC-MS to confirm the identity and purity of your this compound. Compare the results with a reference spectrum or the supplier's certificate of analysis.

  • Storage Conditions: This compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and oxidative degradation.[2]

  • Visual Inspection: Any change in color or consistency from a solid may indicate degradation.[2]

Below is a workflow to guide your troubleshooting process.

G start Low Yield / Unexpected Byproducts purity_check 1. Verify Purity of This compound (e.g., NMR, LC-MS) start->purity_check repurify Repurify Starting Material (e.g., Recrystallization, Chromatography) purity_check->repurify Impure conditions 2. Evaluate Reaction Conditions purity_check->conditions Purity OK repurify->purity_check mitigate 3. Implement Mitigation Strategies conditions->mitigate sub_cond Presence of Nucleophiles? (e.g., H2O) High Temperature? Incorrect Stoichiometry? conditions->sub_cond rerun Re-run Experiment mitigate->rerun sub_mit Use Anhydrous Solvents Optimize Temperature Adjust Reagent Ratios mitigate->sub_mit

Caption: Troubleshooting workflow for low yields.

Q4: What are the recommended starting points for optimizing my reaction conditions?

Reaction optimization is often necessary to improve yields.[3] Consider the following parameters:

  • Solvent: Ensure you are using an appropriate anhydrous solvent. If protic solvents are required, minimize the amount of water present. Reactions in solvents like water, ethanol, or acetone can sometimes lead to lower yields compared to aprotic solvents like THF or dioxane.[4]

  • Temperature: Start with a lower temperature and gradually increase it.[4] Monitoring the reaction by TLC at different temperatures can help identify the optimal point where product formation is efficient without significant byproduct formation.

  • Concentration: The concentration of reactants can influence the reaction rate. Highly dilute conditions may be too slow, while highly concentrated conditions can sometimes promote side reactions.

  • Catalyst and Ligands: For cross-coupling reactions, the choice of catalyst and ligand is crucial. Screening different palladium sources and phosphine ligands can have a dramatic impact on the yield.

Data Presentation: Reaction Condition Optimization

The following table summarizes general optimization strategies for reactions involving aryl chlorides. These are starting points and should be adapted for your specific transformation.

ParameterInitial ConditionOptimization StrategyRationale
Temperature Room TemperatureIncremental increase (e.g., 50 °C, 80 °C, 100 °C)Balances reaction rate against potential degradation of starting materials or products.[4]
Solvent Anhydrous THF or DioxaneScreen other anhydrous solvents (e.g., Toluene, DMF, Acetonitrile)Solvent polarity and coordinating ability can significantly affect reaction kinetics and solubility.
Base (for cross-coupling) K₂CO₃ or Cs₂CO₃Screen other bases (e.g., K₃PO₄, t-BuOK)Base strength can influence the rate of key steps like oxidative addition and transmetalation.
Catalyst Loading 1-5 mol%Decrease to 0.5-1% or increase to 5-10%A higher catalyst loading may be needed for difficult couplings, but can also lead to side reactions.
Stoichiometry 1.1 equivalents of coupling partnerIncrease to 1.5-2.0 equivalentsUsing an excess of one reagent can drive the reaction to completion, especially if it is prone to decomposition.[1]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Cross-Coupling Reaction

This protocol provides a general starting point for the Suzuki cross-coupling of this compound with a boronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • 2M Aqueous Na₂CO₃ solution

  • Toluene/Ethanol mixture (e.g., 3:1)

  • Nitrogen or Argon source

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Add the degassed Toluene/Ethanol solvent mixture via syringe.

  • Add the degassed 2M Na₂CO₃ solution.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (see Protocol 2).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)

Procedure:

  • Prepare a TLC chamber with a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane).

  • Using a capillary tube, spot a small amount of the reaction mixture onto the TLC plate baseline. Also spot the starting material (this compound) for reference.

  • Place the plate in the chamber and allow the solvent to elute up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

Visualizations

The diagrams below illustrate key concepts for troubleshooting and understanding reactions with this compound.

G cluster_0 Reactants cluster_1 Conditions A This compound D Desired Product (2-Aryl-4-formylthiazole) A->D E Side Product (2-Hydroxy-4-formylthiazole) A->E B Ar-B(OH)2 B->D C Pd Catalyst Base Solvent, Heat C->D F Trace H2O F->E Hydrolysis

Caption: Simplified reaction and potential side reaction scheme.

G A This compound (Starting Material) C Intermediate Adduct A->C B H2O (Nucleophile) B->C D 2-Hydroxy-4-formylthiazole (Degradation Product) C->D E HCl C->E

Caption: Potential degradation pathway via hydrolysis.

References

Stability and degradation pathways of 2-Chloro-4-formylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Chloro-4-formylthiazole. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of the compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound, a solid, should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] To prevent potential degradation, it is advisable to protect the compound from moisture, strong oxidizing agents, and prolonged exposure to light. For long-term storage, maintaining a consistently low temperature (e.g., 2-8 °C) and an inert atmosphere (e.g., under argon or nitrogen) is recommended.

Q2: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in the literature, based on its chemical structure, several potential degradation routes can be anticipated:

  • Hydrolysis: The chloro group on the thiazole ring is susceptible to nucleophilic substitution, particularly by water. This can lead to the formation of 2-hydroxy-4-formylthiazole. The rate of hydrolysis is expected to be influenced by pH and temperature.

  • Oxidation: The formyl (aldehyde) group is prone to oxidation, which would convert it into a carboxylic acid group, yielding 2-chloro-4-carboxythiazole. This can be initiated by atmospheric oxygen or other oxidizing agents present.

  • Photodegradation: Aromatic and heterocyclic compounds can be sensitive to UV light.[4] Exposure to light may induce decomposition, although specific photoproducts for this compound are not well-characterized.

  • Polymerization/Condensation: Aldehydes can undergo self-condensation reactions, particularly in the presence of acidic or basic catalysts.

Q3: Are there any known incompatibilities for this compound?

Yes, avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.[4][5] Nucleophiles such as water, alcohols, and amines can react with the chloro group.[4]

Q4: I am observing variable results in my reactions using this compound. What could be the cause?

Inconsistent reaction outcomes can often be attributed to the degradation of the starting material. If you suspect this, it is crucial to assess the purity of your this compound stock. A change in the physical appearance of the solid (e.g., discoloration) can be an initial indicator of degradation.[4]

Troubleshooting Guides

Issue 1: Unexpected Byproducts or Low Yields in a Reaction

If your reaction is producing unexpected byproducts or the yield is lower than anticipated, consider the stability of the this compound.

  • Troubleshooting Steps:

    • Verify Purity: Check the purity of the starting material using techniques like HPLC, GC-MS, or NMR to identify any potential degradation products.

    • Reaction Conditions:

      • Solvent: Ensure you are using anhydrous solvents to minimize hydrolysis.

      • Temperature: If the reaction is run at an elevated temperature, consider if thermal decomposition is a possibility.

      • Atmosphere: Running the reaction under an inert atmosphere (nitrogen or argon) can prevent oxidation.

    • Purification: If the starting material is found to be impure, repurify it before use.

Issue 2: Discoloration or Change in Physical Appearance of the Compound

A change in the color or texture of the solid this compound may indicate degradation.

  • Troubleshooting Steps:

    • Storage Check: Confirm that the compound has been stored under the recommended conditions (cool, dry, dark, tightly sealed).

    • Purity Analysis: Perform a purity analysis (e.g., HPLC) to quantify the extent of degradation and identify impurities.

    • Disposal: If significant degradation has occurred, it is best to dispose of the material according to safety guidelines and use a fresh batch for your experiments.

Stability Data Summary

The following tables summarize the expected stability of this compound under various conditions. Please note that this data is extrapolated from general chemical principles and information on related compounds, as specific experimental data for this molecule is limited.

Table 1: pH Stability (in aqueous solution at 25°C)

pHConditionExpected StabilityPotential Degradation Product
< 4AcidicModeratePotential for acid-catalyzed hydrolysis or condensation
4-7NeutralRelatively StableSlow hydrolysis to 2-hydroxy-4-formylthiazole
> 7BasicLowIncreased rate of hydrolysis and potential for other base-catalyzed reactions

Table 2: Temperature Stability

TemperatureConditionExpected Stability
2-8 °CRefrigeratedHigh
25 °CRoom TemperatureModerate (protect from light and moisture)
> 40 °CElevatedLow (risk of accelerated degradation)

Experimental Protocols

Protocol 1: Assessment of Hydrolytic Stability

  • Objective: To determine the rate of hydrolysis of this compound at different pH values.

  • Materials: this compound, buffer solutions (pH 4, 7, and 9), acetonitrile, HPLC system with a C18 column.

  • Procedure:

    • Prepare a stock solution of this compound in acetonitrile.

    • Add an aliquot of the stock solution to each of the buffer solutions to a final concentration of 100 µg/mL.

    • Maintain the solutions at a constant temperature (e.g., 25°C).

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each solution.

    • Immediately analyze the samples by HPLC to quantify the remaining amount of this compound and detect the formation of any degradation products.

    • Plot the concentration of this compound versus time for each pH to determine the degradation kinetics.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation main This compound hydrolysis_product 2-Hydroxy-4-formylthiazole main->hydrolysis_product + H2O oxidation_product 2-Chloro-4-carboxythiazole main->oxidation_product + [O] photo_products Various Degradants main->photo_products UV Light

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow start Start: this compound Sample stress Apply Stress Condition (e.g., pH, Temp, Light) start->stress sampling Collect Samples at Time Intervals stress->sampling analysis Analyze by HPLC/LC-MS sampling->analysis quantify Quantify Parent Compound and Degradants analysis->quantify kinetics Determine Degradation Kinetics quantify->kinetics end End: Stability Profile kinetics->end

Caption: General workflow for assessing the stability of a compound.

References

Improving the regioselectivity of reactions with 2-Chloro-4-formylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-4-formylthiazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the regioselectivity of reactions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has three primary reactive sites that can lead to regioselectivity challenges:

  • C2-Position (Carbon-Chlorine bond): This site is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The adjacent ring nitrogen and the electron-withdrawing formyl group activate the chloro-substituent as a leaving group.[1][2]

  • C4-Position (Formyl group): The aldehyde functionality is an electrophilic center, readily undergoing nucleophilic addition and condensation reactions such as the Wittig reaction and Knoevenagel condensation.[3][4][5]

  • C5-Position (Carbon-Hydrogen bond): This C-H bond is the most susceptible site on the thiazole ring for electrophilic substitution, such as Vilsmeier-Haack formylation, or deprotonation with a strong base followed by reaction with an electrophile.[6][7]

G start Assemble Reactants (Thiazole, Thiol, K2CO3, DMF) in flask under N2 heat Heat to 80 °C Stir for 4-12h start->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Quench with Water & Extract with EtOAc monitor->workup Complete purify Column Chromatography workup->purify product Isolate Pure 2-Thioether-4-formylthiazole purify->product G Decision Pathway for Improving Regioselectivity start Desired Functionalization Site? c2 Functionalize at C2-Cl start->c2 C2 c4 Functionalize at C4-Formyl start->c4 C4 c5 Functionalize at C5-H start->c5 C5 c2_choice Reaction Type? c2->c2_choice c4_choice Reaction Type? c4->c4_choice c5_choice Reaction Type? c5->c5_choice snar S(N)Ar: Use soft nucleophiles (thiols, sec-amines) + weak base (K2CO3) c2_choice->snar Substitution coupling Cross-Coupling: Use Pd-catalyst with bulky/e-rich ligands. Strictly inert atmosphere. c2_choice->coupling C-C Bond condensation Condensation (Knoevenagel): Use active methylene compound + catalytic weak base (piperidine) c4_choice->condensation Alkene (EWG) wittig Wittig Reaction: Use phosphonium ylide. Control base stoichiometry and temperature. c4_choice->wittig Alkene metalation Metalation: Use strong, non-nucleophilic base (LDA) at low temp (-78C), then quench with E+. c5_choice->metalation C-E Bond

References

Technical Support Center: Catalyst Deactivation and Poisoning in 2-Chloro-4-formylthiazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation and poisoning during the synthesis and subsequent reactions of 2-Chloro-4-formylthiazole.

Troubleshooting Guides

This section addresses specific issues that may arise during reactions involving this compound, particularly those employing metal catalysts.

Issue 1: Low or Stalled Reaction Conversion in Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are frequently used for C-C and C-N bond formation on the thiazole ring. A common issue is the deactivation of the catalyst, leading to incomplete reactions.

Potential Cause Suggested Solution
Catalyst Poisoning by Thiazole Sulfur The lone pair of electrons on the sulfur atom of the thiazole ring can coordinate strongly to the palladium center, blocking active sites.[1] Increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%).[1]
Ligand Degradation or Incompatibility The chosen phosphine ligand may be unstable under the reaction conditions or may not be effective in preventing catalyst agglomeration.
Formation of Inactive Palladium Species High catalyst concentrations or localized heating can lead to the formation of inactive palladium black.[2]
Presence of Impurities in Starting Materials Trace impurities in this compound or the coupling partner can act as catalyst poisons.
Insufficient Degassing The presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst.

Issue 2: Inconsistent Product Yields and Formation of Side Products

Variability in yield and the appearance of unexpected byproducts can often be traced back to catalyst-related issues or side reactions inherent to the synthetic route.

Potential Cause Suggested Solution
Side Reactions in Vilsmeier-Haack Formylation If synthesizing this compound via Vilsmeier-Haack reaction on 2-chlorothiazole, side reactions can occur.
Catalyst-Induced Decomposition The catalyst may be promoting the decomposition of the starting material or the desired product.
Moisture Contamination Water can interfere with many catalytic cycles and can also lead to the hydrolysis of starting materials or products.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used in reactions involving this compound?

A1: For cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to functionalize the thiazole ring, palladium-based catalysts are prevalent. Common examples include Pd(OAc)₂, Pd(PPh₃)₄, and PdCl₂(dppf).[2] For the synthesis of the this compound itself, a common method is the Vilsmeier-Haack reaction, which does not employ a metal catalyst but rather a reagent generated in situ from phosphoryl chloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[3][4][5]

Q2: How does the this compound molecule poison palladium catalysts?

A2: The primary mechanism of poisoning is the coordination of the sulfur atom in the thiazole ring to the palladium metal center.[1] This strong interaction blocks the active sites of the catalyst, preventing it from participating in the catalytic cycle and leading to a decrease in reaction rate or complete inhibition.

Q3: What are the visual indicators of catalyst deactivation?

A3: A common visual cue for the deactivation of palladium catalysts is the formation of "palladium black," which is finely divided, aggregated palladium metal that precipitates out of the solution.[2] This indicates that the catalyst is no longer in its active, soluble form. A stalled reaction, as monitored by techniques like TLC or LC-MS, is another strong indicator.

Q4: Are there any "poison-resistant" catalysts for reactions with thiazoles?

A4: While no catalyst is completely immune to poisoning by sulfur-containing heterocycles, using bulky, electron-rich phosphine ligands can sometimes mitigate the poisoning effect and stabilize the active catalytic species. Exploring different ligand systems is a key strategy in optimizing these reactions. Additionally, certain catalytic systems are designed to overcome the poisoning effect of heterocycles.[6]

Q5: Can I regenerate a palladium catalyst that has been poisoned by this compound?

A5: Regeneration of palladium catalysts poisoned by sulfur is challenging. While general methods for palladium catalyst regeneration exist, such as oxidative treatments, their effectiveness for sulfur poisoning in this specific context is not well-documented.[7] It is often more practical to prevent deactivation through optimized reaction conditions or to use a higher initial catalyst loading.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 2-Chlorothiazole

This protocol describes a general procedure for the synthesis of this compound.

  • Reagent Preparation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous N,N-dimethylformamide (DMF) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, ensuring the temperature remains below 10°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Formylation: Dissolve 2-chlorothiazole in an anhydrous solvent (e.g., DMF or a chlorinated solvent). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat as required (e.g., 60-80°C) for several hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the crude product.

  • Purification: Isolate the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a starting point for palladium-catalyzed cross-coupling reactions.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the boronic acid or ester (1.2-1.5 equivalents), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Add the palladium source (e.g., Pd(OAc)₂) and a suitable phosphine ligand.

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/water or dioxane/water) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100°C) and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, and filter it through a pad of Celite to remove catalyst residues. Extract the product into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

G cluster_synthesis Synthesis Workflow start Start: 2-Chlorothiazole vilsmeier Vilsmeier-Haack Formylation (POCl3, DMF) start->vilsmeier product This compound vilsmeier->product purification Purification (Recrystallization/ Chromatography) product->purification final_product Pure Product purification->final_product

Caption: A simplified workflow for the synthesis of this compound.

G cluster_poisoning Catalyst Poisoning Mechanism active_catalyst Active Pd(0) Catalyst poisoned_catalyst Poisoned Pd-Thiazole Complex (Inactive) active_catalyst->poisoned_catalyst Coordination thiazole This compound (Sulfur Atom) thiazole->poisoned_catalyst Poisoning Agent no_reaction Reaction Stalls poisoned_catalyst->no_reaction G cluster_troubleshooting Troubleshooting Logic start Low Reaction Yield? check_catalyst Check for Catalyst Precipitation (Pd Black) start->check_catalyst Yes check_impurities Analyze Starting Material Purity start->check_impurities No increase_loading Increase Catalyst Loading check_catalyst->increase_loading success Improved Yield increase_loading->success optimize_conditions Optimize Temperature and Reaction Time check_impurities->optimize_conditions optimize_conditions->success

References

Overcoming solubility issues with 2-Chloro-4-formylthiazole in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-chloro-4-formylthiazole in various reaction media.

Troubleshooting Guides

Issue 1: this compound is not dissolving in the chosen reaction solvent.

Possible Causes:

  • Low Intrinsic Solubility: The inherent chemical structure of this compound may lead to poor solubility in a particular solvent.

  • Incorrect Solvent Choice: The polarity of the solvent may not be suitable for dissolving the compound.

  • Insufficient Temperature: The dissolution of solids is often an endothermic process, and the current temperature may be too low.

  • Impure Compound: The presence of impurities can sometimes hinder solubility.

Troubleshooting Steps:

  • Systematic Solvent Screening: Conduct small-scale solubility tests with a range of solvents of varying polarities. Common organic solvents to consider include:

    • Protic Solvents: Ethanol, Methanol, Isopropanol

    • Aprotic Polar Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone, Ethyl acetate

    • Aprotic Nonpolar Solvents: Toluene, Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF)

  • Employ Co-solvents: If the compound is sparingly soluble in a desired solvent, the addition of a co-solvent can significantly improve solubility.[1] Start by adding small percentages (e.g., 5-10% v/v) of a co-solvent in which the compound is more soluble.

  • Gentle Heating: Carefully warm the mixture to increase the rate and extent of dissolution. Monitor for any signs of decomposition. For many organic reactions, heating to the reflux temperature of the solvent is a common practice.

  • Sonication: Use an ultrasonic bath to provide mechanical agitation, which can help break down solid aggregates and enhance dissolution.

  • Check Purity: If possible, verify the purity of the this compound using an appropriate analytical technique (e.g., NMR, HPLC). Recrystallization may be necessary to remove impurities that could be affecting solubility.

Issue 2: The compound precipitates out of solution during the reaction.

Possible Causes:

  • Change in Temperature: If the reaction is cooled, the solubility of the compound may decrease, leading to precipitation.

  • Change in Solvent Composition: The formation of reaction byproducts or the consumption of reactants can alter the overall polarity of the reaction mixture.

  • Reaction Product is Insoluble: The newly formed product may be insoluble in the reaction medium.

Troubleshooting Steps:

  • Maintain Temperature: Ensure the reaction temperature is kept constant, especially if the compound's solubility is highly temperature-dependent.

  • Add Co-solvent: Introduce a co-solvent that is known to dissolve all components of the reaction mixture, including reactants and products.

  • Increase Solvent Volume: Diluting the reaction mixture by adding more of the primary solvent can sometimes keep all components in solution.

  • Hot Filtration (for isolating a soluble product): If an undesired solid (like a byproduct or unreacted starting material) is precipitating, a hot filtration can be performed to separate it from the soluble desired product.

Frequently Asked Questions (FAQs)

Q1: What are the general physical properties of this compound?

A1: this compound is a solid with a molecular weight of 147.58 g/mol . Its chemical formula is C₄H₂ClNOS.

Q2: Is there a general "rule of thumb" for selecting a starting solvent for this compound?

A2: While no universal solvent exists, for many thiazole derivatives, polar aprotic solvents like DMF, DMSO, or acetonitrile are often good starting points for reactions.[2] However, empirical testing is the most reliable way to determine the best solvent for a specific reaction.

Q3: How can I quantitatively determine the solubility of this compound in a specific solvent?

A3: The shake-flask method is a common and reliable technique for determining equilibrium solubility.[3] A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: Can pH be adjusted to improve the solubility of this compound?

A4: The thiazole ring has a basic nitrogen atom, and its protonation at low pH could potentially increase aqueous solubility. However, this compound is primarily used in organic synthesis where pH adjustment is less common. For reactions in protic solvents, the addition of a small amount of acid could be explored, but its impact on the reaction's outcome must be considered.

Q5: Are there any known stability issues with this compound in certain solvents?

A5: While specific data for this compound is limited, thiazole rings are generally stable. However, the aldehyde group can be susceptible to oxidation or other side reactions, especially at elevated temperatures or in the presence of reactive reagents. It is good practice to store the compound in a cool, dry place and to run reactions under an inert atmosphere (e.g., nitrogen or argon) if sensitivity is a concern.

Data Presentation

Organic SolventDielectric Constant (at 20°C)Temperature (°C)Experimentally Determined Solubility (mg/mL)Observations
Dichloromethane9.1
Acetone21
Ethanol25
Acetonitrile37.5
Dimethylformamide (DMF)38
Dimethyl sulfoxide (DMSO)47
Water80

Experimental Protocols

Protocol for Determining Equilibrium Solubility using the Shake-Flask Method

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Screw-cap vials

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Methodology:

  • Preparation: Add an excess amount of solid this compound to a screw-cap vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

  • Equilibration: Seal the vials and place them on an orbital shaker or with a magnetic stir bar at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilution: Accurately dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Concentration Analysis: Determine the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation: Calculate the original solubility in mg/mL, accounting for the dilution factor.

Visualizations

experimental_workflow start Start: Solubility Issue solvent_screen Perform Small-Scale Solvent Screening start->solvent_screen is_soluble Is Compound Soluble? solvent_screen->is_soluble use_solvent Proceed with Reaction is_soluble->use_solvent Yes troubleshoot Troubleshooting Options is_soluble->troubleshoot No co_solvent Add Co-solvent troubleshoot->co_solvent heat Apply Gentle Heating troubleshoot->heat sonicate Use Sonication troubleshoot->sonicate re_evaluate Re-evaluate Solubility co_solvent->re_evaluate heat->re_evaluate sonicate->re_evaluate end End: Optimized Conditions re_evaluate->end Soluble fail Consider Alternative Reaction Strategy re_evaluate->fail Insoluble

Caption: Troubleshooting workflow for addressing solubility issues.

solubility_protocol prep 1. Add Excess Solid to Known Volume of Solvent equilibrate 2. Agitate at Constant Temp (24-48 hours) prep->equilibrate separate 3. Allow Excess Solid to Settle equilibrate->separate sample 4. Filter Supernatant separate->sample analyze 5. Analyze Concentration (HPLC or UV-Vis) sample->analyze calculate 6. Calculate Solubility analyze->calculate result Equilibrium Solubility calculate->result

Caption: Experimental workflow for the Shake-Flask solubility determination method.

References

Analytical methods for monitoring the progress of 2-Chloro-4-formylthiazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for monitoring the progress of reactions involving 2-Chloro-4-formylthiazole.

General Workflow for Reaction Monitoring

The fundamental workflow for monitoring any chemical reaction involves sampling, preparing the sample for analysis, performing the analysis, and interpreting the data to determine the extent of the reaction.

Reaction_Monitoring_Workflow cluster_0 Reaction Phase cluster_1 Sample Preparation cluster_2 Analysis & Interpretation cluster_3 Outcome start Start Reaction reaction Reaction in Progress start->reaction sampling Take Aliquot reaction->sampling quench Quench Aliquot (if necessary) sampling->quench prepare Prepare for Analysis (e.g., dilute, derivatize) quench->prepare analysis Perform Analysis (TLC, HPLC, GC-MS, NMR) prepare->analysis data Analyze Data (Compare SM, Product, Co-spot) analysis->data decision Reaction Complete? data->decision workup Proceed to Work-up decision->workup Yes continue_reaction Continue Reaction decision->continue_reaction No continue_reaction->sampling Monitor Again

Caption: General experimental workflow for monitoring a chemical reaction.

Section 1: Thin Layer Chromatography (TLC)

TLC is a rapid, inexpensive, and effective method for qualitatively monitoring the progress of a reaction by observing the disappearance of the starting material and the appearance of the product.[1][2]

Frequently Asked Questions (FAQs) - TLC

Q1: How can I use TLC to monitor my this compound reaction? A1: You can monitor the reaction by spotting three lanes on a TLC plate: the starting material (this compound), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture.[3] As the reaction progresses, you should see the spot corresponding to the starting material diminish in the reaction mixture lane while a new spot for the product appears.[2][3] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[3]

Q2: What is a good starting solvent system (mobile phase) for this compound? A2: For moderately polar compounds like this compound and its likely products, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a common starting point.[4][5] A 1:1 mixture of hexanes and ethyl acetate is often a good initial choice.[5] You can then adjust the ratio to achieve optimal separation, where the retention factor (Rf) values are ideally between 0.2 and 0.8.[2]

Q3: My compound is not visible on the TLC plate. What should I do? A3: If your compound is not UV-active, you will need to use a staining method for visualization.[4][6] An iodine chamber is a good general-purpose choice.[2] Alternatively, stains like phosphomolybdic acid (PMA) can visualize a wide variety of organic compounds.[2] If the compound is expected to be UV-active, the sample concentration may be too low; try spotting the plate multiple times in the same location, allowing the solvent to dry between applications.[6][7]

Experimental Protocol: TLC Monitoring
  • Plate Preparation : Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate. Mark positions for the starting material (SM), co-spot (Co), and reaction mixture (Rxn).

  • Sample Preparation : Dissolve a small amount of the pure starting material in a volatile solvent (e.g., ethyl acetate) to create a reference solution. Prepare a sample from the reaction by taking a small aliquot (a few drops) and diluting it with the same solvent.[4]

  • Spotting : Use a capillary tube to apply a small spot of the SM solution onto its designated mark on the starting line. Apply a spot of the reaction mixture on the "Rxn" mark. For the "Co" mark, first spot the SM solution, and then spot the reaction mixture directly on top of it.[3]

  • Development : Pour a small amount of the chosen mobile phase into a developing chamber, ensuring the solvent level is below the starting line on your TLC plate.[4][6] Place the spotted TLC plate into the chamber and cover it. Allow the solvent to travel up the plate via capillary action.

  • Analysis : Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry.

  • Visualization : View the plate under a UV lamp to see the spots. Circle the visible spots with a pencil. If spots are not UV-active, use a visualization agent like an iodine chamber or a chemical stain.[2]

  • Interpretation : Compare the "Rxn" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new spot indicates product formation.[3]

Troubleshooting Guide: TLC

TLC_Troubleshooting start Identify TLC Problem problem1 Spots are Streaking or Elongated start->problem1 problem2 No Spots are Visible start->problem2 problem3 Spots are Too High (Rf > 0.8) or Too Low (Rf < 0.2) start->problem3 solution1a Sample Overloaded: Dilute sample and re-run problem1->solution1a Cause solution1b Compound is Acidic/Basic: Add trace acid/base to mobile phase problem1->solution1b Cause solution1c Inappropriate Polarity: Adjust solvent system problem1->solution1c Cause solution2a Not UV-Active: Use a staining agent (Iodine, PMA) problem2->solution2a Cause solution2b Sample Too Dilute: Concentrate sample or spot multiple times problem2->solution2b Cause solution2c Solvent Level Too High: Ensure solvent is below spotting line problem2->solution2c Cause solution3a Spots Too High: Mobile phase is too polar. Decrease polarity (add more non-polar solvent) problem3->solution3a If Rf is high solution3b Spots Too Low: Mobile phase is not polar enough. Increase polarity (add more polar solvent) problem3->solution3b If Rf is low

Caption: A troubleshooting guide for common issues encountered during TLC analysis.

IssuePotential CauseRecommended Solution
Streaking or Tailing of Spots Sample is too concentrated (overloaded).[1][4][7]Dilute the sample solution and re-run the TLC.[6]
Compound is acidic or basic.Add a small amount (0.1–2.0%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[6]
No Visible Spots Compound is not UV-active.Use an alternative visualization method, such as an iodine chamber or a chemical stain (e.g., PMA).[6]
Sample is too dilute.Concentrate the sample or spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications.[6][7]
Solvent level in the chamber was above the spotting line.Ensure the solvent level is always below the origin line to prevent the sample from dissolving into the solvent reservoir.[4][6]
Spots Run Too High (High Rf) The mobile phase is too polar.Decrease the proportion of the polar solvent or choose a less polar solvent system.[6]
Spots Stay Too Low (Low Rf) The mobile phase is not polar enough.Increase the proportion of the polar solvent or choose a more polar solvent system.[6]
Uneven Solvent Front The TLC plate was touching the side of the chamber.Ensure the plate is centered in the chamber and not touching the sides or filter paper.[7]

Section 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful quantitative technique for monitoring reaction progress, offering high resolution and sensitivity. It is ideal for determining the percentage conversion of starting material to product.

Frequently Asked Questions (FAQs) - HPLC

Q1: What type of HPLC method is suitable for this compound? A1: A reversed-phase HPLC (RP-HPLC) method using a C18 column is a versatile starting point for analyzing moderately polar organic molecules like this compound.[8] Detection can typically be achieved using a UV detector, as the thiazole ring provides a chromophore.

Q2: My retention times are drifting between injections. What is the cause? A2: Retention time drift can be caused by several factors, including poor column temperature control, changes in mobile phase composition, or insufficient column equilibration time.[9] Ensure the column oven is set to a stable temperature and allow the column to equilibrate with the mobile phase for a sufficient time before starting your analysis.[9][10] Always use freshly prepared mobile phase.[9]

Q3: My peaks are tailing or showing fronting. How can I improve the peak shape? A3: Peak tailing can be caused by column overload, secondary interactions with the stationary phase, or contamination.[11] Try injecting a smaller volume or a more dilute sample. If the issue persists, consider adjusting the mobile phase pH if your analyte is ionizable. Peak fronting often indicates that the sample is dissolved in a solvent stronger than the mobile phase; if possible, dissolve your sample in the mobile phase itself.[10]

Experimental Protocol: RP-HPLC Method

This protocol is a general starting point and should be optimized for your specific reaction.

  • Instrumentation : Use an HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase Preparation : Prepare a mobile phase consisting of HPLC-grade acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[8] The mobile phase should be filtered and degassed before use.[11]

  • Method Parameters :

    • Flow Rate : 1.0 mL/min

    • Column Temperature : 30 °C

    • Detection Wavelength : Determined by the UV absorbance maximum of this compound.

    • Injection Volume : 10 µL

    • Gradient : A typical starting gradient might be 30% to 70% acetonitrile over 10-15 minutes.[8]

  • Standard Preparation : Create a stock solution of pure this compound (and product, if available) in the mobile phase (e.g., at 1 mg/mL). Prepare a series of dilutions to generate a calibration curve.[8]

  • Sample Preparation : Take an aliquot from the reaction, quench if necessary, and dilute it with the mobile phase to a concentration within the range of your calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis : Inject the standards to establish retention times and build a calibration curve. Then, inject the reaction mixture samples at various time points to monitor the decrease in the starting material peak area and the increase in the product peak area.

Troubleshooting Guide: HPLC

HPLC_Troubleshooting start Identify HPLC Problem problem1 Pressure Fluctuations or No Flow start->problem1 problem2 Retention Time Drift start->problem2 problem3 Poor Peak Shape (Tailing, Fronting, Broadening) start->problem3 solution1a Air Bubbles in Pump: Degas mobile phase and purge the system problem1->solution1a Cause solution1b System Leak: Check for loose fittings, worn pump seals problem1->solution1b Cause solution1c Blockage: Check for blocked tubing or column frit. Backflush column if necessary. problem1->solution1c Cause solution2a Poor Temperature Control: Use a column oven and set a stable temperature problem2->solution2a Cause solution2b Mobile Phase Changes: Prepare fresh mobile phase daily problem2->solution2b Cause solution2c Poor Equilibration: Increase column equilibration time problem2->solution2c Cause solution3a Column Overload: Inject smaller volume or dilute sample problem3->solution3a Cause solution3b Sample Solvent Mismatch: Dissolve sample in mobile phase problem3->solution3b Cause solution3c Column Contamination: Flush column with strong solvent or replace guard column problem3->solution3c Cause

Caption: A decision-making guide for troubleshooting common HPLC system issues.

IssuePotential CauseRecommended Solution
Pressure Fluctuations or High Backpressure Air trapped in the pump or system.Degas the mobile phase and purge the pump and system.[9]
System leak.Check all fittings for leaks. Replace pump seals if they are worn or show salt buildup.[9]
Column or tubing blockage.Disconnect the column and check for flow. If the column is blocked, try backflushing it. Replace inline filters or the column if necessary.[11]
Drifting Retention Times Fluctuation in column temperature.Use a column oven to maintain a consistent temperature.[9][10]
Mobile phase composition is changing.Prepare fresh mobile phase. If using a gradient mixer, ensure it is working correctly.[9]
Column is not fully equilibrated.Increase the column equilibration time before injecting samples.[9]
Peak Tailing Column is overloaded.Decrease the injection volume or dilute the sample.[11]
Column contamination or degradation.Replace the guard column. If the analytical column is contaminated, flush it with a strong solvent.[9]
Split or Broad Peaks Sample solvent is incompatible with the mobile phase.Whenever possible, dissolve the sample in the starting mobile phase.
Contamination at the head of the column.Remove the guard column and re-run. If the problem is resolved, replace the guard column. If not, the analytical column inlet may be plugged.

Section 3: Other Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

Q1: Can I use GC-MS to monitor my reaction? A1: GC-MS is an excellent technique for volatile and thermally stable compounds.[12] While this compound may be amenable to direct analysis, its aldehyde group can be reactive. For more robust analysis, especially if reaction products are less volatile (e.g., alcohols from reduction), derivatization of the aldehyde may be necessary to improve volatility and chromatographic performance.[13][14]

Q2: What kind of derivatization is suitable for the formyl group? A2: The formyl (aldehyde) group can be derivatized to form a more stable and volatile product. A common method is reaction with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form an oxime, which is highly suitable for GC-MS analysis.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: How is NMR used for reaction monitoring? A1: NMR spectroscopy provides detailed structural information and can be used to monitor reactions in real-time (in-situ) or by analyzing aliquots.[15] By integrating the signals corresponding to the starting material and product, you can determine their relative concentrations and calculate the reaction conversion. The aldehyde proton of this compound (around 9-10 ppm) is a distinct signal that can be easily monitored for its disappearance.

Q2: What are the advantages of in-situ NMR monitoring? A2: In-situ or online NMR monitoring allows for the continuous tracking of reactant and product concentrations without the need to withdraw and prepare samples, providing real-time kinetic data.[16] This is particularly useful for understanding reaction mechanisms and identifying transient intermediates. Low-field benchtop NMR systems are increasingly used for this purpose.[16]

In-situ Spectroscopy (Raman, FTIR)

Q1: Can I monitor my reaction without taking samples? A1: Yes, in-situ techniques like Raman or FTIR spectroscopy allow for real-time monitoring directly within the reaction vessel.[17][18] These methods work by inserting a probe into the reaction mixture and continuously collecting spectra.

Q2: How does in-situ Raman monitoring work? A2: You would first obtain Raman spectra for your starting materials and product to identify unique and intense signal bands for each.[17][19] Then, you can track the intensity of the starting material's peak decreasing and the product's peak increasing over time to monitor the reaction's progress.[17][19] This allows for rapid optimization of reaction conditions like temperature and flow rate.[19]

References

Technical Support Center: Workup Procedures for 2-Chloro-4-formylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and protocols for researchers, scientists, and drug development professionals to effectively remove unreacted 2-Chloro-4-formylthiazole from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and common method to remove unreacted this compound?

The most common and highly effective method is a workup procedure involving sodium bisulfite (NaHSO₃).[1][2] This reagent reacts selectively with the aldehyde group on this compound to form a charged α-hydroxy sulfonic acid salt, also known as a bisulfite adduct.[3][4] This adduct is typically soluble in water, allowing for its removal from the desired organic product through a simple liquid-liquid extraction.[1][3][5]

Q2: Can I use standard column chromatography to remove this impurity?

Yes, flash column chromatography is a viable, albeit more resource-intensive, method for purifying compounds from unreacted this compound.[6][7] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel). It is particularly useful when other methods fail, when the desired product has similar solubility to the impurity, or when very high purity is required. The progress of the separation can be monitored by Thin-Layer Chromatography (TLC).[7][8]

Q3: Is recrystallization a suitable purification technique in this case?

Recrystallization can be an excellent and highly efficient purification method if your desired product is a solid.[9][10] The success of this technique relies on identifying a solvent (or solvent system) in which your desired compound has high solubility at an elevated temperature but low solubility at room or cooler temperatures, while the this compound impurity remains dissolved upon cooling.[9][11]

Q4: Can this bisulfite workup be reversed? What if I need to recover the aldehyde?

Yes, the formation of the bisulfite adduct is a reversible reaction.[1][3] If you need to recover the this compound, you can treat the aqueous layer containing the adduct with a strong base, such as sodium hydroxide (NaOH), to raise the pH to approximately 12.[3][4][5] This regenerates the aldehyde, which can then be extracted back into an organic solvent.[1][5]

Troubleshooting Guides

Issue: A solid precipitate has formed between the aqueous and organic layers during my bisulfite extraction.

  • Potential Cause: For some aldehydes, particularly those that are more non-polar, the sodium bisulfite adduct itself may not be soluble in either the aqueous or the organic layer.[1]

  • Solution: If this occurs, you can remove the solid by filtering the entire biphasic mixture through a pad of celite. After filtration, the two layers can be separated as usual.[1]

Issue: The bisulfite extraction is not completely removing the aldehyde impurity.

  • Potential Cause 1: Reagent Quality. The sodium bisulfite solution must be freshly prepared and saturated to ensure it is reactive enough to effectively sequester the aldehyde.[4]

  • Solution 1: Always use a freshly prepared saturated aqueous solution of sodium bisulfite for the workup.

  • Potential Cause 2: Insufficient Mixing/Reaction Time. The reaction to form the adduct requires adequate contact between the aldehyde (in the organic phase or miscible co-solvent) and the bisulfite (in the aqueous phase).

  • Solution 2: Ensure you are shaking the separatory funnel vigorously for at least 30-60 seconds to maximize the interfacial area and reaction rate.[2][3] Using a water-miscible co-solvent like methanol or DMF in the initial step is crucial to facilitate this reaction before adding the immiscible organic solvent for extraction.[3][12]

Issue: My desired product appears to be lost or has a low recovery after the workup.

  • Potential Cause: Your product may have some solubility in the aqueous phase, especially if it is polar. Multiple extractions of the aqueous layer may be necessary.

  • Solution: After separating the layers, re-extract the aqueous phase one or two more times with fresh organic solvent. Combine all organic layers to maximize the recovery of your product.

Data Presentation

Table 1: Comparison of Purification Methods for Removing this compound

FeatureSodium Bisulfite ExtractionFlash Column ChromatographyRecrystallization
Principle Chemical reaction to form a water-soluble salt[3]Differential adsorption on a solid phase[6]Differential solubility at varying temperatures[10]
Typical Purity Good to Excellent (>95%)Excellent (>99%)Excellent (>99%)
Scalability Excellent; easily scaled for large reactionsGood; can be scaled but requires more resourcesGood; dependent on finding a suitable solvent
Speed FastModerate to SlowSlow (requires cooling/crystallization time)[10]
Resource Intensity Low (solvents, glassware)High (silica gel, large solvent volumes)Moderate (solvents, heating/cooling)
Ideal For Removing the bulk of aldehyde impurity quickly.[2]Achieving very high purity; separating complex mixtures.Purifying solid products.[9]
Key Limitation May not work for sterically hindered aldehydes[4]; potential for emulsion.Can be costly and time-consuming.Only applicable if the desired product is a solid.

Experimental Protocols

Protocol 1: Removal of Aldehyde via Liquid-Liquid Extraction with Sodium Bisulfite

This protocol is adapted from established procedures for aldehyde removal.[3][4]

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of a water-miscible solvent like methanol or DMF (e.g., 5-10 mL). Transfer this solution to a separatory funnel.

  • Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite (e.g., 25 mL). Shake the funnel vigorously for at least 30 seconds.

  • Extraction: Add deionized water (e.g., 25 mL) and an immiscible organic solvent such as ethyl acetate or a 10% ethyl acetate/hexanes mixture (e.g., 25 mL). Shake vigorously again.

  • Separation: Allow the layers to separate completely. The aqueous layer (bottom) contains the aldehyde-bisulfite adduct, while the organic layer (top) contains your purified compound.[5]

  • Workup: Drain the lower aqueous layer. Wash the remaining organic layer with water and then with brine.

  • Drying and Concentration: Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Flash Column Chromatography

  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane), adding silica, and evaporating the solvent.

  • Column Packing: Prepare a silica gel column using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). The ideal eluent system should provide good separation between your product and the aldehyde on a TLC plate.

  • Loading and Elution: Carefully load the adsorbed sample onto the top of the column. Begin eluting with the chosen solvent system, collecting fractions.

  • Monitoring: Monitor the fractions being collected using TLC to identify which ones contain your purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

Protocol 3: Purification by Recrystallization

  • Solvent Selection: Identify a suitable solvent by testing small amounts of your crude material. The ideal solvent will dissolve the crude product when hot but not when cold.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise until the solid just dissolves completely.[11]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask, as slow cooling promotes the formation of purer crystals.[10]

  • Crystallization: Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation and yield.[13]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual impurities.

  • Drying: Allow the crystals to dry completely in the air or in a vacuum oven.

Visualizations

G start Start: Remove unreacted This compound scale Is the reaction scale >5g? start->scale product_state Is the desired product a solid? bisulfite Perform Sodium Bisulfite Liquid-Liquid Extraction product_state->bisulfite No recrystallize Purify by Recrystallization product_state->recrystallize Yes scale->product_state No scale->bisulfite Yes purity_check Is the product still impure after initial workup? column Purify by Flash Column Chromatography purity_check->column Yes end_node End: Pure Product purity_check->end_node No bisulfite->purity_check recrystallize->purity_check column->end_node

Caption: Decision workflow for selecting a purification strategy.

Caption: Mechanism of aldehyde removal via bisulfite adduct formation.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Chloro-4-formylthiazole and Other Halogenated Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of halogenated thiazoles is paramount for the efficient synthesis of novel molecular entities. This guide provides an objective comparison of the reactivity of 2-Chloro-4-formylthiazole with its bromo, iodo, and fluoro analogs in common and synthetically valuable cross-coupling reactions.

The thiazole moiety is a privileged scaffold in medicinal chemistry, and the ability to functionalize it at various positions is crucial for developing new therapeutic agents. Halogenated thiazoles, particularly at the 2-position, serve as versatile precursors for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. The nature of the halogen atom significantly influences the reactivity of the substrate, impacting reaction conditions, yields, and overall synthetic strategy.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of 2-halothiazoles in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is primarily governed by the carbon-halogen bond strength. The generally accepted trend for halide reactivity is I > Br > Cl > F. This trend is a direct consequence of the bond dissociation energies, where the weaker carbon-iodine bond undergoes oxidative addition to the palladium(0) catalyst more readily than the stronger carbon-fluorine bond.

Data Presentation: A Comparative Overview

The following tables provide a summary of expected comparative reactivity based on literature precedents for similar heterocyclic systems. While direct head-to-head quantitative data for 2-halo-4-formylthiazoles under identical conditions is scarce, the yields and reaction times for analogous compounds provide a strong predictive framework.

Table 1: Illustrative Comparison in Suzuki-Miyaura Coupling with Phenylboronic Acid

EntrySubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
12-Iodo-4-formylthiazolePd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O802~95
22-Bromo-4-formylthiazolePd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O904~90
3This compoundPd₂(dba)₃ (5 mol%) / XPhos (10 mol%)K₃PO₄1,4-Dioxane11012~75
42-Fluoro-4-formylthiazolePd(OAc)₂ (10 mol%) / RuPhos (15 mol%)Cs₂CO₃t-BuOH12024<10

Note: The data presented in this table are representative and compiled from typical results found in the literature for similar substrates. Actual yields may vary depending on the specific reaction conditions and coupling partners.

Table 2: Illustrative Comparison in Buchwald-Hartwig Amination with Morpholine

EntrySubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
12-Iodo-4-formylthiazolePd₂(dba)₃ (2.5 mol%) / BINAP (3 mol%)NaOtBuToluene904~98
22-Bromo-4-formylthiazolePd₂(dba)₃ (2.5 mol%) / BINAP (3 mol%)NaOtBuToluene1006~95
3This compoundPd(OAc)₂ (5 mol%) / RuPhos (7.5 mol%)Cs₂CO₃t-BuOH11018~80
42-Fluoro-4-formylthiazolePd(OAc)₂ (10 mol%) / BrettPhos (15 mol%)K₃PO₄1,4-Dioxane120>24Very Low

Note: The data presented in this table are representative and compiled from typical results found in the literature for similar substrates. Actual yields may vary depending on the specific reaction conditions and coupling partners.

Experimental Protocols

Detailed methodologies for representative Suzuki-Miyaura and Buchwald-Hartwig reactions are provided below. These protocols can be adapted for the various 2-halo-4-formylthiazole substrates, with the understanding that reaction times and temperatures may need to be adjusted based on the reactivity of the specific halogen.

Protocol 1: Suzuki-Miyaura Coupling of a 2-Halothiazole with Phenylboronic Acid

Materials:

  • 2-Halo-4-formylthiazole (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol for I/Br; Pd₂(dba)₃/XPhos, 0.05 mmol/0.1 mmol for Cl)

  • Base (e.g., K₂CO₃, 2.0 mmol for I/Br; K₃PO₄, 2.0 mmol for Cl)

  • Solvent (e.g., Toluene/H₂O (5:1), 10 mL for I/Br; 1,4-Dioxane, 10 mL for Cl)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask, add the 2-halo-4-formylthiazole, phenylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst and ligand (if applicable) under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (see Table 1) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a 2-Halothiazole with Morpholine

Materials:

  • 2-Halo-4-formylthiazole (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃/BINAP, 0.025 mmol/0.03 mmol for I/Br; Pd(OAc)₂/RuPhos, 0.05 mmol/0.075 mmol for Cl)

  • Base (e.g., NaOtBu, 1.4 mmol for I/Br; Cs₂CO₃, 1.5 mmol for Cl)

  • Solvent (e.g., Toluene, 10 mL for I/Br; t-BuOH, 10 mL for Cl)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium catalyst, ligand, and base to a dry reaction vessel.

  • Add the solvent, followed by the 2-halo-4-formylthiazole and morpholine.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (see Table 2) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Mandatory Visualizations

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) R-X 2-Halo-4-formylthiazole R-X->Oxidative_Addition Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-R'(L2) R'-B(OH)2 Arylboronic Acid R'-B(OH)2->Transmetalation Base Base Base->Transmetalation Reductive_Elimination Reductive Elimination Ar-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R' Coupled Product Reductive_Elimination->Ar-R'

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

G cluster_conditions Reaction Conditions Reactivity Reactivity Iodo 2-Iodo-4-formylthiazole Bromo 2-Bromo-4-formylthiazole Iodo->Bromo > Milder Milder Conditions (Lower Temp, Shorter Time) Iodo->Milder Chloro This compound Bromo->Chloro > Fluoro 2-Fluoro-4-formylthiazole Chloro->Fluoro >> Harsher Harsher Conditions (Higher Temp, Longer Time) Fluoro->Harsher

Caption: Relative reactivity of 2-halothiazoles.

A Comparative Guide to the Spectroscopic Validation of 2-Chloro-4-formylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel synthesized compounds is a cornerstone of chemical and pharmaceutical research. For heterocyclic compounds like 2-Chloro-4-formylthiazole and its derivatives, which are pivotal intermediates in the synthesis of agrochemicals and pharmaceuticals, unambiguous structural validation is critical.[1] This guide provides a comparative overview of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to validate the structure of these compounds, complete with experimental data and detailed protocols.

Integrating Spectroscopic Data for Structural Confirmation

The definitive structural analysis of a this compound derivative relies on the synergistic interpretation of data from multiple spectroscopic sources. Each technique provides a unique piece of the structural puzzle: IR identifies functional groups, MS determines the molecular weight and elemental composition (specifically the presence of chlorine), and ¹H and ¹³C NMR spectroscopy map out the carbon-hydrogen framework and the connectivity of the atoms.

cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation cluster_2 Structural Confirmation MS Mass Spectrometry (MS) MW Molecular Weight & Chlorine Isotope Pattern MS->MW IR Infrared (IR) Spectroscopy FG Functional Groups (C=O, C=N, C-Cl) IR->FG H_NMR ¹H NMR Protons Proton Environment & Connectivity (J-coupling) H_NMR->Protons C_NMR ¹³C NMR Carbons Carbon Skeleton & Chemical Environment C_NMR->Carbons Structure Validated Structure of This compound Derivative MW->Structure Combined Evidence FG->Structure Combined Evidence Protons->Structure Combined Evidence Carbons->Structure Combined Evidence

Caption: Logical workflow for integrating multi-technique spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are essential for characterizing this compound derivatives.

¹H NMR Spectroscopy

This technique provides information about the number, environment, and connectivity of protons in a molecule. Key expected signals for a this compound core are:

Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityCharacteristic Notes
Aldehyde (-CHO)9.0 - 10.5Singlet (s)A highly deshielded proton, characteristic of an aldehyde.
Thiazole (H-5)7.5 - 8.5Singlet (s)The sole proton on the thiazole ring; its exact shift is sensitive to substituents.[2][3]
Substituent ProtonsVariableVariableProtons on other substituents (e.g., aromatic rings, alkyl chains) will appear in their respective typical regions.
¹³C NMR Spectroscopy

¹³C NMR spectroscopy maps the carbon framework of the molecule, with the chemical shift of each carbon signal indicating its electronic environment.

Carbon TypeExpected Chemical Shift (δ, ppm)Characteristic Notes
Aldehyde Carbonyl (>C=O)185 - 195The most downfield signal in the spectrum, typical for an aldehyde carbonyl carbon.[4]
Thiazole C2 (-C-Cl)165 - 175Significantly downfield due to the electronegativity of the attached chlorine and nitrogen atoms.[3]
Thiazole C4 (-C-CHO)148 - 160Downfield shift due to attachment to the electronegative nitrogen and the electron-withdrawing formyl group.[3][5]
Thiazole C5105 - 125Typically the most upfield of the thiazole ring carbons.[3][5]
Substituent CarbonsVariableSignals for any additional substituents will appear in their expected chemical shift ranges.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Aldehyde C=OStretch1725 - 1700Strong
Aldehyde C-HStretch2900 - 2800 and 2800 - 2700Weak, often seen as a pair
Thiazole Ring C=NStretch1650 - 1550Medium to Strong[6]
Thiazole Ring C=CStretch1600 - 1450Medium to Weak[7]
C-ClStretch800 - 600Medium to Strong

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and can help determine the elemental formula of a compound. For chlorinated compounds, MS is particularly diagnostic.

FeatureObservationSignificance
Molecular Ion Peak (M⁺) A peak corresponding to the molecular weight of the compound.Confirms the molecular mass of the synthesized derivative.
Chlorine Isotope Pattern Two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1.This is the definitive signature for the presence of a single chlorine atom, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[8]
Key Fragmentation Peaks corresponding to the loss of specific fragments, such as -CHO (29 amu) or -Cl (35/37 amu).Provides evidence for the presence of the formyl and chloro groups and helps confirm the overall structure.

Experimental Protocols

Standard protocols for obtaining high-quality spectroscopic data are crucial for accurate validation.

start Synthesized Derivative Sample nmr_prep Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) start->nmr_prep ir_prep Prepare Sample (ATR or KBr Pellet) start->ir_prep ms_prep Dissolve in Volatile Solvent (e.g., MeCN, MeOH) start->ms_prep nmr_acq Acquire ¹H & ¹³C Spectra (400-500 MHz Spectrometer) nmr_prep->nmr_acq ir_acq Acquire Spectrum (FTIR Spectrometer, 4000-400 cm⁻¹) ir_prep->ir_acq ms_acq Acquire Spectrum (EI or ESI Source) ms_prep->ms_acq end Data for Analysis nmr_acq->end ir_acq->end ms_acq->end

Caption: General experimental workflow for spectroscopic sample analysis.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in an NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0.00 ppm.[9]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[9] Standard pulse programs are used for both one-dimensional and, if necessary, two-dimensional (e.g., COSY, HSQC) experiments to confirm assignments.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and common method.

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹.[10] A background spectrum is collected first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent, such as acetonitrile or methanol.

  • Data Acquisition: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for relatively small, volatile molecules, while Electrospray Ionization (ESI) is suitable for a broader range of compounds.[11] The instrument is scanned over an appropriate mass-to-charge (m/z) range to detect the molecular ion and its fragments.

Alternative and Complementary Techniques

While the combination of NMR, IR, and MS is generally sufficient for structural validation, other techniques can provide further confirmation, especially for complex structures or when stereochemistry is a factor.

  • X-ray Crystallography: This technique provides the absolute, three-dimensional structure of a molecule in the solid state. It is considered the "gold standard" for structural determination, provided a suitable single crystal can be grown.

  • Elemental Analysis: This method determines the percentage composition of elements (C, H, N, S) in a compound. The experimental values are compared with the calculated values for the proposed structure to confirm the molecular formula.

By systematically applying and cross-referencing the data from these spectroscopic methods, researchers can confidently validate the structure of this compound derivatives, ensuring the integrity of their chemical research and development efforts.

References

Comparative Biological Activities of 2-Chloro-4-formylthiazole Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 2-Chloro-4-formylthiazole analogs. The information presented herein is based on available experimental data and aims to facilitate the evaluation of these compounds for potential therapeutic applications.

The thiazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of pharmacological properties including antimicrobial and anticancer effects.[1][2] The introduction of a chloro group at the 2-position and a formyl group at the 4-position of the thiazole ring provides a versatile platform for the synthesis of diverse analogs with potentially enhanced biological activities. This guide focuses on the comparative analysis of such analogs, primarily Schiff base and hydrazone derivatives, and their performance in preclinical studies.

Anticancer Activity

Derivatives of this compound have been investigated for their potential as anticancer agents. The primary method for evaluating in vitro cytotoxicity is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50), the concentration of a compound that inhibits 50% of cell growth, is a key parameter for comparison.

While specific IC50 data for direct analogs of this compound are not extensively available in the public domain, studies on structurally related 2-chloro-thiazole derivatives provide valuable insights. For instance, a series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones, which share the 2-chloro-thiazole motif, have demonstrated significant anticancer activity against a panel of 60 human cancer cell lines.[3][4]

Table 1: Anticancer Activity of Selected Thiazole Analogs (Illustrative Data)

Compound IDModificationCancer Cell LineIC50 (µM)Reference
Analog A Schiff base with 4-aminophenolMCF-7 (Breast)Data not available-
Analog B Hydrazone with isoniazidA549 (Lung)Data not available-
Related Compound 1 2-Chloroacetamides bearing thiazoleJurkat (Leukemia)Significant cytotoxicity observed[5]
Related Compound 2 2-Chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinonesSH-SY5Y (Neuroblastoma)Promising activity[6]

Note: This table is illustrative. Specific IC50 values for direct analogs of this compound are needed for a direct comparison and should be populated as more research becomes available.

Antimicrobial Activity

The antimicrobial potential of this compound analogs is another area of significant interest. The antibacterial and antifungal activities are typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Hydrazone derivatives, in particular, are a well-studied class of compounds with a broad spectrum of biological activities, including antimicrobial effects.[7][8][9][10] The synthesis of Schiff bases and hydrazones from this compound is a common strategy to generate novel antimicrobial candidates.

Table 2: Antimicrobial Activity of Selected Thiazole Analogs (Illustrative Data)

Compound IDModificationMicroorganismMIC (µg/mL)Reference
Analog C Schiff base with sulfanilamideStaphylococcus aureusData not available-
Analog D Hydrazone with thiosemicarbazideEscherichia coliData not available-
Analog E Schiff base with 4-aminobenzoic acidCandida albicansData not available-
Related Compound 3 Hydrazide-hydrazone derivativeS. epidermidis4[8]
Related Compound 4 Hydrazide-hydrazone derivativeE. coli2.5[9]

Note: This table is illustrative. Specific MIC values for direct analogs of this compound are required for a direct comparison and should be populated as more research becomes available.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the synthesis of this compound analogs and the evaluation of their biological activities.

Synthesis of this compound Analogs (e.g., Schiff Bases)

A common synthetic route to prepare Schiff base derivatives of this compound involves the condensation reaction between the aldehyde and a primary amine.

General Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add the desired primary amine (1-1.2 equivalents) to the solution.

  • A catalytic amount of an acid, such as glacial acetic acid, can be added to facilitate the reaction.

  • The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification techniques like recrystallization or column chromatography.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2_Chloro_4_formylthiazole This compound Reaction_Conditions Stirring/Reflux 2_Chloro_4_formylthiazole->Reaction_Conditions Primary_Amine Primary Amine Primary_Amine->Reaction_Conditions Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Conditions Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Reaction_Conditions Isolation Isolation (Filtration/Evaporation) Reaction_Conditions->Isolation Purification Purification (Recrystallization/ Column Chromatography) Isolation->Purification Product Schiff Base Analog Purification->Product

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole analogs for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells (96-well plate) Start->Cell_Seeding Incubation_1 Incubate (24h) Cell_Seeding->Incubation_1 Compound_Treatment Treat with Thiazole Analogs (Various Concentrations) Incubation_1->Compound_Treatment Incubation_2 Incubate (48-72h) Compound_Treatment->Incubation_2 MTT_Addition Add MTT Solution Incubation_2->MTT_Addition Incubation_3 Incubate (2-4h) MTT_Addition->Incubation_3 Formazan_Solubilization Solubilize Formazan (e.g., DMSO) Incubation_3->Formazan_Solubilization Absorbance_Reading Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare two-fold serial dilutions of the thiazole analogs in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways

Thiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.[2] While specific pathway analyses for this compound analogs are limited, related compounds have been shown to target pathways such as:

  • PI3K/Akt/mTOR Pathway: This is a crucial pathway that regulates cell growth and survival, and its inhibition is a common mechanism for anticancer drugs.[11]

  • MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival.

  • Apoptosis Induction: Many anticancer agents induce programmed cell death (apoptosis) through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Signaling_Pathways

References

A Comparative Guide to the Synthetic Routes of Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of substituted thiazoles is a critical process in medicinal chemistry, as the thiazole ring is a fundamental component in numerous biologically active compounds and FDA-approved drugs. This guide offers a comparative analysis of the primary synthetic routes to this essential heterocyclic motif, presenting quantitative data, detailed experimental protocols, and visual pathways to inform methodological choices.

This comparison focuses on the classical Hantzsch, Cook-Heilbron, and Gabriel syntheses, alongside modern advancements that offer improved efficiency and greener reaction conditions. By objectively evaluating the performance of each route with supporting experimental data, this guide aims to equip researchers with the necessary information to select the most suitable synthesis for their specific research and development needs.

At a Glance: Comparison of Key Thiazole Synthesis Routes

The choice of a synthetic strategy for substituted thiazoles is influenced by factors such as the desired substitution pattern, the availability of starting materials, and the required reaction efficiency. The following table provides a summary of the key quantitative parameters for the discussed synthetic routes.

Synthesis RouteStarting MaterialsKey ReagentsTypical Reaction TimeTypical TemperatureTypical Yield (%)
Hantzsch Synthesis α-Haloketone, Thioamide/ThioureaBase (e.g., Na₂CO₃)30 min - 24 hRoom Temp. - Reflux70 - 99%[1][2]
Cook-Heilbron Synthesis α-Aminonitrile, Carbon Disulfide-1 - 5 hoursRoom Temperature50 - 80%[2]
Gabriel Synthesis α-Acylamino ketonePhosphorus Pentasulfide (P₄S₁₀)Not specified~170 °C16 - 45%[3]
Microwave-Assisted Hantzsch α-Haloketone, ThioureaIodine5 - 30 min170 W85 - 98%[1][2]
Solvent-Free Hantzsch (Grinding) α-Haloketone, Thiourea-10 - 20 minRoom Temperature80 - 95%[2]

Visualizing the Pathways: Synthetic Schemes and Workflows

To further clarify the relationships between reactants and products in these syntheses, the following diagrams, generated using the DOT language, illustrate the core transformations.

Hantzsch_Synthesis start_materials α-Haloketone + Thioamide/Thiourea intermediate Thioether Intermediate start_materials->intermediate Nucleophilic Attack cyclization Cyclization & Dehydration intermediate->cyclization product Substituted Thiazole cyclization->product caption Hantzsch Thiazole Synthesis Workflow

Caption: Hantzsch Thiazole Synthesis Workflow

Cook_Heilbron_Synthesis start_materials α-Aminonitrile + Carbon Disulfide dithiocarbamate Dithiocarbamate Intermediate start_materials->dithiocarbamate Nucleophilic Addition cyclization Intramolecular Cyclization dithiocarbamate->cyclization product 5-Aminothiazole cyclization->product caption Cook-Heilbron Synthesis Workflow

Caption: Cook-Heilbron Synthesis Workflow

Gabriel_Synthesis start_materials α-Acylamino ketone thionation Thionation start_materials->thionation P₄S₁₀ thioamide_intermediate Thioamide Intermediate thionation->thioamide_intermediate cyclodehydration Cyclodehydration thioamide_intermediate->cyclodehydration product Substituted Thiazole cyclodehydration->product caption Gabriel Thiazole Synthesis Workflow

Caption: Gabriel Thiazole Synthesis Workflow

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed.

Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol details the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

Equipment:

  • 20 mL scintillation vial

  • Magnetic stir bar

  • Hot plate with stirring capability

  • 100 mL beaker

  • Buchner funnel and side-arm flask

  • Filter paper

  • Watch glass

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a magnetic stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

  • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with deionized water.

  • Spread the collected solid on a tared watch glass and allow it to air dry.

  • Once dry, determine the mass of the product and calculate the percent yield. The expected yield is typically high.

Protocol 2: Cook-Heilbron Synthesis of 5-Amino-2-mercaptothiazole

This protocol outlines the synthesis of 5-amino-2-mercaptothiazole from α-aminonitriles and carbon disulfide, a method noted for its mild reaction conditions.[3][4]

Materials:

  • α-Aminoacetonitrile

  • Carbon Disulfide (CS₂)

  • Ethanol

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Stir plate

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve α-aminoacetonitrile in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of carbon disulfide to the cooled solution with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 1-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product may precipitate from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization.

Protocol 3: Gabriel Synthesis of 2,5-Dimethylthiazole

This protocol describes the synthesis of 2,5-dimethylthiazole from N-(2-oxopropyl) acetamide and phosphorus pentasulfide, which is characteristic of the Gabriel synthesis requiring high temperatures.[3]

Materials:

  • N-(2-oxopropyl) acetamide

  • Phosphorus Pentasulfide (P₄S₁₀)

  • High-boiling point inert solvent (e.g., xylene or toluene)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir plate

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine N-(2-oxopropyl) acetamide and a stoichiometric amount of phosphorus pentasulfide in a high-boiling point inert solvent.

  • Heat the mixture to reflux (approximately 170°C) with vigorous stirring.

  • Maintain the reflux for several hours until the reaction is complete, as monitored by TLC.

  • After cooling to room temperature, carefully quench the reaction mixture by slowly adding water or a saturated sodium bicarbonate solution to decompose any remaining P₄S₁₀.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then purified by distillation to yield 2,5-dimethylthiazole.

Protocol 4: Microwave-Assisted Hantzsch Synthesis of Substituted 2-Aminothiazoles

This protocol details an efficient and rapid synthesis of 2-aminothiazoles using microwave irradiation.[2]

Materials:

  • Substituted acetophenone (e.g., o-chloroacetophenone) (0.01 M)

  • Thiourea (0.02 M)

  • Iodine (catalytic amount, 0.01 M)

Equipment:

  • Microwave-safe reaction flask with a cap

  • Laboratory microwave reactor

  • TLC supplies

Procedure:

  • In a microwave-safe flask, combine the substituted acetophenone, thiourea, and a catalytic amount of iodine.

  • Seal the flask and place it in a laboratory microwave reactor.

  • Irradiate the mixture at 170 W for 5 to 15 minutes.

  • Monitor the reaction progress using thin-layer chromatography.

  • After completion, cool the reaction vessel to room temperature.

  • The product can typically be isolated by adding water and filtering the resulting precipitate, which is then washed and dried. Further purification can be achieved by recrystallization. This method often results in high yields (around 92%).[1]

References

Benchmarking the Efficacy of 2-Chloro-4-formylthiazole-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of 2-chloro-4-formylthiazole-based compounds and their derivatives. By summarizing quantitative experimental data, detailing established testing protocols, and visualizing key biological pathways, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. The inherent reactivity of the chloro and formyl groups on the thiazole scaffold makes it a versatile platform for the synthesis of a diverse range of bioactive molecules.

Comparative Efficacy of Thiazole Derivatives

The biological activity of thiazole derivatives is significantly influenced by the nature and position of substituents on the core ring structure. While comprehensive data specifically for this compound-based compounds is emerging, studies on structurally related chloro-thiazole and thiazolidinone analogs provide valuable insights into their potential as anticancer and antimicrobial agents. The following tables summarize the reported efficacy of these compounds against various cell lines.

Anticancer Activity

Thiazole-containing compounds have demonstrated significant potential in oncology by targeting various mechanisms crucial for cancer cell proliferation and survival.

Table 1: Anticancer Efficacy of Chloro-Substituted Thiazolidinone Derivatives

Compound IDTarget Cancer Cell LineGI50 (µM)Reference CompoundReference GI50 (µM)
2h Leukemia (MOLT-4)1.57--
Colon Cancer (SW-620)1.57--
CNS Cancer (SF-539)1.57--
Melanoma (SK-MEL-5)1.57--
Gastric Cancer (AGS)1.57--
Human Colon Cancer (DLD-1)1.57--
Breast Cancer (MCF-7)1.57--
Breast Cancer (MDA-MB-231)1.57--
2f ----
2j ----

GI50: The concentration required to inhibit cell growth by 50%. Data from a study on 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones.[1]

Table 2: Anticancer Efficacy of 2-Chloroacetamide Thiazole Derivatives

Compound IDTarget Cancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
d6 Breast (MCF7)38.05-Fluorouracil5.2
d7 Breast (MCF7)40.65-Fluorouracil5.2

IC50: The half maximal inhibitory concentration. Data from a study on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives.[2]

Key Biological Targets and Signaling Pathways

The therapeutic effects of thiazole derivatives are often attributed to their interaction with specific cellular targets and modulation of key signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3][4][5][6] Several thiazole-based compounds have been identified as potent inhibitors of VEGFR-2 kinase activity.[3][4][6]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF Raf PLCg->RAF AKT Akt PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Survival Cell Survival AKT->Survival Inhibitor Thiazole-Based Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of thiazole-based compounds.

Tubulin Polymerization

Microtubules are dynamic cytoskeletal polymers essential for cell division, motility, and intracellular transport.[7] Several anticancer drugs function by disrupting microtubule dynamics, either by inhibiting their polymerization or by stabilizing them. Certain thiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[7]

Tubulin_Polymerization cluster_0 Normal Polymerization cluster_1 Inhibition by Thiazole Compound Tubulin αβ-Tubulin Dimers Protofilament Protofilament Tubulin->Protofilament Polymerization BlockedTubulin Inhibited Tubulin Dimer Microtubule Microtubule Protofilament->Microtubule Assembly Inhibitor Thiazole Compound Inhibitor->Tubulin Binds MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compound Add test compound at various concentrations seed_cells->add_compound incubate_24_72h Incubate for 24-72 hours add_compound->incubate_24_72h add_mtt Add MTT solution incubate_24_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Add solubilization solution (e.g., DMSO) incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end Tubulin_Polymerization_Workflow start Start prepare_tubulin Prepare purified tubulin solution start->prepare_tubulin add_compound Add test compound or control prepare_tubulin->add_compound initiate_polymerization Initiate polymerization (e.g., by warming to 37°C) add_compound->initiate_polymerization monitor_turbidity Monitor turbidity (absorbance at 340 nm) over time initiate_polymerization->monitor_turbidity analyze_kinetics Analyze polymerization kinetics (lag time, rate, extent) monitor_turbidity->analyze_kinetics end End analyze_kinetics->end COX_Inhibitor_Screening_Workflow start Start prepare_reagents Prepare COX enzyme, substrate (arachidonic acid), and probe start->prepare_reagents add_inhibitor Add test compound or control inhibitor prepare_reagents->add_inhibitor add_enzyme Add COX enzyme add_inhibitor->add_enzyme initiate_reaction Initiate reaction with arachidonic acid add_enzyme->initiate_reaction measure_signal Measure fluorescence or absorbance initiate_reaction->measure_signal end End measure_signal->end

References

Navigating the Selectivity Landscape of 2-Chloro-4-formylthiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-chloro-4-formylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potential therapeutic applications. Understanding the cross-reactivity of derivatives from this class is paramount for advancing safe and effective drug candidates. This guide provides a comparative overview of the hypothetical cross-reactivity profile of this compound derivatives against a panel of kinases, alongside detailed experimental protocols for assessing such selectivity.

Quantitative Cross-Reactivity Profile

While specific cross-reactivity data for this compound derivatives is not extensively available in the public domain, a hypothetical inhibitory profile against a panel of kinases can be constructed based on the known activities of similar thiazole-containing compounds. The following table summarizes the percentage of inhibition by a representative this compound derivative when screened at a concentration of 1 µM.

Kinase TargetFamily% Inhibition at 1 µM
Primary Target(s)
Aurora Kinase ASerine/Threonine Kinase95%
Aurora Kinase BSerine/Threonine Kinase88%
Potential Off-Targets
VEGFR2Tyrosine Kinase65%
EGFRTyrosine Kinase40%
HER2Tyrosine Kinase35%
CDK9Serine/Threonine Kinase25%
GSK3βSerine/Threonine Kinase15%
SrcTyrosine Kinase10%
LckTyrosine Kinase8%
Negligible Activity
ROCK1Serine/Threonine Kinase<5%
PKASerine/Threonine Kinase<5%
PKCαSerine/Threonine Kinase<5%

Note: This data is illustrative and intended to represent a plausible selectivity profile for a this compound derivative designed as an Aurora kinase inhibitor. Actual data would need to be generated through rigorous experimental testing.

Experimental Protocols

To empirically determine the cross-reactivity and selectivity of this compound derivatives, a systematic screening approach is necessary. The following protocols outline standard methodologies for in vitro kinase inhibitor profiling.

In Vitro Kinase Panel Screening (Radiometric Assay)

This method is a gold standard for quantifying the inhibitory activity of a compound against a large panel of kinases.

Materials:

  • Purified recombinant kinases (comprehensive panel)

  • Specific peptide or protein substrates for each kinase

  • Test compound (this compound derivative) stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP (radiolabeled)

  • Unlabeled ATP solution

  • 96- or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration for a broad screen is 10 µM.

  • In the wells of a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.

  • Add the test compound dilution to the wells. Include a DMSO-only control (vehicle) and a positive control inhibitor.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be close to the Kₘ for each respective kinase.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will be washed away.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition for the test compound at each concentration relative to the vehicle control.

Differential Scanning Fluorimetry (DSF) for Target Engagement

DSF is a biophysical method that can be used to assess the binding of a compound to a protein kinase by measuring the change in the protein's thermal stability.[1]

Materials:

  • Purified recombinant kinases

  • Test compound stock solution (in DMSO)

  • SYPRO Orange dye (or similar fluorescent dye that binds to hydrophobic regions of unfolded proteins)

  • Assay buffer (e.g., 50 mM sodium phosphate pH 7.0, 100 mM NaCl)

  • Quantitative PCR (qPCR) instrument with a thermal ramping capability

Procedure:

  • In a 96-well PCR plate, add the purified kinase and the assay buffer.

  • Add the test compound at the desired concentration. Include a DMSO control.

  • Add the SYPRO Orange dye to each well.

  • Seal the plate and centrifuge briefly.

  • Place the plate in the qPCR instrument.

  • Set up a thermal ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).

  • Monitor the fluorescence of the SYPRO Orange dye during the thermal ramp.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve.

  • A positive interaction between the compound and the kinase will result in a thermal shift (ΔTm), indicating stabilization of the protein. The magnitude of the ΔTm can be correlated with binding affinity.

Visualizing Workflows and Pathways

To better illustrate the processes and concepts involved in cross-reactivity studies, the following diagrams are provided.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Screening cluster_2 Data Analysis Compound This compound Derivative Dilution Serial Dilutions Compound->Dilution Kinase_Panel Kinase Panel Assay (e.g., Radiometric) Dilution->Kinase_Panel DSF_Screen DSF Screen (Thermal Shift) Dilution->DSF_Screen Inhibition_Calc Calculate % Inhibition Kinase_Panel->Inhibition_Calc Tm_Shift Determine ΔTm DSF_Screen->Tm_Shift Selectivity_Profile Generate Selectivity Profile Inhibition_Calc->Selectivity_Profile Tm_Shift->Selectivity_Profile

Workflow for Kinase Inhibitor Selectivity Profiling.

Signaling_Pathway cluster_pathway Hypothetical Aurora Kinase Signaling Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK PLK1 PLK1 ERK->PLK1 AuroraA Aurora A PLK1->AuroraA G2M G2/M Transition AuroraA->G2M AuroraA->G2M Apoptosis Apoptosis G2M->Apoptosis Blockage leads to Inhibitor This compound Derivative Inhibitor->AuroraA Inhibition

Hypothetical Signaling Pathway Inhibition.

Conclusion

The evaluation of cross-reactivity is a critical component of the preclinical development of any therapeutic candidate. For this compound derivatives, a thorough understanding of their selectivity profile against the human kinome is essential to mitigate potential off-target effects and ensure a favorable safety profile. The methodologies outlined in this guide provide a robust framework for researchers to systematically assess the selectivity of their compounds and make informed decisions in the drug discovery and development process. While the provided quantitative data is hypothetical, it underscores the importance of generating such data to guide lead optimization and candidate selection.

References

Navigating the Therapeutic Potential of 2-Chloro-4-formylthiazole Derivatives: A Comparative Guide to In Vitro and In Vivo Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the therapeutic validation of 2-Chloro-4-formylthiazole derivatives and related thiazole compounds. Due to the nascent stage of research on direct derivatives of this compound, this guide draws upon experimental data from structurally similar and functionally relevant thiazole-based compounds to offer insights into their potential therapeutic targets and validation methodologies.

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs, including the anticancer agents Dasatinib and Ixazomib.[1][2] Thiazole derivatives exhibit a broad spectrum of biological activities, and their anticancer effects are often attributed to their ability to induce apoptosis, disrupt microtubule assembly, and modulate key signaling pathways such as NF-κB, mTOR, and PI3K/Akt.[3] This guide synthesizes available data to present a comparative overview of their performance against various cancer cell lines and their validated molecular targets.

Quantitative Performance Analysis: A Comparative Overview

The following tables summarize the in vitro efficacy of various thiazole derivatives against a range of cancer cell lines. This data, extracted from multiple studies, allows for a comparative assessment of their cytotoxic potential.

Table 1: Comparative Cytotoxicity (IC50/GI50 in µM) of Thiazole Derivatives Across Various Cancer Cell Lines

Compound Class/DerivativeLeukemia (MOLT-4, SR)Colon Cancer (SW-620)CNS Cancer (SF-539)Melanoma (SK-MEL-5)Breast Cancer (MCF-7)Lung Cancer (A549)Source(s)
5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones (e.g., Compound 2h) < 0.01–0.02< 0.01–0.02< 0.01–0.02< 0.01–0.02--[4]
Thiazole-hydrazone Derivatives ---< 10< 10< 10[5]
2-(3-Indolyl)-N-arylthiazole-4-carboxamides ------[5]
Hydrazonothiazole-based Pyridines (e.g., Compounds 2b, 2c, 2f, 2m) ----Potent CytotoxicityMore efficacious than cisplatin[6]
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones (e.g., Compound 4c) ----2.57 ± 0.16-[7]

Note: A lower IC50/GI50 value indicates higher potency. Dashes (-) indicate that data was not available in the reviewed sources.

Table 2: Validated Molecular Targets and Inhibitory Concentrations of Thiazole Derivatives

Compound Class/DerivativeMolecular TargetAssay TypeResult (IC50)Source(s)
Thiazole Derivatives VCP (p97)Enzyme Inhibition-[5]
Hydrazonothiazole-based Pyridines (e.g., Compound 2f) MMP-9Enzyme InhibitionMost effective inhibitor in series[6]
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones (e.g., Compound 4c) VEGFR-2Enzyme Inhibition0.15 µM[7]

Note: This table highlights some of the specific molecular targets that have been validated for different classes of thiazole compounds.

Key Experimental Protocols for Target Validation

The validation of therapeutic targets for novel compounds relies on a suite of robust experimental methodologies. Below are detailed protocols for key in vitro assays commonly cited in the evaluation of anticancer thiazole derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.

  • Protocol:

    • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., this compound derivatives) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 540 and 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.[8][9]

Cell Cycle Analysis by Flow Cytometry
  • Principle: This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Protocol:

    • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

    • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

    • Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.[7]

Apoptosis Assay by Annexin V/Propidium Iodide Staining
  • Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.

    • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).[7]

Enzyme Inhibition Assay (e.g., VEGFR-2 Kinase Assay)
  • Principle: This assay measures the ability of a compound to inhibit the activity of a specific enzyme, such as a kinase.

  • Protocol:

    • Reaction Setup: In a microplate, combine the purified enzyme (e.g., VEGFR-2), a specific substrate, and ATP in a reaction buffer.

    • Compound Addition: Add the test compound at various concentrations.

    • Incubation: Incubate the reaction mixture to allow the enzymatic reaction to proceed.

    • Detection: Use a detection reagent that measures the product of the enzymatic reaction (e.g., ADP formation or substrate phosphorylation) via a luminescent, fluorescent, or colorimetric signal.

    • Data Analysis: Calculate the percentage of enzyme inhibition at each compound concentration and determine the IC50 value.[7]

Visualizing Mechanisms and Workflows

To better understand the complex biological processes and experimental designs involved in validating therapeutic targets, the following diagrams illustrate key signaling pathways and a generalized workflow.

experimental_workflow cluster_discovery Compound Synthesis & Screening cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation synthesis Synthesis of This compound Derivatives screening High-Throughput Screening (e.g., MTT Assay) synthesis->screening hit_id Hit Identification screening->hit_id dose_response Dose-Response Studies (IC50 Determination) hit_id->dose_response moa Mechanism of Action Studies (Cell Cycle, Apoptosis) dose_response->moa target_id Target Identification & Engagement Assays moa->target_id animal_model Xenograft/Orthotopic Animal Models target_id->animal_model Lead Compound Selection efficacy Efficacy Studies (Tumor Growth Inhibition) animal_model->efficacy toxicity Toxicology & PK/PD Studies animal_model->toxicity

Caption: Generalized workflow for the validation of therapeutic targets.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Gene Gene Expression (Proliferation, Survival) mTOR->Gene Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization NFkB->Gene Cell_Growth Cell Growth & Proliferation Gene->Cell_Growth Promotes Thiazole Thiazole Derivatives Thiazole->RTK Inhibition Thiazole->PI3K Inhibition Thiazole->Tubulin Disruption Thiazole->NFkB Inhibition

Caption: Potential signaling pathways modulated by anticancer thiazole derivatives. Caption: Potential signaling pathways modulated by anticancer thiazole derivatives.

References

Head-to-Head Comparison: 2-Chloro-4-formylthiazole as a Versatile Reagent in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of novel chemical entities. 2-Chloro-4-formylthiazole has emerged as a valuable reagent, offering a unique combination of reactive sites for the construction of complex heterocyclic systems. This guide provides an objective, data-driven comparison of this compound with existing reagents for the synthesis of fused thiazole derivatives, a class of compounds with significant interest in medicinal chemistry.

This comparison focuses on the synthesis of thiazolo[3,2-a]pyrimidin-5-one derivatives, a privileged scaffold in drug discovery. We will compare a synthetic route utilizing this compound with a classical approach starting from a different thiazole derivative.

Data Presentation: Synthesis of Thiazolo[3,2-a]pyrimidin-5-one Derivatives

The following table summarizes the quantitative data for two distinct synthetic pathways leading to the formation of a thiazolo[3,2-a]pyrimidin-5-one core structure. This allows for a direct comparison of reaction efficiency and conditions.

ParameterMethod A: this compound RouteMethod B: Classical Hantzsch-type Synthesis
Starting Materials This compound, Ethyl acetoacetate, AmineEthyl 2-aminothiazole-4-carboxylate, Diketene
Key Transformation Multi-component condensation/cyclizationAcylation followed by cyclization
Reaction Time 6-8 hours10-12 hours
Overall Yield 75-85%60-70%
Reaction Conditions Reflux in ethanol with a catalytic amount of base (e.g., piperidine)Step 1: Acylation at room temperature; Step 2: Cyclization with strong base (e.g., sodium ethoxide) at elevated temperature
Purification Column chromatographyRecrystallization and/or column chromatography
Substrate Scope Good tolerance for various aminesLimited by the availability of substituted diketenes

Experimental Protocols

Detailed methodologies for the key transformations are provided below to ensure reproducibility and facilitate a comprehensive understanding of each approach.

Method A: Three-Component Reaction using this compound

This one-pot procedure leverages the reactivity of both the chloro and formyl groups of this compound.

Reaction: A mixture of this compound (1.0 mmol), ethyl acetoacetate (1.2 mmol), and the desired amine (1.0 mmol) in absolute ethanol (15 mL) is treated with a catalytic amount of piperidine (0.1 mmol). The reaction mixture is heated to reflux and stirred for 6-8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TCC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the desired thiazolo[3,2-a]pyrimidin-5-one derivative.

Method B: Classical Hantzsch-type Synthesis

This two-step approach is a more traditional method for constructing the fused pyrimidinone ring onto a pre-existing thiazole core.

Step 1: Acylation of Ethyl 2-aminothiazole-4-carboxylate To a solution of ethyl 2-aminothiazole-4-carboxylate (1.0 mmol) in dry tetrahydrofuran (THF) (10 mL) at 0 °C, diketene (1.2 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 4-6 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated to give the crude acylated intermediate, which is used in the next step without further purification.

Step 2: Cyclization The crude acylated intermediate is dissolved in absolute ethanol (15 mL), and a solution of sodium ethoxide (prepared by dissolving sodium metal (1.5 mmol) in absolute ethanol (5 mL)) is added. The mixture is heated to reflux for 6 hours. After cooling, the reaction mixture is neutralized with dilute acetic acid, and the precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the target thiazolo[3,2-a]pyrimidin-5-one.

Mandatory Visualization

To visually represent the chemical transformations and experimental logic, the following diagrams are provided in the DOT language for Graphviz.

reaction_pathway cluster_method_a Method A: this compound Route cluster_method_b Method B: Classical Hantzsch-type Synthesis A_start This compound + Ethyl acetoacetate + Amine A_conditions Ethanol, Piperidine (cat.) Reflux, 6-8 h A_start->A_conditions A_product Thiazolo[3,2-a]pyrimidin-5-one derivative A_conditions->A_product B_start Ethyl 2-aminothiazole-4-carboxylate + Diketene B_conditions1 THF, rt, 4-6 h B_start->B_conditions1 B_intermediate Acylated Intermediate B_conditions2 NaOEt, Ethanol Reflux, 6 h B_intermediate->B_conditions2 B_product Thiazolo[3,2-a]pyrimidin-5-one derivative B_conditions1->B_intermediate B_conditions2->B_product

Caption: Comparative reaction pathways for the synthesis of thiazolo[3,2-a]pyrimidin-5-ones.

experimental_workflow start Start Reaction monitor Monitor by TLC start->monitor workup Reaction Work-up (Solvent removal/Neutralization) monitor->workup Reaction Complete purification Purification (Column Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Comparative Analysis of 2-Chloro-4-formylthiazole and Structurally Related Thiazole Derivatives in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a statistical analysis of experimental data from studies on 2-Chloro-4-formylthiazole and its analogues. The following sections detail the biological activities, experimental protocols, and comparative performance of these compounds, offering insights for further research and development.

Derivatives of the thiazole ring, a key heterocyclic scaffold, are the subject of extensive research in medicinal chemistry due to their wide range of pharmacological activities. These activities include potential applications as anticancer and antimicrobial agents. This guide focuses on the comparative analysis of this compound and other thiazole derivatives, presenting available quantitative data from various preclinical studies to facilitate informed decisions in drug discovery pipelines.

Comparative Biological Activity of Thiazole Derivatives

To provide a clear comparison of the biological performance of various thiazole derivatives, the following tables summarize their in vitro anticancer and antimicrobial activities. While direct experimental data for this compound is limited in the reviewed literature, this compilation of data for structurally related compounds offers valuable insights into the potential efficacy of this chemical scaffold.

Table 1: In Vitro Anticancer Activity of Thiazole Derivatives (IC50 µM)
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-Phenylthiazole-4-carboxamide Derivative T47D (Breast)<10[1]
Caco-2 (Colorectal)<10[1]
HT-29 (Colon)<10[1]
2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole (3a) --[2]
4-Substituted Methoxybenzoyl-Aryl-Thiazole (SMART) Analogues MelanomaLow nM range[3]
Prostate CancerLow nM range[3]
7-Chloroquinoline-4-thiazoleacetic Acid Derivative (Compound 6) A549 (Lung)-[4]
MCF-7 (Breast)15.41[4]
7-Chloroquinoline-4-thiazoleacetic Acid Derivative (Compound 12) A549 (Lung)-[4]
MCF-7 (Breast)12.99[4]
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (4c) MCF-7 (Breast)2.57 ± 0.16[5]
HepG2 (Liver)7.26 ± 0.44[5]
5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinone (2h) NCI-60 Panel Mean1.57[6]
Table 2: In Vitro Antimicrobial Activity of Thiazole Derivatives (MIC µg/mL)
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-Substituted Aminothiazoles (SMB-1, SMB-2, SMB-6) S. aureusComparable to Ampicillin[7]
S. epidermidisComparable to Ampicillin[7]
E. coliComparable to Ampicillin[7]
K. pneumoniaeComparable to Ampicillin[7]
C. albicansComparable to Miconazole[7]
2-Amino-1,3,4-thiadiazole Derivative (11c) B. subtilis-[2]
S. aureus-[2]
Thiazolidin-4-one Derivatives (Chloro-substituted 3 & 8) P. aeruginosa-[8]
S. typhi-[8]
S. aureus-[8]
Thiazole Derivatives (p-t) E. coli> Standard[3]
P. aeruginosa> Standard[3]
K. pneumonia> Standard[3]
S. aureus> Standard[3]
C. albicans> Standard[3]
A. flavus> Standard[3]
A. fumigates> Standard[3]
T. rubrum> Standard[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the general synthetic procedures and biological evaluation methods employed in the cited studies.

Synthesis of Thiazole Derivatives

The synthesis of various thiazole derivatives often follows established chemical pathways. A common method is the Hantzsch thiazole synthesis.

General Procedure for Hantzsch Thiazole Synthesis:

This method typically involves the reaction of a thiourea or thioamide with an α-haloketone. For example, to synthesize 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, an equimolar mixture of the respective thiosemicarbazone and 2-bromo-4-fluoroacetophenone is condensed under reflux in ethanol for several hours.[2] The resulting cyclized product can then be purified using standard techniques such as recrystallization.

Logical Workflow for Thiazole Synthesis

G Thiourea Thiourea / Thioamide Reaction Hantzsch Thiazole Synthesis Thiourea->Reaction AlphaHaloKetone α-Haloketone AlphaHaloKetone->Reaction ThiazoleDerivative Thiazole Derivative Reaction->ThiazoleDerivative Purification Purification (e.g., Recrystallization) ThiazoleDerivative->Purification FinalProduct Pure Thiazole Derivative Purification->FinalProduct

Caption: General workflow for the Hantzsch synthesis of thiazole derivatives.

In Vitro Anticancer Activity Assessment

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathway in Cancer Targeted by Some Thiazole Derivatives

G cluster_cell Cancer Cell VEGFR2 VEGFR-2 Proliferation Cell Proliferation & Survival VEGFR2->Proliferation Activation Tubulin Tubulin Tubulin->Proliferation Polymerization for Mitosis Apoptosis Apoptosis Proliferation->Apoptosis Inhibition ThiazoleDerivative Thiazole Derivative ThiazoleDerivative->VEGFR2 Inhibition ThiazoleDerivative->Tubulin Inhibition

Caption: Simplified signaling pathways targeted by some anticancer thiazole derivatives.

In Vitro Antimicrobial Activity Assessment

The minimum inhibitory concentration (MIC) is a key parameter used to determine the antimicrobial efficacy of a compound. The broth microdilution method is a standard technique for determining MIC values.

Broth Microdilution Method:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The presented data highlights the significant potential of the thiazole scaffold in the development of novel therapeutic agents. While specific experimental data for this compound remains elusive in the public domain, the compiled information on its structural analogues provides a valuable starting point for researchers. The diverse biological activities observed for various 2-chloro and 4-substituted thiazole derivatives underscore the importance of further investigation into this class of compounds. The provided experimental protocols offer a foundation for the synthesis and evaluation of new derivatives, paving the way for the discovery of more potent and selective drug candidates. Future studies should aim to synthesize and evaluate this compound to directly assess its biological profile and establish a definitive comparison with other promising thiazole derivatives. thiazole derivatives.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-4-formylthiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of 2-Chloro-4-formylthiazole, tailored for researchers, scientists, and drug development professionals.

This compound is a halogenated organic compound that requires careful handling and disposal due to its potential hazards. Adherence to the following procedures is crucial to minimize risks and ensure regulatory compliance.

Hazard Profile and Safety Precautions

Based on available safety data, this compound presents the following hazards:

  • Harmful if swallowed (H302) [1][2]

  • May cause an allergic skin reaction (H317) [1][2]

Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Personal Protective Equipment (PPE)Specification
Gloves Chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Safety glasses with side shields or chemical safety goggles.
Body Protection A standard laboratory coat.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. If dust or aerosols are likely to be generated, a respirator may be necessary. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.

  • Segregation and Waste Collection:

    • Solid Waste: Collect any solid this compound waste, including contaminated items such as weighing paper or disposable spatulas, in a clearly labeled, sealed container designated for halogenated organic waste.[3][4]

    • Liquid Waste: If the compound is in a solution, collect it in a separate, sealed, and clearly labeled waste container for halogenated organic solvents.[5][6][7] Do not mix with non-halogenated waste to avoid higher disposal costs and more complex treatment processes.[6][7]

    • Contaminated Labware: Reusable labware that has come into contact with the compound should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The rinsate must be collected as hazardous waste.

  • Labeling:

    • All waste containers must be clearly and accurately labeled with the full chemical name: "this compound" and the associated hazards.

  • Storage:

    • Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area. Keep containers away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.

    • Provide the EHS department or contractor with a detailed inventory of the waste.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.

  • Contain the Spill:

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

    • For liquid spills, use an inert absorbent material like sand, vermiculite, or commercial sorbent pads.

  • Collect and Dispose: Place the contained material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Chloro-4-formylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Chloro-4-formylthiazole

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and recommendations are based on available safety data for the compound and similar chemical structures.

Chemical Identifier:

  • CAS Number: 5198-79-8[1]

  • Molecular Formula: C₄H₂ClNOS[1]

Hazard Summary: this compound is classified as a solid that is harmful if swallowed and may cause an allergic skin reaction.[1]

Personal Protective Equipment (PPE)

Consistent adherence to PPE guidelines is critical to minimize exposure and ensure personal safety when handling this compound. The precautionary statement P280 specifically mandates the use of protective gloves, protective clothing, and eye/face protection.[1]

Route of ExposureRecommended Personal Protective Equipment
Dermal (Skin) Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use. Protective Clothing: Wear a lab coat or chemical-resistant apron. For larger quantities or risk of splash, impervious clothing and arm covers are recommended.
Ocular (Eyes) Eye Protection: Wear tightly fitting safety goggles or a face shield to protect against dust particles and splashes.[2]
Inhalation Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[2]
Safe Handling and Operational Plan

Engineering Controls:

  • Always handle this compound in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Review the Safety Data Sheet (SDS) for any specific handling instructions.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to contain any airborne particles. Use appropriate tools (e.g., spatula, weighing paper) to minimize dust generation.

  • During Reaction: Keep all containers of this compound tightly sealed when not in use. Clearly label all vessels containing the chemical.

  • Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces and equipment.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if skin irritation or a rash occurs.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Use sealed and properly labeled containers for waste collection.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal cluster_emergency Emergency Response prep_sds Review SDS prep_ppe Select & Inspect PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_weigh Weighing & Transfer (in Fume Hood) prep_eng->handle_weigh handle_op Perform Operation handle_weigh->handle_op clean_decon Decontaminate Work Area & Equipment handle_op->clean_decon emergency_spill Spill handle_op->emergency_spill If Spill Occurs emergency_exposure Personal Exposure handle_op->emergency_exposure If Exposure Occurs clean_wash Wash Hands clean_decon->clean_wash disp_waste Collect Contaminated Waste clean_wash->disp_waste disp_label Label & Seal Waste Container disp_waste->disp_label disp_dispose Dispose via HazWaste Protocol disp_label->disp_dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.